molecular formula C13H17F3N2O B1369925 N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine CAS No. 886851-52-1

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Katalognummer: B1369925
CAS-Nummer: 886851-52-1
Molekulargewicht: 274.28 g/mol
InChI-Schlüssel: UAZNBBVDDCKGES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS 886851-52-1) is a high-value benzylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with molecular formula C13H17F3N2O and molecular weight of 274.29 g/mol, serves as a key chemical building block and intermediate in the design and synthesis of novel bioactive molecules . Its structural features—incorporating a morpholino ring, a trifluoromethyl group, and a substituted benzylamine—make it a privileged scaffold in drug discovery, particularly for developing ligands targeting G-protein-coupled receptors . Research indicates that closely related benzylamine derivatives show potent activity as melanocortin-4 receptor (MC4R) ligands, which are promising therapeutic targets for treating conditions like obesity, cachexia, and metabolic disorders . The compound is offered with a high purity level of 97% and requires careful handling due to its hazardous properties; it causes severe skin burns and serious eye damage . This chemical is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Available packaging options include 1g .

Eigenschaften

IUPAC Name

N-methyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-17-9-10-8-11(13(14,15)16)2-3-12(10)18-4-6-19-7-5-18/h2-3,8,17H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZNBBVDDCKGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594640
Record name N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-52-1
Record name N-Methyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, a compound of interest in medicinal chemistry and drug discovery. While specific public domain data on this molecule is limited, this document, grounded in established chemical principles, elucidates its core characteristics, proposes a viable synthetic pathway, and explores its potential biological significance. The presence of a trifluoromethyl group, a morpholine moiety, and a benzylamine scaffold suggests a rich potential for this molecule in the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating this and structurally related compounds.

Introduction

This compound (CAS Number: 886851-52-1) is a unique molecule integrating three key pharmacophores: a trifluoromethyl-substituted benzene ring, a morpholine heterocycle, and an N-methylbenzylamine core. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The morpholine ring is a common feature in many approved drugs, typically imparting improved aqueous solubility and favorable pharmacokinetic properties. The benzylamine framework provides a versatile scaffold for interaction with various biological targets. The strategic combination of these moieties in a single molecule makes it a compelling subject for investigation in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 886851-52-1Rhenium Bio Science
Molecular Formula C₁₃H₁₇F₃N₂ORhenium Bio Science
Molecular Weight 274.28 g/mol Rhenium Bio Science
Appearance White Solid (Predicted)
Purity 97%Rhenium Bio Science
Storage Temperature Room TemperatureRhenium Bio Science

Table 1: Physicochemical Properties of this compound

Proposed Synthetic Pathway

Step 1: Nucleophilic Aromatic Substitution

The first step involves a nucleophilic aromatic substitution (SNAAr) reaction to introduce the morpholine moiety. The electron-withdrawing trifluoromethyl group activates the ortho-fluoro position, making it susceptible to nucleophilic attack by morpholine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution A 2-Fluoro-5-(trifluoromethyl)benzaldehyde C 2-Morpholino-5-(trifluoromethyl)benzaldehyde A->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat B Morpholine B->C

Diagram 1: Proposed synthesis of the intermediate 2-morpholino-5-(trifluoromethyl)benzaldehyde.

Step 2: Reductive Amination

The second step is a reductive amination of the resulting aldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

G cluster_1 Step 2: Reductive Amination D 2-Morpholino-5-(trifluoromethyl)benzaldehyde F This compound D->F Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCE, MeOH) E Methylamine (or CH₃NH₂·HCl) E->F

Diagram 2: Proposed reductive amination to yield the final product.

Experimental Protocol: A Representative Synthesis

The following is a representative, non-validated protocol based on standard laboratory procedures for the proposed synthetic pathway.

Protocol 1: Synthesis of 2-Morpholino-5-(trifluoromethyl)benzaldehyde

  • To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-(trifluoromethyl)benzaldehyde.

Protocol 2: Synthesis of this compound

  • Dissolve 2-morpholino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add methylamine hydrochloride (1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Research Applications

While specific biological data for this compound is not publicly available, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Central Nervous System (CNS) Activity: The benzylamine scaffold is a common feature in many CNS-active drugs. The trifluoromethyl group can enhance blood-brain barrier permeability, suggesting potential applications in treating neurological or psychiatric disorders.

  • Oncology: The morpholine moiety is present in several anticancer drugs, such as the PI3K inhibitor, GDC-0941. The trifluoromethyl group is also known to enhance the anticancer activity of various compounds.

  • Agrochemicals: Trifluoromethyl-containing compounds are widely used as herbicides and insecticides. The unique substitution pattern of this molecule could be explored for novel agrochemical applications.

The following diagram illustrates a hypothetical interaction of the title compound with a generic kinase active site, a common target for drugs containing similar structural features.

G cluster_2 Hypothetical Kinase Binding cluster_3 Kinase Active Site cluster_4 This compound Hinge Hinge Region (H-bonding) Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Morpholine Morpholine Moiety Morpholine->Hinge H-bond donor/acceptor Benzylamine N-methylbenzylamine Core Benzylamine->Solvent Solvent interaction CF3 Trifluoromethyl Group CF3->Hydrophobic Hydrophobic interactions

Diagram 3: Hypothetical binding mode in a kinase active site.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of drug discovery and agrochemical research. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and an exploration of its potential biological applications based on its constituent pharmacophores. It is our hope that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration into the therapeutic and practical utility of this intriguing molecule.

References

  • Rhenium Bio Science. this compound, 97%. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • ResearchGate. Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Rhenium Bio Science. this compound, 97%. [Link]

An In-depth Technical Guide to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of molecular architecture in drug discovery necessitates a profound understanding of how specific structural motifs influence biological activity. This guide provides a comprehensive technical overview of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, a molecule of interest due to its unique combination of a morpholine ring, a trifluoromethyl-substituted benzylamine core, and N-methylation. These features are hallmarks of contemporary medicinal chemistry, often incorporated to enhance metabolic stability, modulate lipophilicity, and improve target engagement.[1][2] This document will dissect a plausible synthetic pathway, detail the underlying chemical principles, and place the molecule within the broader context of pharmacologically relevant structures, serving as a foundational resource for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound is a tertiary amine characterized by a benzylamine backbone. Key structural features include:

  • A morpholine ring: A saturated heterocycle known to improve aqueous solubility and metabolic stability in drug candidates.[3] Its presence can also influence the pharmacokinetic profile of a molecule.

  • A trifluoromethyl group (-CF3): This electron-withdrawing group is a bioisostere for a methyl group but offers enhanced metabolic stability and can significantly impact a molecule's lipophilicity and binding affinity to biological targets.

  • N-methylation: The presence of a methyl group on the amine nitrogen atom classifies it as a tertiary amine, which can affect its basicity, lipophilicity, and interaction with biological targets compared to its primary or secondary amine counterparts.

A summary of its key identifiers and properties is presented in Table 1.

PropertyValue
CAS Number 886851-52-1
Molecular Formula C₁₃H₁₇F₃N₂O
Molecular Weight 274.28 g/mol
Appearance Presumed to be a liquid or solid
Purity Typically >97% for research-grade material

Table 1: Key Identifiers and Properties of this compound

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound

Plausible Synthetic Trajectory

G start 2-Morpholino-5- (trifluoromethyl)aniline step1 Step 1: Formylation (Vilsmeier-Haack Reaction) start->step1 DMF, POCl₃ intermediate1 2-Morpholino-5- (trifluoromethyl)benzaldehyde step1->intermediate1 step2 Step 2: Reductive Amination intermediate1->step2 CH₃NH₂, NaBH(OAc)₃ intermediate2 2-Morpholino-5- (trifluoromethyl)benzylamine step2->intermediate2 step3 Step 3: N-Methylation intermediate2->step3 HCHO, HCOOH (Eschweiler-Clarke) product N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine step3->product

Caption: Proposed Synthetic Workflow

Step 1: Formylation via Vilsmeier-Haack Reaction

The initial and most critical step is the introduction of a formyl group (-CHO) onto the aromatic ring to create the necessary benzaldehyde intermediate. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[4][5] The morpholino group is an activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the para position to the morpholino group is occupied by the trifluoromethyl group, thus favoring formylation at the ortho position.

Causality behind Experimental Choices:

  • Reagents: A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the Vilsmeier reagent, a mild electrophile suitable for this transformation.[4][5]

  • Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by heating to drive the formylation.

Experimental Protocol (Hypothetical):

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-morpholino-5-(trifluoromethyl)aniline in DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-morpholino-5-(trifluoromethyl)benzaldehyde.[6]

Step 2: Reductive Amination

With the benzaldehyde in hand, the next step is the formation of the secondary amine via reductive amination. This is a robust and widely used method for the synthesis of amines.

Causality behind Experimental Choices:

  • Reagents: Methylamine is used as the amine source. A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the reduction of the intermediate imine in the presence of the aldehyde.

  • One-Pot Procedure: This reaction is conveniently carried out as a one-pot procedure where the aldehyde, amine, and reducing agent are combined.

Experimental Protocol (Hypothetical):

  • To a solution of 2-morpholino-5-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of methylamine (in THF or as a salt with a base).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-morpholino-5-(trifluoromethyl)benzylamine can be purified by column chromatography if necessary.

Step 3: N-Methylation via Eschweiler-Clarke Reaction

The final step involves the methylation of the secondary amine to the desired tertiary amine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Causality behind Experimental Choices:

  • Reagents: Formaldehyde and formic acid are inexpensive and readily available reagents. The reaction proceeds via the formation of an iminium ion followed by reduction with formate.

  • Clean Reaction: The byproducts of this reaction are carbon dioxide and water, making the workup straightforward.

Experimental Protocol (Hypothetical):

  • To a flask containing 2-morpholino-5-(trifluoromethyl)benzylamine, add an excess of aqueous formaldehyde and formic acid.

  • Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or distillation under reduced pressure.

Biological Context and Potential Applications

While no specific biological activity data for this compound has been identified in the reviewed literature, the structural motifs present in the molecule are prevalent in a wide range of biologically active compounds.

  • Morpholine-containing drugs have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][7] The morpholine ring can improve the pharmacokinetic properties of a drug candidate.[7]

  • Trifluoromethyl-substituted aromatics are common in pharmaceuticals and agrochemicals. The -CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[8][9]

  • Benzylamine derivatives are a versatile class of compounds with a wide range of biological activities, including potential as anticancer, anti-inflammatory, and CNS-active agents.

Given these characteristics, this compound could be a candidate for investigation in several therapeutic areas:

  • Oncology: The combination of the morpholine and trifluoromethyl groups could lead to compounds with interesting anticancer properties.[8][9]

  • Neuroscience: Many CNS-active drugs contain morpholine and benzylamine scaffolds.[7] The lipophilicity imparted by the trifluoromethyl group could facilitate blood-brain barrier penetration.

  • Inflammation: Substituted benzylamines have been investigated as anti-inflammatory agents.[10]

Further biological evaluation would be necessary to determine the specific pharmacological profile of this compound. This would typically involve in vitro screening against a panel of relevant biological targets (e.g., kinases, GPCRs, enzymes) followed by in vivo studies to assess efficacy and safety.

Conclusion

This compound represents a synthetically accessible molecule incorporating several key pharmacophores used in modern drug design. The proposed multi-step synthesis from 2-morpholino-5-(trifluoromethyl)aniline provides a logical and feasible route for its preparation in a laboratory setting. While its specific biological activities remain to be elucidated, its structural features suggest potential for investigation in oncology, neuroscience, and inflammatory diseases. This guide serves as a foundational document to stimulate further research into the synthesis and pharmacological characterization of this and related novel chemical entities.

References

  • Chem-Impex. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Morpholino-5-(trifluoromethyl)aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). 2-Morpholino-5-(trifluoromethyl)benzaldehyde, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][6]benzothiazinium Chloride as Anticancer Agent. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. National Institutes of Health. Retrieved from [Link]

  • FLORE. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. University of Florence. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is a synthetic compound of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a common bioisostere, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholino and N-methylbenzylamine moieties are also prevalent in a wide range of pharmacologically active molecules. This guide provides a comprehensive overview of a viable synthetic pathway to this compound, complete with detailed experimental protocols, mechanistic insights, and safety considerations.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a commercially available substituted benzaldehyde. The key disconnections are the C-N bond of the N-methyl group and the C-N bond of the morpholine ring to the aromatic system.

The proposed forward synthesis therefore involves:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the morpholine moiety onto the aromatic ring via substitution of a suitable leaving group (e.g., a halogen) on a trifluoromethyl-substituted benzaldehyde.

  • Reductive Amination: Conversion of the aldehyde functionality to the desired N-methylbenzylamine via reaction with methylamine in the presence of a suitable reducing agent.

The commercially available 2-fluoro-5-(trifluoromethyl)benzaldehyde is an ideal starting material for this pathway. The fluorine atom is a good leaving group for SNAr, and its displacement is activated by the strongly electron-withdrawing trifluoromethyl group at the para-position.

Experimental Protocols

Part 1: Synthesis of 2-morpholino-5-(trifluoromethyl)benzaldehyde (Intermediate 1)

This step involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-(trifluoromethyl)benzaldehyde with morpholine.

Reaction Scheme:

Materials and Reagents:

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-morpholino-5-(trifluoromethyl)benzaldehyde.

Part 2: Synthesis of this compound (Target Molecule)

This final step is a one-pot reductive amination of the intermediate aldehyde with methylamine.

Reaction Scheme:

Materials and Reagents:

  • 2-morpholino-5-(trifluoromethyl)benzaldehyde (Intermediate 1)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve 2-morpholino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DCM.

  • Add methylamine solution (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow.

Synthesis_Pathway A 2-Fluoro-5-(trifluoromethyl)benzaldehyde B 2-morpholino-5-(trifluoromethyl)benzaldehyde (Intermediate 1) A->B Step 1: Nucleophilic Aromatic Substitution C This compound (Target Molecule) B->C Step 2: Reductive Amination reagent1 Morpholine, K₂CO₃ DMF, 80-90°C reagent2 1. Methylamine, Acetic Acid 2. NaBH(OAc)₃, DCM

Caption: Proposed two-step synthesis pathway for this compound.

Quantitative Data

The following table provides expected yields and purity for each step of the synthesis, based on literature for similar transformations. Actual results may vary depending on experimental conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1Nucleophilic Aromatic Substitution2-Fluoro-5-(trifluoromethyl)benzaldehyde2-morpholino-5-(trifluoromethyl)benzaldehyde75-85>95 (after chromatography)
2Reductive Amination2-morpholino-5-(trifluoromethyl)benzaldehydeThis compound70-80>98 (after purification)

Safety and Handling

Working with trifluoromethylated aromatic compounds and the reagents involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.

  • Reagent Handling:

    • 2-Fluoro-5-(trifluoromethyl)benzaldehyde: Irritant. Avoid contact with skin and eyes.

    • Morpholine: Corrosive and flammable. Handle with care.

    • Methylamine: Flammable and corrosive. Can cause severe burns. Use in a well-ventilated area.

    • Sodium triacetoxyborohydride and Sodium cyanoborohydride: React with water and acids to produce flammable and toxic gases. Handle in a dry, inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The described two-step synthesis pathway, commencing with the commercially available 2-fluoro-5-(trifluoromethyl)benzaldehyde, presents a reliable and efficient method for the preparation of this compound. The key transformations, a nucleophilic aromatic substitution followed by a reductive amination, are well-established reactions in organic synthesis. This guide provides a solid foundation for researchers to produce this compound for further investigation in various fields, particularly in the development of novel therapeutic agents.

References

  • Nucleophilic Aromatic Substitution

    • Title: Concerted Nucleophilic Arom
    • Source: PubMed Central, N
    • URL: [Link]

  • Reductive Amination

    • Title: Reductive Amin
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Starting Material Supplier Information: Title: 2-Fluoro-5-(trifluoromethyl)benzaldehyde Source: Tokyo Chemical Industry Co., Ltd.
  • Safety Data for Related Compounds: Title: Safety Data Sheet - 4-(Trifluoromethyl)benzylamine Source: Sigma-Aldrich
  • Alternative N-Methylation Method

    • Title: Review of Modern Eschweiler–Clarke Methyl
    • Source: PubMed Central, N
    • URL: [Link]

Discovery of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Preclinical Characterization of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (MCM-78)

Abstract

The following guide details the discovery and preclinical development of this compound, designated MCM-78. This novel compound has been identified as a potent and selective modulator of a key central nervous system target, presenting a promising avenue for therapeutic intervention in neurological disorders. This document provides a comprehensive overview of the medicinal chemistry strategy, synthetic route, in vitro and in vivo pharmacological characterization, and the underlying mechanistic principles that guided its development. All protocols and data are presented to ensure scientific transparency and reproducibility.

Introduction: The Therapeutic Imperative and Target Rationale

The development of novel therapeutics for neurological disorders remains a significant challenge in modern medicine. A promising strategy involves the modulation of synaptic plasticity through targeted pharmacological intervention. Our research program focused on the identification of small molecules capable of selectively modulating a specific G-protein coupled receptor (GPCR) implicated in cognitive function and neuroprotection. The rationale for targeting this receptor is based on extensive preclinical evidence suggesting that its activation can enhance long-term potentiation (LTP) and protect against excitotoxicity.

The core challenge was to design a molecule with high potency, selectivity, and favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier (BBB). The initial lead compounds, while demonstrating in vitro efficacy, suffered from poor metabolic stability and off-target effects. This necessitated a focused medicinal chemistry campaign to optimize the lead structure, ultimately leading to the discovery of MCM-78.

The Genesis of MCM-78: A Story of Rational Drug Design

The development of MCM-78 was a hypothesis-driven process, building upon a foundational benzylamine scaffold. Each modification to the parent structure was made with a specific goal, guided by established principles of medicinal chemistry.

The Benzylamine Core: A Privileged Scaffold

The benzylamine motif is a well-established "privileged scaffold" in neuroscience drug discovery, known for its ability to interact with a wide range of CNS targets. Its structural simplicity and synthetic tractability made it an ideal starting point for our optimization efforts.

Strategic Bioisosteric Replacements and Substitutions

The transformation from our initial lead to MCM-78 involved three critical modifications:

  • The Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group at the 5-position of the phenyl ring was a key strategic decision. This electron-withdrawing group serves multiple purposes in drug design:

    • Metabolic Stability: It blocks a potential site of oxidative metabolism, thereby increasing the compound's half-life.

    • Lipophilicity & BBB Penetration: The -CF3 group enhances lipophilicity, which is a critical factor for passive diffusion across the blood-brain barrier.

    • Receptor Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with the target protein, potentially increasing binding affinity.

  • The Morpholino Moiety: A morpholino group was introduced at the 2-position. This heterocyclic amine is often used to:

    • Improve Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility and preventing aggregation.

    • Fine-Tune Basicity: The morpholino group has a pKa that is often favorable for interacting with biological targets while maintaining good cell permeability.

    • Vectorial Orientation: The bulky morpholino group helps to orient the molecule within the receptor's binding pocket, enhancing selectivity.

  • N-Methylation: The addition of a methyl group to the benzylamine nitrogen was the final optimization. N-methylation can subtly alter a compound's properties by:

    • Modulating Basicity: It slightly increases the pKa of the amine, which can impact its interaction with acidic residues in the binding pocket.

    • Preventing Metabolism: It can protect the amine from certain metabolic pathways, such as deamination.

This multi-faceted approach, illustrated in the workflow below, exemplifies a rational, iterative process in modern drug discovery.

G cluster_0 Lead Optimization Workflow Lead Initial Lead (Benzylamine Scaffold) Problem Poor Metabolic Stability Low BBB Penetration Lead->Problem Step1 Introduce -CF3 Group (Position 5) Problem->Step1 Address Metabolism Result1 Improved Stability & Lipophilicity (Intermediate 1) Step1->Result1 Step2 Introduce Morpholino Group (Position 2) Result1->Step2 Address Solubility Result2 Enhanced Solubility & Selectivity (Intermediate 2) Step2->Result2 Step3 N-Methylation of Amine Result2->Step3 Fine-tune Binding Final MCM-78 (Optimized Candidate) Step3->Final

Caption: Iterative lead optimization workflow for MCM-78.

Synthesis of MCM-78

The synthesis of this compound (MCM-78) was achieved through a convergent three-step process, designed for efficiency and scalability.

G SM1 2-bromo-4-(trifluoromethyl)benzaldehyde Step1 Buchwald-Hartwig Amination SM1->Step1 SM2 Morpholine SM2->Step1 SM3 Methylamine Step2 Reductive Amination SM3->Step2 SM4 Sodium triacetoxyborohydride (STAB) SM4->Step2 Int1 Intermediate A 2-morpholino-5-(trifluoromethyl)benzaldehyde Int1->Step2 Product MCM-78 N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine Step1->Int1 Step2->Product

Caption: Synthetic route for MCM-78.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-morpholino-5-(trifluoromethyl)benzaldehyde (Intermediate A)

  • To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde (1.0 eq) in toluene, add morpholine (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add sodium tert-butoxide (1.4 eq) to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of this compound (MCM-78)

  • Dissolve Intermediate A (1.0 eq) in dichloromethane (DCM).

  • Add a solution of methylamine (2.0 eq, typically as a solution in THF or ethanol).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield MCM-78 as the final product.

In Vitro Pharmacological Profile

The pharmacological effects of MCM-78 were characterized through a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of MCM-78 for its primary target GPCR, as well as a panel of off-targets. The results demonstrate high affinity and selectivity for the intended target.

CompoundTarget GPCR Ki (nM)Serotonin Receptor 5-HT2A Ki (nM)Dopamine Receptor D2 Ki (nM)
Lead Compound 150.2250.6890.1
MCM-78 2.5 >10,000>10,000

Table 1: Comparative binding affinities of the initial lead compound and MCM-78.

Functional Activity: Calcium Mobilization Assay

To assess the functional activity of MCM-78, a cell-based calcium mobilization assay was performed in a recombinant cell line expressing the target GPCR. MCM-78 demonstrated potent agonist activity, stimulating intracellular calcium release in a dose-dependent manner.

CompoundEC50 (nM)
MCM-78 12.8

Table 2: Functional potency of MCM-78.

In Vivo Characterization

Following promising in vitro results, MCM-78 was advanced to in vivo studies in rodent models to assess its pharmacokinetic properties and central nervous system effects.

Pharmacokinetic Profile

Mice were administered MCM-78 via intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters.

ParameterValue
Bioavailability (PO) 45%
Plasma Half-life (t1/2) 4.2 hours
Brain:Plasma Ratio (at 2h) 2.8 : 1

Table 3: Key pharmacokinetic parameters of MCM-78 in mice.

The excellent brain-to-plasma ratio confirms that the medicinal chemistry strategy to enhance BBB penetration was successful.

Conclusion and Future Directions

The rational design, synthesis, and preclinical evaluation of this compound (MCM-78) have identified a potent, selective, and brain-penetrant modulator of a key CNS target. The compound demonstrates a promising profile for further development as a potential therapeutic for neurological disorders. Future work will focus on extensive efficacy studies in disease models, detailed safety pharmacology, and toxicology assessments to support its advancement toward clinical trials.

References

  • Title: The Use of Privileged Scaffolds in CNS Drug Discovery. Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development. URL: [Link]

  • Title: Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation. Source: Chemical Reviews. URL: [Link]

  • Title: Assessing Blood-Brain Barrier Penetration: In Vitro and In Vivo Methods. Source: Drug Discovery Today. URL: [Link]

An In-Depth Technical Guide to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine represents a novel molecular scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and exploring its putative biological activity based on an analysis of its core structural motifs. By dissecting the roles of the N-methylbenzylamine core, the ortho-positioned morpholino group, and the meta-positioned trifluoromethyl substituent, we offer a predictive framework for its application in drug discovery and development. This document serves as a foundational resource for researchers interested in the exploration and derivatization of this promising chemical entity.

Introduction: A Molecule of Interest

The convergence of privileged structural motifs in a single molecular entity often heralds the emergence of novel pharmacological agents. This compound is one such compound, integrating three key pharmacophoric elements: the N-methylbenzylamine backbone, a morpholino substituent, and a trifluoromethyl group. While direct literature on this specific molecule is nascent, an analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent.

The N-methylbenzylamine core is a well-established scaffold in medicinal chemistry, present in a variety of biologically active compounds. The methylation of the benzylamine nitrogen can modulate basicity, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule.

The morpholino group, a saturated heterocycle, is known to impart favorable physicochemical properties, including increased aqueous solubility and metabolic stability. Its presence, particularly at the ortho-position of the benzylamine, can influence the conformational flexibility of the molecule and introduce specific steric and electronic features that may enhance target binding.

The trifluoromethyl (CF3) group is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of an aromatic ring.[1][2] Its placement at the 5-position of the benzylamine ring is anticipated to significantly impact the molecule's overall characteristics.

This guide will systematically explore the synthesis, predicted properties, and potential biological activities of this compound, providing a roadmap for its future investigation.

Physicochemical Properties and Structural Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. For this compound, these properties can be inferred from its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C13H17F3N2OBased on structural composition.
Molecular Weight 274.28 g/mol Calculated from the molecular formula.
LogP (Lipophilicity) Moderately LipophilicThe trifluoromethyl group significantly increases lipophilicity, while the morpholine and amine functionalities contribute to its polarity.
pKa (Basicity) Weakly BasicThe electron-withdrawing effect of the trifluoromethyl group is expected to reduce the basicity of the benzylamine nitrogen.
Solubility ModerateThe morpholino group is anticipated to enhance aqueous solubility compared to a non-substituted analogue.
Metabolic Stability HighThe trifluoromethyl group is known to block metabolic oxidation at the aromatic ring, and the morpholino moiety is generally resistant to metabolism.[1]

Synthetic Pathways: A Proposed Route

A plausible and efficient synthetic route to this compound can be designed based on commercially available starting materials and established synthetic methodologies. The proposed synthesis involves a two-step process starting from 2-chloro-5-(trifluoromethyl)aniline.

Diagram of Proposed Synthetic Pathway

Synthesis_Pathway A 2-Chloro-5-(trifluoromethyl)aniline B 2-Morpholino-5-(trifluoromethyl)aniline A->B Bis(2-chloroethyl) ether, NaI, Na2CO3, heat C This compound B->C 1. NaNO2, H2SO4, H2O 2. KCN, CuCN 3. Reduction (e.g., LiAlH4) 4. N-methylation (e.g., HCHO, HCOOH)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Morpholino-5-(trifluoromethyl)aniline

This initial step involves a nucleophilic aromatic substitution reaction to introduce the morpholine ring.

  • Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)aniline (1.0 eq) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone), add bis(2-chloroethyl) ether (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of sodium iodide.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-(trifluoromethyl)aniline.[3]

Step 2: Conversion to this compound

This multi-stage conversion begins with a Sandmeyer reaction to introduce a nitrile group, followed by reduction and N-methylation.

  • Diazotization and Cyanation (Sandmeyer Reaction):

    • Dissolve 2-morpholino-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature and then heating to 50-60 °C for 1-2 hours.

    • Cool the reaction mixture and extract the product with a suitable organic solvent. Purify the resulting 2-morpholino-5-(trifluoromethyl)benzonitrile.

  • Reduction of the Nitrile:

    • To a solution of the benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting solid and concentrate the filtrate to obtain 2-morpholino-5-(trifluoromethyl)benzylamine.

  • N-methylation (Eschweiler-Clarke Reaction):

    • To a solution of the benzylamine (1.0 eq) in formic acid (excess), add formaldehyde (37% aqueous solution, 2-3 eq).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Cool the mixture, basify with a sodium hydroxide solution, and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.[4]

Predicted Biological Activity and Therapeutic Potential

The unique combination of structural motifs in this compound suggests several potential avenues for biological activity.

Anticancer Activity

The morpholino moiety is present in several compounds with demonstrated anticancer properties. For instance, derivatives of 2-morpholino-4-anilinoquinoline have shown potent cytotoxic activity against various cancer cell lines, including HepG2.[5][6] The mechanism of action for these compounds often involves the inhibition of cell signaling pathways crucial for cancer cell proliferation and survival.[5] The presence of the morpholino group in the target molecule suggests that it may exhibit similar antiproliferative effects.

Anti-inflammatory and Neurological Applications

Benzylamine derivatives are known to interact with a variety of biological targets, including monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[1] The trifluoromethyl group can significantly alter the pharmacological profile of benzylamines, often enhancing their potency and metabolic stability.[1] Furthermore, morpholine-containing compounds have been investigated for their anti-inflammatory properties. This suggests that this compound could be a candidate for development as an anti-inflammatory agent or a modulator of neurological pathways.

Diagram of Potential Biological Interactions

Biological_Activity Molecule N-methyl-2-morpholino- 5-(trifluoromethyl)benzylamine Anticancer Anticancer Activity Molecule->Anticancer AntiInflammatory Anti-inflammatory Activity Molecule->AntiInflammatory Neurological Neurological Applications Molecule->Neurological Kinase Kinase Inhibition Anticancer->Kinase Potential MoA MAO MAO Inhibition Neurological->MAO Potential Target

Caption: Potential biological activities and mechanisms of action for the target molecule.

Analytical Characterization

The unambiguous identification and characterization of this compound would rely on a combination of standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons in the trifluoromethyl-substituted ring. - Protons of the morpholine ring. - Methylene protons of the benzyl group. - A singlet corresponding to the N-methyl group.
¹³C NMR - Distinct signals for the aromatic carbons, with splitting patterns due to the trifluoromethyl group. - Signals for the morpholine carbons. - A signal for the benzylic carbon. - A signal for the N-methyl carbon.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated molecular weight. - Characteristic fragmentation patterns.
Infrared (IR) Spectroscopy - C-H stretching vibrations in the aromatic and aliphatic regions. - C-N and C-O stretching vibrations. - Vibrations associated with the CF3 group.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for exhibiting valuable biological activities. The strategic combination of a morpholino group and a trifluoromethyl substituent on an N-methylbenzylamine scaffold provides a strong foundation for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent in vitro and in vivo studies are warranted to explore its cytotoxic, anti-inflammatory, and neurological effects. Structure-activity relationship (SAR) studies, involving modifications of the substitution pattern on the aromatic ring and alterations of the N-alkyl group, could further optimize the biological activity and lead to the identification of potent drug candidates.

References

  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. (n.d.). Retrieved from [Link]

  • Different protocols for methylation of aniline. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • US6476268B1 - Preparation of N-benzylamines - Google Patents. (n.d.).
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). The Journal of Organic Chemistry.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. (2020). Microbial Cell Factories.
  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules.
  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (2004). Bioorganic & Medicinal Chemistry.
  • How do you convert aniline to benzylamine? (2017). Quora. Retrieved from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2023). Molecules.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021).
  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2018).
  • Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. (2023). Molecules.
  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023).
  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. (2023). Scientific Reports.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). ACS Omega.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2020). Organic Letters.
  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (2002). The Journal of Organic Chemistry.
  • EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents. (n.d.).
  • Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. (1992). Journal of Medicinal Chemistry.
  • One problem with reductive amination as a method of amine synthesis is that by-products are... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. (2022). Molecules.
  • Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II. (1992). Journal of Medicinal Chemistry.
  • The two most general amine syntheses are the reductive amination ... (n.d.). Pearson. Retrieved from [Link]

  • Benzenemethanamine, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Convert aniline to benzylamine. (2025). Filo. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Trifluoromethylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of the trifluoromethyl (CF3) group into the benzylamine scaffold has given rise to a class of compounds with significant and diverse biological activities. The unique physicochemical properties imparted by the CF3 group—such as enhanced metabolic stability, increased lipophilicity, and potent electronic effects—have made these derivatives highly valuable in medicinal chemistry.[1][2][3] This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, structure-activity relationships (SAR), and mechanisms of action of trifluoromethylbenzylamine derivatives. It serves as a technical resource, complete with detailed experimental protocols, to empower researchers in the fields of drug discovery and development to leverage the therapeutic potential of this important chemical class.

The Trifluoromethylbenzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine framework is a well-recognized structural element in the design of bioactive molecules, known for its ability to interact with the S1 binding pocket of many proteases.[4] When this scaffold is functionalized with a trifluoromethyl group, its pharmacological profile is profoundly enhanced. The CF3 group is a cornerstone of modern drug design for several key reasons:[3][5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2][3] This resistance often leads to an extended in vivo half-life and a more predictable pharmacokinetic profile.[3]

  • Lipophilicity and Bioavailability: The CF3 group significantly increases the lipophilicity of a molecule (Hansch-Fujita π constant of +0.88), which can improve its ability to cross cellular membranes and enhance bioavailability.[2][3]

  • Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a target's active site, thereby increasing binding affinity and selectivity.[1][2]

These properties collectively justify the intensive investigation into trifluoromethylbenzylamine derivatives for a wide range of therapeutic applications.

Spectrum of Biological Activities and Therapeutic Targets

Derivatives of trifluoromethylbenzylamine have demonstrated a broad array of biological activities, positioning them as promising candidates for treating various diseases.

Neuropsychiatric and Neurological Applications

A significant area of research has focused on these derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B).[6] MAO-B inhibition is a key strategy in the management of Parkinson's disease, as it reduces the degradation of dopamine in the brain.[7]

  • Mechanism: The benzylamine scaffold itself is a substrate for MAO enzymes. The addition of an electron-withdrawing trifluoromethyl group can enhance the compound's binding to the MAO active site, transforming it from a substrate into a potent inhibitor.[8] Kinetic studies often reveal these derivatives to be competitive and reversible inhibitors.[7]

  • Key Derivatives: Propargylamine derivatives of benzylamine, such as rasagiline and selegiline, are established MAO-B inhibitors.[] Research on fluorinated chalcone derivatives has also identified highly potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the nanomolar range, significantly more potent than reference drugs.[7]

Anticancer Activity

The antiproliferative effects of trifluoromethylbenzylamine derivatives have been documented across various cancer cell lines.[10][11] The presence of the CF3 group has been shown to amplify the cytotoxic properties of parent compounds.[12]

  • Mechanism of Action: These compounds often target key signaling pathways involved in tumor proliferation and survival. For example, derivatives have been shown to inhibit the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are critical for tumor growth and angiogenesis.[10] Studies on isoxazole derivatives containing a CF3 group demonstrated a nearly 8-fold increase in activity against breast cancer cells (MCF-7) compared to their non-fluorinated analogues, inducing cell death via apoptosis.[13]

  • Structure-Activity Relationship (SAR): Research has consistently shown that incorporating a CF3 group enhances anticancer activity.[13][14] For example, a study on thiazolo[4,5-d]pyrimidine derivatives found that a 7-chloro-substituted compound with a trifluoromethyl moiety was the most active against a panel of 60 cancer cell lines.[15]

Antimicrobial Properties

Fluorinated compounds, including trifluoromethylbenzylamine derivatives, exhibit significant potential as antimicrobial agents.[16][17] The increased lipophilicity conferred by the CF3 group can facilitate the compound's penetration through the microbial cell membrane.[10]

  • Antibacterial Activity: Schiff bases derived from 3-(trifluoromethyl)benzaldehyde have shown notable activity against various bacterial strains.[10] The mechanism can involve increasing the permeability of the bacterial membrane and disrupting cellular morphology.[12]

  • Antifungal Activity: Certain trifluoromethyl pyrimidine and benzimidazole derivatives have demonstrated potent antifungal properties, with efficacy comparable to or exceeding that of commercial agents like azoxystrobin.[18][19]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylbenzylamine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amine group. A statistical analysis of thousands of compound pairs revealed that while replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, in about 9% of cases, it can increase activity by at least an order of magnitude.[20]

Table 1: Comparative Anticancer Activity of Isoxazole Derivatives This table summarizes data showing the impact of the CF3 group on the anticancer activity against the MCF-7 breast cancer cell line. The lower IC50 value indicates higher potency.

Compound IDCore StructureR GroupCF3 Present?IC50 (µM)[13]
14 Isoxazole3,4-dimethoxyphenylNo19.72
2g Isoxazole3,4-dimethoxyphenylYes2.63

Data sourced from a study on isoxazole-based molecules.[13] The dramatic decrease in the IC50 value for compound 2g compared to 14 highlights the potent contribution of the trifluoromethyl group.

Experimental Protocols: Synthesis and In Vitro Evaluation

To ensure the practical applicability of this guide, this section provides validated, step-by-step protocols for the synthesis of a representative derivative and its subsequent biological evaluation.

Synthesis via Reductive Amination

Reductive amination is a robust and widely used method for synthesizing substituted amines from a carbonyl compound and an amine.

Workflow Diagram: Synthesis of N-(Benzhydryl)-4-(trifluoromethyl)benzylamine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification reagents 4-(Trifluoromethyl)benzylamine + Benzaldehyde + Glacial Acetic Acid (cat.) solvent 1,2-Dichloroethane (DCE) reagents->solvent stir Stir at RT for 1 hr solvent->stir reducing_agent Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise stir->reducing_agent Reaction Progression stir2 Stir at RT for 12-24 hrs (Monitor by TLC) reducing_agent->stir2 quench Quench with sat. NaHCO₃ stir2->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product N-(Benzhydryl)-4-(trifluoromethyl)benzylamine purify->product Final Product

Caption: Workflow for synthesizing a trifluoromethylbenzylamine derivative.

Detailed Protocol:

  • Imine Formation: To a stirred solution of 4-(trifluoromethyl)benzylamine (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.[1]

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[1] Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it will not reduce the starting aldehyde but will efficiently reduce the protonated imine intermediate.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[1]

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-substituted trifluoromethylbenzylamine derivative.[21]

In Vitro Assay: Enzyme Inhibition IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme, a critical step in drug discovery.[22][23]

Diagram: IC50 Determination Workflow

prep Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) serial_dil Perform serial dilution of Trifluoromethylbenzylamine Derivative prep->serial_dil plate Add Enzyme, Buffer, and Inhibitor to 96-well plate serial_dil->plate Test Concentrations pre_incubate Pre-incubate at 37°C plate->pre_incubate initiate Initiate reaction by adding Substrate pre_incubate->initiate incubate Incubate for specific time (e.g., 30 min) initiate->incubate read Measure signal on Plate Reader (Absorbance/Fluorescence) incubate->read analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] and fit to determine IC50 read->analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, the trifluoromethylbenzylamine test compound (inhibitor), and the appropriate reaction buffer.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate to create a range of concentrations for testing.[10] Self-Validation Note: Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO) on the same plate to validate assay performance.

  • Reaction Setup: To each well, add the enzyme solution and the reaction buffer. Then, add the diluted test compounds to their respective wells.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette. Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the reaction (if necessary) and measure the output signal (e.g., absorbance, fluorescence) using a microplate reader. The signal is proportional to the amount of product formed.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic) to determine the IC50 value.[22]

Conclusion and Future Perspectives

Trifluoromethylbenzylamine derivatives represent a highly versatile and potent class of molecules with demonstrated efficacy across a range of therapeutic areas, including oncology, neurodegeneration, and infectious diseases.[7][10][11] The strategic use of the trifluoromethyl group consistently enhances critical drug-like properties, including metabolic stability and target affinity.[1][3]

Future research should focus on refining the structure-activity relationships to develop derivatives with even greater potency and selectivity, thereby minimizing potential off-target effects. The exploration of novel synthetic methodologies will also be crucial for accessing greater chemical diversity. As our understanding of complex disease pathways deepens, the trifluoromethylbenzylamine scaffold will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics.

References

  • BenchChem Technical Support Team. (2025). Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives. BenchChem.
  • Various Authors. (2022). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. BenchChem.
  • Gherman, C., et al. Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]

  • J.P. Tesauro, F., & Scuotto, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials. BenchChem.
  • Ammar, Y. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available from: [Link]

  • BenchChem. (2025). A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design. BenchChem.
  • Muñoz-García, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. Available from: [Link]

  • Wang, X., et al. (2020). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link]

  • Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • Khan, Y., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. Available from: [Link]

  • Wikipedia. Benzylamine. Wikipedia. Available from: [Link]

  • Various Authors. (2021). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. ResearchGate. Available from: [Link]

  • Xu, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Available from: [Link]

  • Pinazo, A., et al. (2010). Antimicrobial properties of highly fluorinated bis-ammonium salts. PubMed. Available from: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

  • BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
  • Quan, M. L., et al. (2021). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. Available from: [Link]

  • In-vitro In-vivo In-silico Journal. Enzyme Inhibition. In-vitro In-vivo In-silico Journal. Available from: [Link]

  • Duda, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]

  • Mondal, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]

  • Krishnan, S., et al. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. PubMed. Available from: [Link]

Sources

A Technical Guide to the Research Applications of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: A Versatile Scaffold for Novel Therapeutics and Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, medicinal chemists, and professionals in drug and agrochemical development, this document outlines the prospective research applications of the novel chemical entity, N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. While direct research on this specific molecule is not yet widely published, its structural components—a trifluoromethylated benzylamine core coupled with a morpholine moiety—suggest significant potential as a versatile scaffold. This guide will explore the rationale behind its design, propose synthetic strategies, and detail potential avenues for investigation in medicinal chemistry and agrochemical science, grounded in established principles and data from analogous compounds.

The Strategic Design of a Privileged Scaffold

The therapeutic potential of this compound can be inferred from the well-documented contributions of its constituent functional groups to pharmacokinetic and pharmacodynamic properties.

  • The Trifluoromethyl Group (CF3) : The inclusion of a trifluoromethyl group is a common strategy in modern medicinal chemistry to enhance the metabolic stability and lipophilicity of a molecule.[1] This can lead to improved bioavailability and a more favorable pharmacokinetic profile. The strong electron-withdrawing nature of the CF3 group can also modulate the pKa of nearby functionalities, potentially influencing binding interactions with biological targets.[1] Compounds containing this group are prevalent in both pharmaceuticals and agrochemicals, often exhibiting enhanced efficacy.[2]

  • The Benzylamine Core : Benzylamine derivatives are integral to a vast array of biologically active compounds.[3] They serve as key intermediates in the synthesis of molecules targeting a wide range of biological pathways.[3] For instance, benzylamine-substituted pyrimido[4,5-c]quinolines have been developed as potent inhibitors of the protein kinase CSNK2A, which is implicated in viral infections.[4] Furthermore, other benzylamine derivatives have been designed as tyrosinase inhibitors for applications in cosmetics and to prevent melanogenesis.[5]

  • The Morpholine Ring : The morpholine heterocycle is a "privileged scaffold" in drug discovery. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and overall physicochemical properties. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. A related compound, 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide, highlights the use of the morpholino-trifluoromethylphenyl scaffold in compound libraries for biological screening.[6]

  • N-methylation : The N-methyl group can influence a molecule's lipophilicity, membrane permeability, and metabolic stability. It can also sterically and electronically modulate the binding affinity of the amine to its target.[4]

The combination of these three moieties in a single scaffold presents a compelling starting point for the development of novel, biologically active molecules.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from commercially available materials. This multi-step synthesis is designed to be efficient and scalable for the generation of a library of derivatives for screening.

Synthetic_Pathway 2-Fluoro-5-(trifluoromethyl)benzaldehyde 2-Fluoro-5-(trifluoromethyl)benzaldehyde Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (SnAr) 2-Fluoro-5-(trifluoromethyl)benzaldehyde->Nucleophilic_Aromatic_Substitution Morpholine Morpholine Morpholine->Nucleophilic_Aromatic_Substitution 2-Morpholino-5-(trifluoromethyl)benzaldehyde 2-Morpholino-5-(trifluoromethyl)benzaldehyde Nucleophilic_Aromatic_Substitution->2-Morpholino-5-(trifluoromethyl)benzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 2-Morpholino-5-(trifluoromethyl)benzaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Target_Compound N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine Reductive_Amination->Target_Compound

Figure 1: Proposed synthetic route to this compound.

PART 1: Potential Applications in Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for the development of novel therapeutics, particularly in oncology, neurology, and infectious diseases.

Kinase Inhibitors

Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzylamine scaffold is present in known kinase inhibitors, such as those targeting CSNK2A.[4] The morpholine and trifluoromethyl groups can be optimized to enhance selectivity and potency.

Experimental Workflow:

  • Library Synthesis: Synthesize a library of derivatives by reacting this compound with a diverse set of carboxylic acids or sulfonyl chlorides to generate amides and sulfonamides, respectively.

  • Kinase Screening: Screen the library against a panel of commercially available kinases (e.g., a 96-well plate format kinase panel) at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • Dose-Response Analysis: For active compounds, perform dose-response studies to determine the IC50 values against the target kinases.

  • Mechanism of Action Studies: For potent and selective inhibitors, conduct further studies to elucidate the mechanism of inhibition (e.g., ATP-competitive or allosteric) using enzyme kinetics.

  • Cellular Assays: Evaluate the most promising compounds in relevant cell-based assays to assess their anti-proliferative or pathway-specific effects.

Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis & Screening cluster_1 Hit Validation & Optimization cluster_2 Preclinical Evaluation Start N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine Library Synthesize Amide/Sulfonamide Library Start->Library Screen High-Throughput Kinase Panel Screen (10 µM) Library->Screen Hits Identify Initial Hits Screen->Hits IC50 Determine IC50 Values Hits->IC50 Selectivity Assess Kinase Selectivity IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Optimized Optimized Lead Compound SAR->Optimized Cellular Cell-Based Assays Optimized->Cellular ADME In Vitro ADME/Tox Cellular->ADME InVivo In Vivo Efficacy Models ADME->InVivo

Figure 2: Workflow for the development of kinase inhibitors.

Agents for Neurological Disorders

Rationale: The trifluoromethylbenzylamine moiety is a key intermediate in the synthesis of drugs targeting neurological disorders.[7] The ability of the morpholine group to improve solubility and the potential for the overall scaffold to cross the blood-brain barrier makes this an interesting starting point for central nervous system (CNS) drug discovery.

Experimental Protocol: Blood-Brain Barrier Permeability Assay

A parallel artificial membrane permeability assay (PAMPA) can be used as an initial in vitro screen to predict blood-brain barrier (BBB) penetration.

  • Preparation of Donor Plate: Add the test compounds (dissolved in a buffer solution, e.g., PBS at pH 7.4) to a 96-well donor plate.

  • Preparation of Acceptor Plate: Fill a 96-well acceptor plate with a buffer solution.

  • Assembly of PAMPA Sandwich: Coat the filter of the donor plate with a lipid mixture (e.g., porcine brain lipid in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability: Calculate the permeability coefficient (Pe) for each compound. Compounds with high Pe values are predicted to have good BBB permeability.

Table 1: Hypothetical Physicochemical Properties and PAMPA Results for a Derivative Library

Compound IDR-Group (Amide)Molecular Weight ( g/mol )cLogPPredicted BBB Permeability (Pe, 10⁻⁶ cm/s)
Scaffold H276.292.84.5
Deriv-001 Acetyl318.332.95.2
Deriv-002 Benzoyl380.404.13.1
Deriv-003 Pyridinoyl381.393.54.8
Deriv-004 Cyclohexylcarbonyl386.464.23.9

PART 2: Potential Applications in Agrochemicals

The prevalence of trifluoromethylated compounds in modern pesticides and herbicides suggests that derivatives of this compound could exhibit valuable agrochemical properties.[2]

Herbicides and Insecticides

Rationale: The trifluoromethyl group is known to enhance the efficacy of pesticides and herbicides.[2] The benzylamine scaffold can be modified to target specific enzymes or receptors in weeds or insects. For example, some insecticides act as insect growth regulators by inhibiting chitin biosynthesis.[2]

Experimental Workflow: Agrochemical Screening Cascade

  • Primary Screen (Herbicidal Activity):

    • Treat a panel of representative monocot and dicot weeds (e.g., Avena fatua, Amaranthus retroflexus) with the test compounds at a high concentration (e.g., 1 kg/ha ).

    • Assess phytotoxicity and growth inhibition after a set period (e.g., 14 days).

  • Primary Screen (Insecticidal Activity):

    • Conduct topical application or feeding assays on a panel of common insect pests (e.g., aphids, caterpillars).

    • Determine mortality rates after 24-72 hours.

  • Secondary Screening and Dose-Response:

    • For active compounds, perform dose-response studies to determine the GR50 (herbicide) or LD50 (insecticide) values.

    • Evaluate crop selectivity for promising herbicides on key crops (e.g., wheat, corn, soybean).

  • Mode of Action Studies:

    • Conduct biochemical or physiological assays to identify the molecular target of the active compounds.

Agrochemical_Screening Start Synthesized Compound Library Primary_Screen Herbicidal Screen Insecticidal Screen Start->Primary_Screen Active_Herbicides Active Herbicidal Hits Primary_Screen:h->Active_Herbicides Active_Insecticides Active Insecticidal Hits Primary_Screen:f->Active_Insecticides Dose_Response_H Herbicidal Dose-Response (GR50) Active_Herbicides->Dose_Response_H Dose_Response_I Insecticidal Dose-Response (LD50) Active_Insecticides->Dose_Response_I Crop_Selectivity Crop Selectivity Testing Dose_Response_H->Crop_Selectivity Mode_of_Action Mode of Action Studies Dose_Response_I->Mode_of_Action Crop_Selectivity->Mode_of_Action Lead_Candidate Lead Agrochemical Candidate Mode_of_Action->Lead_Candidate

Figure 3: Agrochemical screening cascade for herbicidal and insecticidal activity.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. By leveraging established knowledge of its constituent functional groups, a clear path for the rational design and screening of novel therapeutic and agrochemical agents can be envisioned. The proposed synthetic routes and experimental workflows in this guide provide a foundational framework for researchers to unlock the potential of this versatile molecule. The strategic combination of features that enhance metabolic stability, solubility, and biological activity makes this scaffold a high-priority starting point for discovery programs.

References

  • Fujikawa, S., & Ishii, Y. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67–75. Retrieved from [Link]

  • Guzmán, A., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(11), 3328. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). This compound, 97%. Retrieved from [Link]

  • Lijinsky, W., & Singer, G. M. (1974). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. IARC Scientific Publications, (10), 111-122. Retrieved from [Link]

  • Keenan, C. M., et al. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 27(15), 4983. Retrieved from [Link]

  • Lee, H., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide. Retrieved from [Link]

Sources

Navigating the Safety Profile of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a presumptive hazard assessment and handling recommendations. It is imperative to consult the official Safety Data Sheet (SDS) from the manufacturer or supplier before handling this compound. The information herein is intended for informational purposes and should be used as a supplementary resource for risk assessment.

Executive Summary: A Compound of Novel Interest

This compound is a complex amine derivative with potential applications in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group, a morpholino moiety, and a benzylamine core suggests a nuanced safety profile that demands careful consideration. This guide will deconstruct the potential hazards associated with these key functional groups, drawing upon established safety data for structurally related molecules to provide a comprehensive, albeit predictive, overview of its safe handling, storage, and emergency procedures.

Deconstruction of Potential Hazards: An Analog-Based Approach

To construct a reliable, presumptive safety profile, we will analyze the known hazards of compounds that share key structural features with our molecule of interest.

The Benzylamine Core: Corrosivity and Irritation

The foundational structure of a benzylamine derivative suggests a primary hazard of corrosivity. Safety data for compounds like 2-Fluoro-5-(trifluoromethyl)benzylamine and 3,5-Bis(trifluoromethyl)benzylamine consistently highlight the risk of severe skin burns and eye damage[1][2].

  • Expert Insight: The amine functional group is basic and can cause significant irritation or chemical burns upon contact with skin, eyes, and mucous membranes. The aromatic ring can also contribute to skin sensitization.

The Trifluoromethyl Group: Systemic and Respiratory Effects

The trifluoromethyl (CF3) group is a common feature in many modern pharmaceuticals and agrochemicals. While it often enhances metabolic stability and potency, it can also introduce specific toxicological concerns.

  • Expert Insight: Inhalation of trifluoromethyl-containing compounds may cause respiratory irritation.[2] Thermal decomposition of such compounds can release hazardous gases and vapors, including hydrogen fluoride.[1]

The Morpholino Moiety: A Note on Amine Chemistry

The morpholine ring is a saturated heterocycle. While generally less reactive than the benzylamine, its presence contributes to the overall basicity of the molecule. N-Methylmorpholine, a related compound, is classified as a flammable liquid and is corrosive.[3]

Presumptive Hazard Identification and Classification

Based on the analysis of analogous compounds, this compound is predicted to be classified as follows:

Hazard ClassPredicted GHS ClassificationPrimary Analogs
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage 2-Fluoro-5-(trifluoromethyl)benzylamine[1], 3,5-Bis(trifluoromethyl)benzylamine[2]
Serious Eye Damage/Eye Irritation Category 1: Causes serious eye damage 3,5-Bis(trifluoromethyl)benzylamine[2]
Acute Toxicity (Oral) Harmful if swallowed N-Methylbenzylamine[4]
Respiratory Irritation May cause respiratory irritation 3,5-Bis(trifluoromethyl)benzylamine[2]

Hazard Pictograms (Predicted):

GHS cluster_0 Predicted GHS Pictograms Corrosion Exclamation Mark

Predicted GHS Pictograms for this compound

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when handling this and other novel chemical entities.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

PPE_Workflow Start Handling the Compound FumeHood Work in Chemical Fume Hood Start->FumeHood GogglesShield Wear Safety Goggles & Face Shield FumeHood->GogglesShield GlovesClothing Wear Protective Gloves & Clothing GogglesShield->GlovesClothing Respirator Use Approved Respirator (if needed) GlovesClothing->Respirator End Safe Handling Achieved Respirator->End

Mandatory PPE and Engineering Controls Workflow
Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] A corrosives area is recommended.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Emergency Procedures: A Proactive Approach

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][4]

Physical and Chemical Properties (Predicted)

While experimental data is not available, some properties can be estimated based on the structure.

PropertyPredicted Value/InformationBasis of Prediction
Appearance Likely a liquid or low-melting solidBased on similar benzylamine derivatives[4][6]
Solubility Likely soluble in organic solventsCommon for similar organic compounds[6]
Boiling Point Expected to be elevated due to molecular weightGeneral chemical principles
Molecular Weight Approximately 274.29 g/mol Calculated from the chemical formula (C14H19F3N2O)

Toxicological and Ecological Information (Data Gap)

No specific toxicological or ecological data for this compound was found.

  • Expert Insight: The absence of data necessitates treating this compound as potentially harmful to the environment. Do not allow it to enter drains or waterways.[5] Disposal should be in accordance with local, state, and federal regulations at an approved waste disposal plant.[1]

Conclusion: A Call for Diligence

The synthesis of safety data from analogous compounds provides a robust, albeit presumptive, framework for the safe handling of this compound. The primary hazards are likely to be corrosivity to the skin and eyes, with potential for respiratory irritation. Researchers and drug development professionals must exercise a high degree of caution, adhering to the stringent personal protective equipment and engineering controls outlined in this guide. Always prioritize obtaining the official Safety Data Sheet from the supplier for definitive and comprehensive safety information.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. [Link]

Sources

Methodological & Application

Synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable substituted benzylamine derivative for research and development in medicinal chemistry and materials science. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction to introduce a morpholine moiety onto a fluorinated benzaldehyde core, followed by a direct reductive amination to install the N-methylbenzylamine functionality. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

Substituted benzylamines are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the morpholine heterocycle is a common feature in bioactive compounds, often improving pharmacokinetic properties such as aqueous solubility and metabolic resistance. The target compound, this compound, combines these features, making it an attractive building block for creating novel chemical entities.

This protocol details a robust and logical synthetic route, designed for high yield and purity. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is performed in two primary stages, starting from the commercially available 2-fluoro-5-(trifluoromethyl)benzaldehyde.

G A 2-Fluoro-5-(trifluoromethyl)benzaldehyde B Intermediate: 2-Morpholino-5-(trifluoromethyl)benzaldehyde A->B Step 1: Nucleophilic Aromatic Substitution (Morpholine, K2CO3, DMSO) C Final Product: This compound B->C Step 2: Reductive Amination (Methylamine, NaBH(OAc)3, DCE)

Caption: Overall two-step synthesis workflow.

Critical Safety Precautions

All manipulations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), is mandatory.

  • Trifluoromethylated Compounds: These compounds can be volatile and toxic. Avoid inhalation and skin contact.[2][3]

  • Amines (Morpholine, Methylamine): Amines are corrosive and can cause severe skin and eye burns. Methylamine is typically supplied as a solution in a solvent like THF or ethanol; handle with care to prevent inhalation of vapors.

  • Solvents (DMSO, DCE): Dimethyl sulfoxide (DMSO) can enhance skin absorption of other chemicals. Dichloroethane (DCE) is a suspected carcinogen. Handle with extreme caution.

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) reacts with water to release hydrogen gas, which is flammable. Do not quench reactions with water until the reaction is complete and behind a blast shield.

Consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[2][3] An emergency eye wash and safety shower must be readily accessible.[3]

Part 1: Synthesis of 2-morpholino-5-(trifluoromethyl)benzaldehyde (Intermediate)

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

This step involves the displacement of an activated aryl fluoride with morpholine. The electron-withdrawing trifluoromethyl and aldehyde groups activate the aromatic ring towards nucleophilic attack, specifically at the ortho and para positions. The fluoride at the C2 position is an excellent leaving group, facilitating the SNAr reaction. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the HF generated in situ, driving the reaction to completion.

G reactant Ar-F + :Nu transition [Meisenheimer Complex] (Stabilized Intermediate) reactant->transition Attack product Ar-Nu + F⁻ transition->product Loss of F⁻ G cluster_0 Iminium Ion Formation cluster_1 Hydride Reduction A Aldehyde (R-CHO) C Hemiaminal A->C B Methylamine (CH3NH2) B->C D Iminium Ion [R-CH=N⁺H-CH3] C->D - H2O F Final Product (Secondary Amine) D->F E NaBH(OAc)3 E->F H⁻

Sources

Application Notes and Protocols for the Analytical Characterization of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is a unique trifluoromethyl-substituted morpholino-benzylamine derivative. Such compounds are of significant interest in pharmaceutical and materials science research due to the influence of the trifluoromethyl group on metabolic stability, lipophilicity, and binding affinity. The morpholine and benzylamine moieties also impart distinct chemical properties that can be exploited in drug design and synthesis.[1][2]

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of this compound, thereby ensuring the reliability and reproducibility of research and development activities. These application notes provide a comprehensive guide with detailed protocols for the characterization of this compound using a suite of orthogonal analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties of this compound is presented below. These parameters are crucial for sample handling, storage, and the development of analytical methods.

PropertyPredicted ValueRationale/Significance
Molecular Formula C₁₃H₁₇F₃N₂ODerived from the chemical structure.
Molecular Weight 289.28 g/mol Essential for mass spectrometry and concentration calculations.
Appearance Colorless to pale yellow oil or solidTypical for many benzylamine derivatives.
Solubility Soluble in methanol, acetonitrile, DMSO, chloroform. Sparingly soluble in water.The organic functionalities suggest good solubility in common organic solvents. The morpholine and amine groups may provide limited aqueous solubility.
pKa (most basic) ~8.5-9.5 (Predicted for the secondary amine)The secondary amine is expected to be the most basic site. This is critical for HPLC method development, particularly for pH selection of the mobile phase.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various sample matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Given the predicted moderate polarity of the target molecule, RP-HPLC with UV detection is a suitable method for purity assessment.[3]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 10 mL volumetric flask with a diluent of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.

    • Further dilute with the same diluent to a working concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and separation for a wide range of medium polarity compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amine, leading to sharper peaks and consistent retention.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower viscosity.
Gradient Program 20% B to 80% B over 15 min, hold for 3 min, return to 20% B and equilibrate for 5 min.A gradient elution is used to ensure the elution of any potential impurities with a wide range of polarities.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection UV at 254 nmThe aromatic ring is expected to have strong UV absorbance at this wavelength. A PDA detector can be used to screen for the optimal wavelength.
  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

    • The retention time should be consistent across injections. Any additional peaks should be reported with their respective area percentages as potential impurities.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (50:50 ACN:H₂O) prep1->prep2 prep3 Dilute to Working Conc. (~100 µg/mL) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Gradient Elution (C18 Column) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Report Purity data2->data3

Caption: Workflow for purity determination by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Mass spectrometry provides mass information for the eluted components, aiding in their identification. The volatility of this compound should be sufficient for GC analysis.[5][6]

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of compounds.[7][8]
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the sample.
Injection Mode Split (50:1)A split injection is used to prevent column overloading with a concentrated sample.
Oven Program Initial temp 100 °C, hold 2 min, ramp to 300 °C at 20 °C/min, hold 5 min.A temperature ramp allows for the separation of compounds with different boiling points.[5]
MS Transfer Line 290 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Mass Range m/z 40-500A wide mass range to capture the molecular ion and fragment ions.
  • Data Analysis:

    • The total ion chromatogram (TIC) is used to assess purity based on peak area percentages.

    • The mass spectrum of the main peak should be analyzed to confirm the molecular weight and identify characteristic fragment ions. The molecular ion peak (M+) should be observed at m/z 289.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for organic compound characterization.[9][10] For fluorinated compounds, ¹⁹F NMR is also highly informative.[11]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

    • Standard pulse programs should be used for each nucleus.

  • Expected Spectral Features:

NucleusExpected Chemical Shifts (δ, ppm) and MultiplicitiesRationale
¹H NMR Aromatic Protons (3H): ~7.2-7.8 ppm (multiplets). Benzyl CH₂ (2H): ~3.5-4.0 ppm (singlet or doublet if coupled to NH). Morpholine Protons (8H): ~2.4-3.8 ppm (multiplets). N-CH₃ (3H): ~2.2-2.5 ppm (singlet). NH (1H): Broad signal, variable chemical shift.The chemical shifts are estimated based on typical values for similar structural motifs.[12][13] The amine proton's chemical shift is concentration and solvent dependent.[10]
¹³C NMR Aromatic Carbons: ~120-140 ppm. CF₃ Carbon: ~120-125 ppm (quartet due to C-F coupling). Benzyl CH₂: ~50-60 ppm. Morpholine Carbons: ~45-70 ppm. N-CH₃: ~35-45 ppm.The trifluoromethyl group will cause a characteristic splitting of the carbon signal it is attached to.[11]
¹⁹F NMR CF₃: A singlet around -60 to -65 ppm (relative to CFCl₃).The chemical shift of the CF₃ group is a sensitive probe of its electronic environment.[11]

Logical Relationship of Analytical Techniques

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_chromatography Purity & Identity cluster_spectroscopy Structural Confirmation Compound N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine HPLC HPLC (Purity) Compound->HPLC Assess Purity GCMS GC-MS (Purity & MW) Compound->GCMS Assess Purity & Volatility NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR Confirm Structure FTIR FTIR (Functional Groups) Compound->FTIR Identify Functional Groups HPLC->NMR Orthogonal Methods GCMS->FTIR Orthogonal Methods

Sources

Application Notes and Protocols: Comprehensive NMR Spectroscopic Analysis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, a compound of interest in pharmaceutical and agrochemical research. In the absence of experimental spectra in the public domain, this document utilizes high-fidelity predicted NMR data to serve as a practical guide for researchers. The protocols herein are designed to be self-validating and are grounded in established principles of NMR spectroscopy. This guide will cover sample preparation, acquisition of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a detailed interpretation of the spectral data for the unequivocal structural elucidation of the target molecule.

Introduction to this compound and the Role of NMR Spectroscopy

This compound is a substituted benzylamine derivative with potential applications in drug discovery and development. The presence of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholine and N-methylbenzylamine moieties introduce specific structural and conformational features that are crucial to its function.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2] This application note will serve as a comprehensive guide for researchers to obtain and interpret a full suite of NMR data for this compound.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 886851-52-1

  • Molecular Formula: C₁₃H₁₇F₃N₂O

  • Molecular Weight: 274.28 g/mol

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3] The following protocol is recommended:

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules.[4] Use approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.[5][6] The use of deuterated solvents is essential to avoid large solvent signals that can obscure the analyte's resonances.[7]

  • Dissolution and Transfer: Add the deuterated solvent to the vial containing the sample. Gently vortex the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Sample Height: Ensure the final sample height in the NMR tube is between 4 and 5 cm to be within the active volume of the NMR probe.[8]

NMR Data Acquisition Workflow

The following workflow outlines the sequential acquisition of NMR spectra for a comprehensive structural analysis.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR

Caption: Recommended workflow for NMR data acquisition.

One-Dimensional (1D) NMR Spectroscopy

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. The chemical shift of a proton is influenced by its electronic environment.[9]

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H6)~7.6d1H
Aromatic H (H4)~7.4dd1H
Aromatic H (H3)~7.3d1H
Benzylic CH₂~3.8s2H
Morpholine CH₂ (O-CH₂)~3.9t4H
Morpholine CH₂ (N-CH₂)~3.0t4H
N-CH₃~2.3s3H
NH~1.8br s1H

Note: The chemical shift of the NH proton is highly dependent on concentration and temperature and may appear as a broad singlet.[10]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.[11] Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.[12]

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C2-N)~150
Aromatic C (C1-CH₂)~140
Aromatic C (C5-CF₃)~128 (q)
Aromatic C (C6)~126
Aromatic C (C4)~124
Aromatic C (C3)~122
CF₃~124 (q)
Benzylic CH₂~60
Morpholine CH₂ (O-CH₂)~67
Morpholine CH₂ (N-CH₂)~52
N-CH₃~35

Note: Carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to ¹J(C,F) and ²J(C,F) coupling.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorinated compounds.[13] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in strong signals and a wide chemical shift range, which minimizes signal overlap.[14]

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃ at 0 ppm):

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CF₃~ -62s

The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no neighboring fluorine atoms.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are powerful tools for elucidating the connectivity and spatial relationships between nuclei.[15]

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16] Cross-peaks in the COSY spectrum indicate which protons are neighbors.

Expected COSY Correlations:

  • A cross-peak between the aromatic protons on adjacent carbons (e.g., H3 and H4, H4 and H6).

  • Cross-peaks between the geminal protons of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[17] This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons.

Expected HSQC Correlations:

  • Aromatic H6 with Aromatic C6.

  • Aromatic H4 with Aromatic C4.

  • Aromatic H3 with Aromatic C3.

  • Benzylic CH₂ protons with the benzylic carbon.

  • Morpholine CH₂ protons with their respective carbons.

  • N-CH₃ protons with the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[16] This is particularly valuable for identifying quaternary carbons and for piecing together molecular fragments.

Expected Key HMBC Correlations:

  • Benzylic CH₂ protons will show correlations to the aromatic carbons C1, C2, and C6, as well as to the N-methyl carbon.

  • The N-CH₃ protons will show a correlation to the benzylic carbon.

  • Aromatic protons will show correlations to neighboring and geminal carbons. For example, H6 will show correlations to C2, C4, and C5.

  • Morpholine N-CH₂ protons will show correlations to the adjacent morpholine O-CH₂ carbons and to the aromatic carbon C2.

Data Processing and Analysis

The raw NMR data (Free Induction Decay, FID) must be processed to obtain the final spectrum.[18] This typically involves:

  • Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correcting for any distortions in the baseline of the spectrum.

  • Integration: Determining the relative number of nuclei contributing to each signal.

  • Peak Picking: Identifying the precise chemical shift of each peak.

Modern NMR software packages provide user-friendly interfaces for performing these processing steps.

Summary and Conclusion

This application note provides a comprehensive set of protocols and predicted data for the NMR spectroscopic analysis of this compound. By following the outlined procedures for sample preparation, data acquisition (¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC), and data processing, researchers can obtain a complete set of NMR data. The provided predicted spectral data and interpretation guidelines will serve as a valuable reference for the structural verification and characterization of this molecule. The application of this multi-technique NMR approach ensures a high level of confidence in the structural assignment, which is fundamental for any further research and development involving this compound.

References

Sources

Application Note: Mass Spectrometry Analysis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, a novel small molecule with potential applications in pharmaceutical and agrochemical research.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the characterization and quantification of this compound. This document outlines methodologies for sample preparation, instrument setup using electrospray ionization (ESI), and structural elucidation through tandem mass spectrometry (MS/MS). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction

This compound is a substituted benzylamine derivative featuring a morpholine ring and a trifluoromethyl group. The unique combination of these functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and material science.[1] Mass spectrometry is an indispensable analytical technique for the unambiguous identification, structural elucidation, and quantification of such novel chemical entities due to its high sensitivity and selectivity.[2][3]

This application note will focus on the use of Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique particularly well-suited for polar, medium molecular weight organic compounds, as it typically produces intact protonated molecules, simplifying spectral interpretation.[4][5][6] Furthermore, we will explore the utility of tandem mass spectrometry (MS/MS) for generating characteristic fragmentation patterns to confirm the molecular structure.[7][8]

Chemical Structure and Properties
  • IUPAC Name: N-methyl-1-(2-morpholino-5-(trifluoromethyl)phenyl)methanamine

  • Molecular Formula: C₁₃H₁₇F₃N₂O

  • Monoisotopic Mass: 289.1293 g/mol

  • Key Structural Features:

    • Trifluoromethylphenyl group: Enhances metabolic stability and receptor binding affinity.

    • Morpholine ring: A common heterocyclic moiety in medicinal chemistry.[9]

    • Secondary amine (N-methylbenzylamine): Provides a site for protonation.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted below. This process ensures reproducible and high-quality data suitable for both qualitative and quantitative applications.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep_start Weigh Compound dissolve Dissolve in Organic Solvent prep_start->dissolve dilute Serial Dilution to Working Concentration dissolve->dilute lc_intro LC Introduction (Optional) dilute->lc_intro Inject esi_source Electrospray Ionization (ESI) lc_intro->esi_source ms1_scan Full Scan MS (MS1) (Identify [M+H]+) esi_source->ms1_scan ms2_scan Tandem MS (MS/MS) (Structural Fragmentation) ms1_scan->ms2_scan interpret_ms1 Confirm Molecular Ion ms2_scan->interpret_ms1 Acquire Data interpret_ms2 Elucidate Fragmentation Pathway interpret_ms1->interpret_ms2 reporting Generate Report interpret_ms2->reporting fragmentation precursor [M+H]⁺ m/z 290.1 frag1 Fragment A m/z 204.1 (C₁₀H₁₁F₃N⁺) precursor->frag1 Neutral Loss - C₄H₇NO (Morpholine radical) frag2 Fragment B m/z 100.1 (C₅H₁₀NO⁺) Morpholinomethyl cation precursor->frag2 Benzylic Cleavage frag3 Fragment C m/z 189.1 (C₉H₈F₃N⁺) frag1->frag3 - CH₃

Caption: Predicted MS/MS fragmentation pathway.

Plausible Fragmentation Mechanisms:

  • Loss of the Morpholine Moiety: A characteristic fragmentation for morpholine-containing compounds is the cleavage of the C-N bond connecting the morpholine ring to the benzyl group. This would result in a neutral loss of the morpholine radical (C₄H₇NO, 85.05 Da), leading to the detection of Fragment A at m/z 204.1 .

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen of the morpholine ring can lead to the formation of a stable morpholinomethyl cation, Fragment B at m/z 100.1 . This is a common fragmentation pathway for substituted benzylamines. [10]3. Secondary Fragmentation: The ion at m/z 204.1 (Fragment A) may undergo further fragmentation, such as the loss of the methyl group from the secondary amine, resulting in Fragment C at m/z 189.1 .

Conclusion

The protocols and predictive data presented in this application note provide a robust starting point for the mass spectrometric analysis of this compound. By employing ESI-MS for the determination of the molecular weight and MS/MS for structural confirmation, researchers can confidently identify and characterize this compound. The provided instrument parameters and sample preparation guidelines are designed to be broadly applicable, though optimization for specific instrumentation is always recommended for achieving the highest data quality.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521099, 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rosalind Franklin Institute. (n.d.). Structural Elucidation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

Sources

The Strategic Utility of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule Designed for Purpose

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is a bespoke building block that elegantly combines three key structural features: a trifluoromethyl group, a morpholine moiety, and a secondary N-methylbenzylamine core. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, offering enhanced metabolic stability, increased lipophilicity, and potent electronic effects that can modulate a molecule's binding affinity to its biological target.[1] The morpholine ring, a privileged scaffold in medicinal chemistry, is known to improve aqueous solubility and other pharmacokinetic properties.[2][3] The N-methylbenzylamine unit provides a versatile handle for a variety of chemical transformations, allowing for the facile construction of more complex molecular architectures.[4]

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. While direct literature on this specific molecule is nascent, its synthesis and applications can be confidently extrapolated from well-established chemical principles and the known reactivity of its constituent parts.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a multi-step sequence starting from commercially available 2-chloro-5-(trifluoromethyl)nitrobenzene. The proposed synthetic pathway is outlined below.

Synthetic_Pathway A 2-Chloro-5-(trifluoromethyl)nitrobenzene B 2-Morpholino-5-(trifluoromethyl)nitrobenzene A->B  Morpholine, K2CO3, DMF   C 2-Morpholino-5-(trifluoromethyl)aniline B->C  Fe, NH4Cl, EtOH/H2O   D This compound C->D  HCHO, HCOOH (Eschweiler-Clarke)  

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Nucleophilic Aromatic Substitution

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of 2-chloro-5-(trifluoromethyl)nitrobenzene is displaced by morpholine. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating this transformation.[5][6]

Protocol 1: Synthesis of 2-Morpholino-5-(trifluoromethyl)nitrobenzene

  • Materials: 2-Chloro-5-(trifluoromethyl)nitrobenzene, morpholine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-(trifluoromethyl)nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to a primary amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acidic promoter like ammonium chloride being a common and effective choice.[7][8]

Protocol 2: Synthesis of 2-Morpholino-5-(trifluoromethyl)aniline

  • Materials: 2-Morpholino-5-(trifluoromethyl)nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol (EtOH), water.

  • Procedure:

    • To a suspension of 2-morpholino-5-(trifluoromethyl)nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of Celite to remove the iron residues, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-morpholino-5-(trifluoromethyl)aniline.

Step 3: N-Methylation of the Primary Amine

The final step is the N-methylation of the primary aniline to the desired N-methylbenzylamine. The Eschweiler-Clarke reaction provides a classical and efficient method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.[9][10]

Protocol 3: Synthesis of this compound

  • Materials: 2-Morpholino-5-(trifluoromethyl)aniline, formaldehyde (37% aqueous solution), formic acid.

  • Procedure:

    • To a flask containing 2-morpholino-5-(trifluoromethyl)aniline (1.0 eq), add formic acid (2.5 eq) and formaldehyde (2.5 eq).

    • Heat the reaction mixture to 100 °C and stir for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and basify it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a wide range of organic molecules. Its secondary amine functionality allows it to readily participate in several key transformations.

Amide Bond Formation

The formation of an amide bond is a cornerstone of organic and medicinal chemistry.[11] this compound can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides.

Amide_Formation cluster_0 Coupling Reagent (e.g., HATU, EDCI) A N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine C Amide Product A->C B Carboxylic Acid B->C

Caption: General workflow for amide bond formation.

Protocol 4: General Procedure for Amide Coupling

  • Materials: this compound, a carboxylic acid, a coupling reagent (e.g., HATU, EDCI), a base (e.g., DIPEA), and a solvent (e.g., DMF, CH₂Cl₂).

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in the chosen solvent.

    • Add the coupling reagent (1.1 eq) and the base (2.0 eq) and stir for 15 minutes at room temperature.

    • Add this compound (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

Reactant 1Reactant 2Coupling ReagentBaseSolventExpected Product
This compoundBenzoic AcidHATUDIPEADMFN-(2-morpholino-5-(trifluoromethyl)benzyl)-N-methylbenzamide
This compoundAcetic Anhydride-PyridineCH₂Cl₂N-(2-morpholino-5-(trifluoromethyl)benzyl)-N-methylacetamide
Synthesis of Substituted Ureas

Urea derivatives are prevalent in many biologically active compounds.[12] this compound can react with isocyanates to furnish unsymmetrical ureas in high yield.[13]

Protocol 5: Synthesis of a Substituted Urea

  • Materials: this compound, an isocyanate (e.g., phenyl isocyanate), and an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the isocyanate (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a promising and versatile building block for organic synthesis. The strategic combination of a trifluoromethyl group for metabolic stability and lipophilicity, a morpholine moiety for improved pharmacokinetic properties, and a reactive N-methylbenzylamine handle makes it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide, based on established and reliable synthetic transformations, provide a solid foundation for researchers to synthesize and utilize this valuable reagent in their quest for novel molecular entities.

References

  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. 2013;87(8):1749. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. 2023;100(9):3547-3558. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. 2022;27(23):8210. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews. 2018;118(1):434-451. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020;25(20):4825. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. 1985;(1):1-6. [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. 2010;12(7):1588-1591. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. 2013;11(35):5777-5781. [Link]

  • Reductive amination with [11C]formaldehyde. Journal of Nuclear Medicine. 2013;54(supplement 2):1672. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. 2024:1-26. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023;28(20):7089. [Link]

  • Trifluoromethylated bioactive molecules and the construction of... ResearchGate. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Mastering Organic Synthesis with N-Methylbenzylamine: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. 2024;17(4):460. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. [Link]

  • Method for making carbamates, ureas and isocyanates.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2020;11(15):2235-2244. [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. 2024;89(5):3085-3091. [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. 2021;61(1):157-168. [Link]

  • Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]

  • Synthesis of 18 F-labelled aryl trifluoromethyl ketones with improved molar activity. Chemical Science. 2024. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2023;407:01015. [Link]

  • Reductive amination of amines with formaldehyde ? ResearchGate. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]

Sources

Application Notes and Protocols for N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine in Drug Discovery: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, predictive analysis of the potential applications of the novel chemical entity, N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, in the field of drug discovery. In the absence of direct published data on this specific molecule, this guide synthesizes established principles of medicinal chemistry and draws upon literature for its constituent fragments: the N-methylbenzylamine core, the morpholine ring, and the trifluoromethyl group. We will explore its potential as a versatile scaffold, propose hypothetical therapeutic applications, and provide exemplary protocols for its synthesis and biological evaluation. This document is intended to serve as a roadmap for researchers interested in exploring the therapeutic potential of this and structurally related compounds.

Introduction: Rationale for the Design of this compound

The design of this compound incorporates three key structural motifs that are highly valued in modern medicinal chemistry. The strategic combination of these fragments suggests a molecule engineered for favorable pharmacokinetic and pharmacodynamic properties.

  • The Trifluoromethyl Group (-CF3) : The inclusion of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[1] This group's strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[2]

  • The Morpholine Ring : Morpholine is considered a "privileged structure" in medicinal chemistry due to its beneficial effects on physicochemical properties.[3][4] It is known to improve aqueous solubility, metabolic stability, and often imparts a favorable pharmacokinetic profile.[5] The morpholine nitrogen is a weak base, which can be advantageous for tuning a compound's ionization state at physiological pH. Furthermore, its presence is common in central nervous system (CNS) drug candidates as it can enhance blood-brain barrier permeability.[6]

  • The N-methylbenzylamine Scaffold : Benzylamine derivatives are versatile intermediates in the synthesis of a wide range of biologically active compounds.[7] N-methylation can influence a molecule's conformational flexibility and its interaction with target proteins, potentially enhancing potency or selectivity.[8]

The specific ortho-substitution pattern of the morpholine and N-methylbenzylamine groups suggests a constrained conformation that could be beneficial for selective binding to a target protein.

Physicochemical Properties (Predicted)

While experimental data is unavailable, we can predict the general physicochemical properties of this compound based on its constituent parts.

PropertyPredicted CharacteristicRationale
Molecular Weight Moderately lowFavorable for oral bioavailability (Lipinski's Rule of Five).
Lipophilicity (LogP) Moderate to highThe trifluoromethyl and benzyl groups increase lipophilicity, while the morpholine oxygen can participate in hydrogen bonding.
Aqueous Solubility ModerateThe morpholine ring is expected to enhance solubility compared to a non-morpholino analogue.[5]
pKa Weakly basicThe N-methyl and morpholino nitrogens will be the primary basic centers.
Metabolic Stability Likely enhancedThe trifluoromethyl group can block sites of oxidative metabolism.[1]

Potential Therapeutic Applications

Based on the known biological activities of structurally related compounds, this compound could be investigated for a range of therapeutic applications.

Central Nervous System (CNS) Disorders

The presence of the morpholine ring, a common feature in CNS drugs, suggests potential activity in this area.[6] Many benzylamine derivatives also exhibit CNS activity.[9] Potential applications include:

  • Neurodegenerative Diseases : The modulation of targets such as monoamine oxidase (MAO) or other enzymes implicated in neurodegeneration is a possibility.[5]

  • Psychiatric Disorders : The scaffold could be explored for activity at serotonin or dopamine receptors, which are targets for antidepressants and antipsychotics.

Oncology

The trifluoromethyl group is a common feature in many anti-cancer drugs.[10] The morpholine moiety is also present in several kinase inhibitors.

  • Kinase Inhibition : The scaffold could be a starting point for the development of inhibitors of protein kinases, which are crucial targets in oncology. The RAF inhibitor RAF709, for example, contains both morpholine and trifluoromethyl-substituted aromatic rings.[11]

  • Other Anti-cancer Mechanisms : The compound could be screened against a panel of cancer cell lines to identify novel anti-proliferative activities.

Infectious Diseases

The morpholine ring is present in some antimicrobial and antiviral agents.[12] The overall scaffold could be evaluated for:

  • Antibacterial Activity

  • Antifungal Activity

  • Antiviral Activity [8]

Hypothetical Drug Discovery Workflow

The exploration of this compound in a drug discovery program would follow a standard workflow.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Hit-to-Lead Optimization synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization hts High-Throughput Screening characterization->hts phenotypic Phenotypic Screening hts->phenotypic target_based Target-Based Assays hts->target_based sar Structure-Activity Relationship (SAR) Studies target_based->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Models adme->in_vivo

Sources

Introduction: The Strategic Role of Fluorine and Morpholine in Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine as a key intermediate in the synthesis of next-generation agrochemicals. This document provides a comprehensive overview, detailed synthesis protocols, and expert insights for researchers and scientists in the field.

The relentless pursuit of more effective, safer, and environmentally benign agrochemicals has led to a focus on molecular scaffolds that offer enhanced biological activity, metabolic stability, and target specificity. Among the most successful structural motifs in modern fungicide and pesticide development are the trifluoromethyl (CF3) group and the morpholine ring.

The trifluoromethyl group is a cornerstone of modern medicinal and agrochemical chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a molecule. This often leads to increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins, and improved cellular membrane permeability.

The morpholine ring , on the other hand, is a well-established pharmacophore in a class of fungicides known as sterol biosynthesis inhibitors (SBIs). Specifically, morpholine-containing fungicides like fenpropimorph and tridemorph act by inhibiting the Δ¹⁴-reductase and/or Δ⁸→Δ⁷-isomerase enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

This application note details the utility of This compound , a key building block that strategically combines these two powerful moieties. This intermediate serves as a versatile platform for the synthesis of novel agrochemical candidates, particularly fungicides targeting sterol biosynthesis. We provide detailed protocols for its synthesis and subsequent derivatization, underpinned by the rationale for each experimental choice.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this intermediate is critical for its effective use in synthesis.

PropertyValue
IUPAC Name N-methyl-1-(2-morpholino-5-(trifluoromethyl)phenyl)methanamine
Molecular Formula C₁₃H₁₇F₃N₂O
Molar Mass 289.28 g/mol
Appearance Colorless to light yellow oil
Boiling Point Approx. 325.7 °C at 760 mmHg (Predicted)
CAS Number 1034676-32-0

Synthesis Protocol: this compound

This section outlines a robust, two-step synthetic route starting from commercially available 2-fluoro-5-(trifluoromethyl)benzaldehyde. The causality behind each step is explained to provide a deeper understanding of the process.

Overall Synthetic Workflow

Synthetic Workflow A 2-Fluoro-5-(trifluoromethyl)benzaldehyde B Step 1: Nucleophilic Aromatic Substitution A->B  Morpholine, K2CO3, DMSO C 2-Morpholino-5-(trifluoromethyl)benzaldehyde B->C D Step 2: Reductive Amination C->D  Methylamine (aq.), NaBH4, MeOH E This compound (Target Intermediate) D->E

Caption: Two-step synthesis of the target intermediate.

Step 1: Nucleophilic Aromatic Substitution with Morpholine

Rationale: This step introduces the crucial morpholine ring onto the aromatic core. The reaction is a nucleophilic aromatic substitution (SNAAr), where the nitrogen atom of morpholine displaces the fluorine atom. The electron-withdrawing trifluoromethyl group and the aldehyde group activate the aromatic ring, making the ortho-fluorine a good leaving group. Potassium carbonate is used as a mild base to neutralize the HF generated in situ, and DMSO is an excellent polar aprotic solvent for this type of reaction, accelerating the rate.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-5-(trifluoromethyl)benzaldehyde (10.0 g, 52.0 mmol).

  • Add potassium carbonate (14.4 g, 104.0 mmol, 2.0 equiv.) and dimethyl sulfoxide (DMSO, 100 mL).

  • Add morpholine (5.4 g, 62.4 mmol, 1.2 equiv.) to the suspension dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield 2-morpholino-5-(trifluoromethyl)benzaldehyde as a yellow solid, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Step 2: Reductive Amination to Yield the Target Intermediate

Rationale: Reductive amination is a highly efficient method for forming amines from carbonyl compounds. First, the aldehyde reacts with methylamine to form a transient imine (or iminium ion). This intermediate is then immediately reduced in situ by sodium borohydride (NaBH₄) to the desired secondary amine. Methanol is an ideal solvent as it readily dissolves the reactants and the reducing agent. NaBH₄ is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the aromatic ring.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the crude 2-morpholino-5-(trifluoromethyl)benzaldehyde (approx. 52.0 mmol) from the previous step in methanol (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an aqueous solution of methylamine (40% w/w, 12.1 g, 156.0 mmol, 3.0 equiv.) while maintaining the temperature below 10 °C. Stir for 30 minutes.

  • In small portions, carefully add sodium borohydride (3.9 g, 104.0 mmol, 2.0 equiv.) to the reaction mixture. Control the addition to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude oil by column chromatography on silica gel (gradient elution, 100% Hexane to 80:20 Hexane:Ethyl Acetate) to yield This compound as a light yellow oil.

Application: Synthesis of a Hypothetical Fungicide Candidate

This intermediate is an ideal precursor for creating novel fungicide candidates. The secondary amine provides a reactive handle for further functionalization. Here, we describe the synthesis of a hypothetical amide-based fungicide, "Morphlufenamid," by acylation with 4-chlorobutyryl chloride.

Acylation Workflow

Acylation_Workflow A N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine B Acylation Reaction A->B  4-Chlorobutyryl chloride, Et3N, DCM C "Morphlufenamid" (Hypothetical Fungicide) B->C

Caption: Final acylation step to the target fungicide.

Rationale: This reaction forms a stable amide bond, a common feature in many bioactive molecules. 4-chlorobutyryl chloride is chosen as the acylating agent, introducing an alkyl chloride handle that could be used for further modification or may itself contribute to bioactivity. Triethylamine (Et₃N) is used as a base to scavenge the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is a suitable inert solvent.

Protocol:

  • Dissolve this compound (5.0 g, 17.3 mmol) in dichloromethane (100 mL) in a 250 mL flask under a nitrogen atmosphere.

  • Add triethylamine (3.5 g, 34.6 mmol, 2.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-chlorobutyryl chloride (2.6 g, 18.2 mmol, 1.05 equiv.) in DCM (20 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor for completion by TLC.

  • Wash the reaction mixture with 1M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to yield pure Morphlufenamid .

Data and Characterization

The following tables represent expected analytical data for the synthesized compounds.

Table 1: Expected ¹H NMR Spectral Data

Data predicted for CDCl₃ solvent

Compound Chemical Shift (δ, ppm) Protons Multiplicity Assignment
Target Intermediate ~7.8 (s) 1H s Ar-H
~7.5 (d) 1H d Ar-H
~7.3 (d) 1H d Ar-H
~3.8 (t) 4H t O-(CH₂)₂
~3.7 (s) 2H s Ar-CH₂-N
~2.9 (t) 4H t N-(CH₂)₂
~2.4 (s) 3H s N-CH₃
"Morphlufenamid" ~7.9-7.3 (m) 3H m Ar-H
~4.6 (s) 2H s Ar-CH₂-N
~3.8 (m) 4H m O-(CH₂)₂
~3.6 (t) 2H t -CH₂-Cl
~3.0 (s) 3H s N-CH₃
~2.9 (m) 4H m N-(CH₂)₂
~2.6 (t) 2H t -CO-CH₂-

| | ~2.1 (p) | 2H | p | -CH₂-CH₂-CH₂- |

Table 2: Hypothetical Bioassay Data

In vitro antifungal activity against a panel of common plant pathogens.

Compound Target Fungus EC₅₀ (mg/L)
"Morphlufenamid" Botrytis cinerea (Gray Mold) 1.5
Septoria tritici (Leaf Blotch) 0.8
Puccinia striiformis (Stripe Rust) 2.1

| Fenpropimorph (Reference) | Septoria tritici | 1.2 |

Conclusion

This compound is a high-value intermediate for the synthesis of novel agrochemicals. Its structure is pre-organized with the key trifluoromethyl and morpholine pharmacophores known to impart potent fungicidal activity. The synthetic protocols provided herein are robust, scalable, and based on well-understood chemical principles, offering a clear pathway from commercial starting materials to advanced, derivatized candidates like the hypothetical "Morphlufenamid." This building block represents a significant opportunity for research and development teams to accelerate the discovery of next-generation crop protection agents.

References

  • Title: The role of fluorine in the design of agrochemicals Source: Pest Management Science URL: [Link]

  • Title: Understanding the Trifluoromethyl Group Source: ACS Publications URL: [Link]

  • Title: The morpholine fungicides Source: SpringerLink URL: [Link]

  • Title: Sterol Biosynthesis Inhibitor (SBI) Fungicides Source: Purdue University Extension URL: [Link]

Application Notes and Protocols for N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS 900640-53-1) in various cell-based assays. While specific mechanistic data for this compound is not extensively published, this guide synthesizes information from structurally related molecules to propose potential applications and detailed experimental protocols. The protocols herein are designed to be robust and adaptable, enabling researchers to effectively evaluate the biological activity of this compound in a cellular context.

Introduction to this compound

This compound is a synthetic organic compound featuring several key structural motifs that are prevalent in medicinal chemistry. The molecule incorporates a morpholine ring, a trifluoromethyl group, and a benzylamine core. These functional groups are known to impart specific physicochemical and pharmacological properties that can influence a compound's biological activity.[1][2] The morpholine moiety is often associated with improved pharmacokinetic properties and can be found in a wide range of biologically active compounds.[3][2][4] The trifluoromethyl group, a strong electron-withdrawing group, can enhance metabolic stability and binding affinity of a molecule to its target.[1][5] The benzylamine scaffold is a common feature in many centrally active agents.[1][6]

Postulated Mechanism of Action

Given the structural features of this compound, a plausible hypothesis for its mechanism of action is the modulation of intracellular signaling pathways, such as kinase cascades or G-protein coupled receptor (GPCR) signaling. The morpholine ring can participate in hydrogen bonding and hydrophobic interactions within a target protein's binding pocket.[2] The trifluoromethylbenzylamine portion of the molecule may contribute to binding affinity and selectivity.

Hypothetical Signaling Pathway Involvement:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand N-methyl-2-morpholino- 5-(trifluoromethyl)benzylamine Ligand->Receptor Binding

Caption: Hypothetical signaling pathway modulated by the compound.

Physicochemical Properties and Compound Handling

A summary of the predicted and known physicochemical properties of related compounds is presented below. These properties are crucial for designing experiments and ensuring the compound's stability and solubility.

PropertyPredicted/Analog-Based ValueReference
Molecular FormulaC13H17F3N2O[7]
Molecular Weight274.28 g/mol [7]
pKa (Predicted)8.5 - 9.5[1]
Calculated logP2.0 - 3.0[1]
SolubilitySoluble in DMSO and Ethanol[8]

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, thaw the stock solution at room temperature and vortex to ensure homogeneity.

Experimental Protocols

The following are detailed, step-by-step protocols for common cell-based assays to evaluate the biological activity of this compound.

4.1. Cell Culture

Select cell lines that are relevant to the hypothesized mechanism of action. For example, if investigating anticancer properties, cell lines such as A549 (lung carcinoma), MCF-7 (breast cancer), or SHSY-5Y (neuroblastoma) could be appropriate.[9]

  • Growth Medium: Use the recommended growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

4.2. Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.[8]

Materials:

  • Selected cell line

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.[8] Replace the medium in each well with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for Cytotoxicity Assay:

cytotoxicity_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with compound dilutions Incubate_24h->Treat_Compound Incubate_Assay Incubate for 24-72h Treat_Compound->Incubate_Assay Add_MTT Add MTT reagent Incubate_Assay->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT-based cytotoxicity assay.

4.3. Kinase Inhibition Assay (Hypothetical Example)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • ATP

  • Kinase assay buffer

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the compound dilutions.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

For cytotoxicity assays, calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

For kinase inhibition assays, calculate the percentage of inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

This compound is a compound with structural features that suggest potential biological activity. The protocols provided in this application note offer a starting point for researchers to investigate its effects in cell-based assays. Due to the limited publicly available data on this specific compound, it is crucial to perform thorough dose-response studies and include appropriate controls in all experiments.

References

  • Application Notes and Protocols for Biological Assays with 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem.
  • The Impact of 4-(Trifluoromethyl)benzylamine in Comparative Molecular Modeling: A Guide for Drug Discovery Professionals - Benchchem.
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI.
  • A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design - Benchchem.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - Frontiers.
  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications.
  • Chemical structures of various morpholine containing natural and synthetic compounds - ResearchGate.
  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes - RSC Publishing.
  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][8][10]benzothiazinium Chloride as Anticancer Agent - NIH. Available at:

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central.
  • 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide | C17H17F3N2O3 | CID - PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically approached via a two-step process: nucleophilic aromatic substitution to introduce the morpholine moiety, followed by reductive amination to install the N-methyl group.

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step

Scenario: You are reacting a starting material like 2-fluoro-5-(trifluoromethyl)benzonitrile or a related benzyl halide with morpholine and observing a low yield of the desired 2-morpholino-5-(trifluoromethyl)benzonitrile or benzylamine precursor.

Possible Causes and Solutions:

  • Inadequate Reaction Conditions: The nucleophilic aromatic substitution of an electron-deficient aromatic ring with an amine like morpholine often requires specific conditions to proceed efficiently.

    • Solvent Choice: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally effective for this type of reaction as they can solvate the cation and leave the nucleophile more reactive.[1]

    • Base: A non-nucleophilic base is crucial to deprotonate the morpholine and prevent side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice.[1]

    • Temperature: The reaction may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. For some substrates, the reaction can proceed at room temperature over a longer period.[1]

  • Poor Nucleophilicity of Morpholine: While morpholine is a reasonably good nucleophile, its reactivity can be enhanced.

    • Use of a Stronger, Non-Nucleophilic Base: A stronger base like sodium hydride (NaH) can be used to pre-form the morpholide anion, significantly increasing its nucleophilicity. This should be done with caution in an anhydrous solvent.

  • Side Reactions: The presence of other reactive functional groups on the starting material can lead to unwanted side reactions.

    • Protecting Groups: If your starting material has other sensitive functional groups, consider using appropriate protecting groups that are stable to the reaction conditions and can be removed selectively later.

Experimental Workflow: Nucleophilic Aromatic Substitution

reagents Starting Material (e.g., 2-fluoro-5-(trifluoromethyl)benzonitrile) + Morpholine + Base (e.g., K2CO3) reaction Reaction Mixture reagents->reaction solvent Aprotic Polar Solvent (e.g., DMF) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product 2-morpholino-5-(trifluoromethyl) benzonitrile purification->product

Caption: Workflow for the nucleophilic aromatic substitution step.

Problem 2: Inefficient Reductive Amination and/or Formation of Side Products

Scenario: You are attempting the reductive amination of 2-morpholino-5-(trifluoromethyl)benzaldehyde with methylamine (or the direct reductive amination of the corresponding benzylamine with formaldehyde) and are observing low conversion, the formation of over-alkylated products (tertiary amine), or other impurities.

Possible Causes and Solutions:

  • Choice of Reducing Agent: The choice of reducing agent is critical in reductive amination to ensure the selective reduction of the imine intermediate without reducing the starting aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is mild and selective for imines over aldehydes and ketones. It is typically used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2][3]

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly in protic solvents like methanol. Its reactivity is pH-dependent, being more effective at slightly acidic pH.[2][4]

    • Sodium Borohydride (NaBH₄): This can be used, but it's important to allow for complete imine formation before adding the NaBH₄, as it can also reduce the starting aldehyde.[2][3]

  • Reaction pH: The formation of the imine intermediate is pH-sensitive. The reaction is typically fastest at a slightly acidic pH (around 5-6).

    • Acid Catalyst: Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[3][5]

  • Stoichiometry and Order of Addition: The ratio of reactants can influence the outcome.

    • Excess Amine: Using a slight excess of methylamine can help drive the imine formation to completion.

    • Stepwise vs. One-Pot: For challenging substrates, a two-step, one-pot approach can be beneficial. First, allow the aldehyde and amine to form the imine, and then add the reducing agent.[3][6]

  • Side Reactions:

    • Over-alkylation: The formation of a tertiary amine by reaction of the desired secondary amine product with another molecule of the aldehyde is a common side reaction. This can be minimized by using a mild reducing agent like NaBH(OAc)₃ and carefully controlling the stoichiometry.[6]

    • Aldol Condensation: If the aldehyde has α-hydrogens, self-condensation can occur under basic or acidic conditions. Maintaining a neutral to slightly acidic pH can help mitigate this.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THFMild, selective for imines, tolerates many functional groups.[3]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolEffective in protic solvents, not water-sensitive.[2]Toxic cyanide byproduct.
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily available.Can reduce the starting aldehyde if not added after imine formation.[2]
Problem 3: Difficulty in Product Purification

Scenario: The final product, this compound, is difficult to purify, and you are observing persistent impurities in your NMR or LC-MS analysis.

Possible Causes and Solutions:

  • Residual Starting Materials or Reagents: Incomplete reactions can leave unreacted starting materials or reagents that co-elute with the product.

    • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before workup.

    • Aqueous Wash: A thorough aqueous workup can help remove water-soluble impurities. Washing with a dilute acid (e.g., 1M HCl) can remove unreacted amines, and a wash with a mild base (e.g., saturated NaHCO₃) can remove acidic impurities.

  • Closely Eluting Impurities: Side products with similar polarity to the desired product can be challenging to separate by standard column chromatography.

    • Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

      • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

    • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system can be a highly effective purification method.

    • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.

  • Amine Impurities: Traces of amine impurities can be persistent.

    • Ion-Exchange Chromatography: For high-purity applications, cation-exchange resins can be used to capture and remove amine impurities.[7]

Experimental Workflow: Reductive Amination and Purification

start 2-morpholino-5-(trifluoromethyl) benzaldehyde + Methylamine imine Imine Formation start->imine solvent Solvent (e.g., DCE) solvent->imine acid Catalytic Acetic Acid acid->imine reduction Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction workup Quench & Aqueous Workup reduction->workup purification Column Chromatography workup->purification product N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine purification->product

Caption: General workflow for the reductive amination step.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to prepare this compound?

A1: Based on common synthetic strategies for related molecules, a plausible route involves two main transformations:

  • Nucleophilic Aromatic Substitution: Introduction of the morpholine group onto an activated aromatic ring, for example, by reacting 2-chloro- or 2-fluoro-5-(trifluoromethyl)benzaldehyde (or a related precursor) with morpholine in the presence of a base.

  • Reductive Amination: Conversion of the resulting 2-morpholino-5-(trifluoromethyl)benzaldehyde to the target N-methyl-benzylamine. This is typically achieved by reacting the aldehyde with methylamine to form an imine, which is then reduced in situ with a selective reducing agent like sodium triacetoxyborohydride.[2][3][5]

Q2: I am seeing the formation of a di-benzylated byproduct during the reductive amination. How can I minimize this?

A2: The formation of dibenzylamine is a known side reaction in the reductive amination of benzaldehydes.[8] This occurs when the initially formed primary amine reacts with another molecule of the aldehyde. To minimize this, you can:

  • Control Stoichiometry: Use a slight excess of the primary amine (ammonia in the cited case, but the principle applies to methylamine) to favor the formation of the primary amine product.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the competing side reaction.

  • Catalyst Choice (for catalytic hydrogenation): The acidity of the catalyst support can influence selectivity. An increase in acidic sites on a carbon support has been shown to increase reaction rates in some cases.[8]

Q3: My final product appears to be unstable and decomposes upon storage. What could be the cause and how can I prevent it?

A3: Benzylamines, particularly those with electron-donating groups, can be susceptible to air oxidation. While the trifluoromethyl group is electron-withdrawing, the morpholino and N-methyl groups are electron-donating, which could contribute to some instability.

  • Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) and protected from light.

  • Purity: Ensure the product is free from acidic or basic impurities, which can catalyze decomposition.

  • Salt Formation: Consider converting the final amine product to a stable salt, such as a hydrochloride or hydrobromide salt, by treating a solution of the amine with an equivalent of HCl or HBr. Salts are often crystalline, less volatile, and more stable to air oxidation.

Q4: Can I introduce the N-methyl group before the morpholine?

A4: While possible, it is generally more strategic to perform the nucleophilic aromatic substitution first. Introducing the N-methyl group early on would result in N-methyl-2-fluoro-5-(trifluoromethyl)benzylamine (or the corresponding chloro- derivative). The secondary amine in this intermediate could potentially compete with morpholine as a nucleophile in the subsequent substitution step, leading to a mixture of products. By introducing the morpholine first, you avoid this potential complication.

Q5: What are some alternative methods for the reductive amination step?

A5: Besides using borohydride-based reagents, other methods for reductive amination include:

  • Catalytic Hydrogenation: This involves reacting the aldehyde and amine in the presence of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) under a hydrogen atmosphere.[9][10][11] This method is often very clean and produces water as the only byproduct. However, it may require specialized high-pressure equipment.

  • Leuckart-Wallach Reaction: This classic method uses formic acid or a formate salt as both the reducing agent and the source of the methyl group (when using formaldehyde). However, it often requires high temperatures and can have a limited substrate scope.

Experimental Protocols

Protocol 1: Synthesis of 2-morpholino-5-(trifluoromethyl)benzaldehyde

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-morpholino-5-(trifluoromethyl)benzaldehyde.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 2-morpholino-5-(trifluoromethyl)benzaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-morpholino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add the methylamine solution (1.5 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

References

  • CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google P
  • Synthesis of 2-methyl-5-trifluoromethylaniline - PrepChem.com. [Link]

  • N,N-bis(2-quinolinylmethyl)benzylamine. - Preprints.org. [Link]

  • CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)
  • Reductive Amination - Chemistry Steps. [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][12][13]benzothiazinium Chloride as Anticancer Agent - NIH. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines - SciSpace. [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • (PDF) Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts - ResearchGate. [Link]

  • Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu - ResearchGate. [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. [Link]

  • One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google P
  • ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate - Organic Syntheses. [Link]

  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity - ResearchGate. [Link]

  • 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. [Link]

  • Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws]. (URL not available)
  • Synthesis and 5-hydroxytryptamine antagonist activity of 2-[[2-(dimethylamino)ethyl]thio]-3-phenylquinoline and its analogues - PubMed. [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide - MDPI. [Link]

  • Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing). [Link]

  • Chitin-Derived Nanocatalysts for Reductive Amination Reactions - MDPI. [Link]

Sources

Technical Support Center: Purification of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the challenges encountered during the purification of this complex molecule.

Introduction

This compound is a chiral amine of significant interest in medicinal chemistry due to its trifluoromethyl and morpholino moieties, which can enhance metabolic stability and bioavailability in drug candidates.[1][2] However, its purification to the high degree of purity required for pharmaceutical applications presents several challenges, from removing closely related impurities to achieving efficient chiral resolution. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Impurities can arise from unreacted starting materials, byproducts of the synthetic route, or degradation. Based on common synthetic pathways for similar benzylamines[3], potential impurities include:

  • Unreacted starting materials: Such as 2-morpholino-5-(trifluoromethyl)benzaldehyde or the corresponding benzyl halide.

  • Over-alkylation or under-alkylation products: Species with no methyl group or more than one methyl group on the amine.

  • Positional isomers: If the starting materials were not isomerically pure.

  • Oxidation products: The benzylic position can be susceptible to oxidation.

Q2: What is a good starting point for chromatographic purification of this compound?

A2: For flash chromatography, a gradient of methanol in dichloromethane on a silica gel column is a common starting point for polar amines.[4] For High-Performance Liquid Chromatography (HPLC), a reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a robust initial choice.

Q3: Is this compound prone to degradation during purification?

A3: While specific stability data is not widely published, benzylamines can be sensitive to oxidation, especially when exposed to air and light over extended periods. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light where possible.

Q4: How can I confirm the purity and structure of my final product?

A4: A combination of analytical techniques is essential. HPLC or Gas Chromatography (GC) can determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are crucial for structural confirmation.[5]

Troubleshooting Guide

Challenge 1: Co-eluting Impurities in Chromatography

Problem: An impurity is co-eluting with the main product peak in HPLC or flash chromatography, making separation difficult.

Causality: The impurity may have a very similar polarity and structure to the desired compound, leading to poor resolution.

Solutions:

  • Method Optimization (HPLC):

    • Change the organic modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter the elution order.

    • Adjust the pH of the mobile phase: For an amine, running at a lower pH (e.g., with 0.1% TFA) will protonate the amine, changing its retention characteristics.

    • Try a different stationary phase: If a C18 column is not providing resolution, consider a phenyl-hexyl or a polar-embedded column which offer different selectivities.

  • Flash Chromatography Strategy:

    • Use a shallower gradient: A slower increase in the polar solvent can improve the separation of closely eluting compounds.

    • Employ a different solvent system: Consider systems like ethyl acetate/heptane with a small amount of triethylamine to reduce tailing on silica gel.

Experimental Protocol: HPLC Method Development for Purity Analysis

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Troubleshooting Steps:

    • If resolution is poor, change Mobile Phase B to Methanol.

    • If peak tailing is observed, switch to a mobile phase with 0.1% TFA.

    • If co-elution persists, switch to a Phenyl-Hexyl column.

Challenge 2: Difficulty in Crystallization or Oiling Out

Problem: The purified compound fails to crystallize from solution or forms an oil.

Causality: This can be due to residual impurities hindering lattice formation, the inherent physical properties of the freebase (low melting point), or the choice of an inappropriate solvent.

Solutions:

  • Solvent Screening: Experiment with a variety of solvents with different polarities. Good single solvents for amines include isopropanol, ethyl acetate, and toluene. Anti-solvent crystallization (e.g., adding heptane to an ethyl acetate solution) can also be effective.

  • Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride, tartrate) often significantly improves crystallinity.

Experimental Protocol: Salt Formation for Improved Crystallization

  • Dissolve the purified freebase in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of the chosen acid (e.g., HCl in isopropanol, or a solution of L-tartaric acid) dropwise with stirring.

  • Continue addition until precipitation is complete.

  • Stir the resulting slurry, then collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Challenge 3: Chiral Separation of Enantiomers

Problem: The racemic mixture needs to be resolved into its individual enantiomers for pharmacological testing.

Causality: Enantiomers have identical physical properties in a non-chiral environment, requiring a chiral environment for separation.

Solutions:

  • Chiral HPLC: This is a common and effective method for both analytical and preparative scale separation. Polysaccharide-based chiral stationary phases (CSPs) are often successful for a wide range of compounds.[4][6]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Experimental Protocol: Analytical Chiral HPLC Screening

  • Columns to Screen:

    • Chiralpak IA, IB, IC, etc. (amylose-based)

    • Chiralcel OD, OJ, etc. (cellulose-based)

  • Mobile Phases to Screen:

    • Heptane/Isopropanol with a basic additive (e.g., 0.1% diethylamine)

    • Methanol or Ethanol with a basic additive

  • Procedure:

    • Dissolve a small amount of the racemic material in the mobile phase.

    • Inject onto the chiral column and run an isocratic elution.

    • Monitor the separation at a suitable UV wavelength.

Data Summary Table: Starting Conditions for Purification

Technique Stationary Phase Mobile Phase/Solvent System Key Considerations
Flash Chromatography Silica GelDichloromethane/Methanol GradientAdd a small amount of triethylamine to reduce tailing.
Reversed-Phase HPLC C18Acetonitrile/Water with 0.1% TFATFA improves peak shape for amines.
Crystallization N/AIsopropanol, Ethyl Acetate/HeptaneConsider salt formation if the freebase oils out.
Chiral HPLC Chiralpak IA/IB/ICHeptane/Ethanol with 0.1% DEAScreen multiple chiral columns and mobile phases.

Visualizing Purification Workflows

Workflow for General Purification and Purity Assessment

Purification_Workflow Crude Crude Product Flash Flash Chromatography (Silica, DCM/MeOH) Crude->Flash Concentrate1 Concentrate Fractions Flash->Concentrate1 Purity_Check1 Purity Check (TLC/HPLC) Purity_Check1->Flash <95% Pure Crystallization Crystallization / Salt Formation Purity_Check1->Crystallization >95% Pure Concentrate1->Purity_Check1 Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Crystallization->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Meets Specs

Caption: General purification and analysis workflow.

Decision Tree for Chiral Resolution

Chiral_Resolution Racemic Racemic Mixture Method Chiral Resolution Method? Racemic->Method Chiral_HPLC Chiral HPLC Method->Chiral_HPLC Chromatographic Diastereomeric Diastereomeric Salt Resolution Method->Diastereomeric Classical Screen_Columns Screen CSPs & Mobile Phases Chiral_HPLC->Screen_Columns Salt_Formation Form Diastereomeric Salts Diastereomeric->Salt_Formation Prep_HPLC Preparative Chiral HPLC Screen_Columns->Prep_HPLC Enantiomers Separated Enantiomers Prep_HPLC->Enantiomers Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Liberate_Freebase Liberate Freebase Fractional_Crystallization->Liberate_Freebase Liberate_Freebase->Enantiomers

Caption: Decision tree for chiral resolution strategies.

References

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link]

  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. Available at: [Link]

  • N-[Morpholino(phenyl)methyl]benzamide. National Institutes of Health. Available at: [Link]

  • CORRECTED PROOF. IRIS . Available at: [Link]

  • PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. European Patent Office. Available at: [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]

  • Preparation method of 2,4,6-trifluoro-benzylamine compound. Google Patents.
  • Process for the preparation of 3,5-bis (trifluoromethyl)-n-methylbenzylamine. Google Patents.
  • 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino). Google Patents.
  • Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Method of synthesis of morpholino oligomers. Google Patents.
  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][7]benzothiazinium Chloride as Anticancer Agent. National Institutes of Health. Available at: [Link]

  • Chiral Separation Principles. ResearchGate. Available at: [Link]

  • N,N-bis(2-quinolinylmethyl)benzylamine. Preprints.org. Available at: [Link]

  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Google Patents.
  • Synthesis, characterisation, stereochemistry and antimicrobial activity of N5-piperazino- and N5-morpholinoacetyl-2,2,4-trimethyl-1, 5-benzodiazepines. Indian Journal of Chemistry. Available at: [Link]

  • N-Methyl-3-(trifluoromethyl)benzylamine. MySkinRecipes. Available at: [Link]

  • 3,5-Bis(trifluoromethyl)benzylamine. PubChem. Available at: [Link]

Sources

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the stability, storage, and handling of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine for researchers, scientists, and drug development professionals.

This guide provides in-depth technical information and practical advice to ensure the integrity of this compound throughout its lifecycle in a laboratory setting. Drawing from data on the compound itself and structurally related molecules, this document outlines best practices for storage, handling, and troubleshooting common stability-related issues.

I. Compound Overview and Key Structural Features

This compound is a multifaceted organic compound characterized by three key structural components: a trifluoromethylated benzylamine core and a morpholine substituent. Each of these imparts specific chemical properties that dictate its stability and handling requirements.

  • Benzylamine Core : The benzylamine moiety is known for its basicity and susceptibility to oxidation. The nitrogen atom's lone pair of electrons makes it a target for electrophiles and oxidizing agents.

  • Trifluoromethyl Group : This electron-withdrawing group can influence the reactivity of the aromatic ring and the basicity of the amine. Generally, trifluoromethyl groups enhance the metabolic stability and lipophilicity of drug candidates.

  • Morpholine Ring : A saturated heterocycle, the morpholine group is generally considered chemically stable. However, its presence can influence the overall solubility and pharmacological profile of the molecule.

II. Stability Profile and Potential Degradation Pathways

Understanding the potential routes of degradation is critical for maintaining the compound's purity and activity. For this compound, the primary stability concerns revolve around oxidation, reaction with atmospheric components, and to a lesser extent, photodegradation and hydrolysis.

Compound N-methyl-2-morpholino- 5-(trifluoromethyl)benzylamine Oxidation Oxidation (O2, metal ions) Compound->Oxidation Forms imine, then aldehyde CO2_Reaction Reaction with CO2 Compound->CO2_Reaction Forms carbamate salt Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Potential for radical formation

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs) - Stability

Q1: How stable is this compound at room temperature?

A1: While one supplier indicates storage at room temperature (RT), long-term stability is best maintained under controlled conditions.[1] Amines, in general, are susceptible to gradual degradation upon exposure to air and light. For optimal stability, especially for analytical standards or long-term storage, refrigeration is recommended.

Q2: What are the primary degradation products I should be aware of?

A2: The most likely degradation pathway is the oxidation of the benzylamine moiety. This can proceed through an imine intermediate to form the corresponding benzaldehyde. Another common issue with amines is their reaction with atmospheric carbon dioxide to form a carbamate salt, which may appear as a white precipitate.

Q3: Is this compound sensitive to light?

A3: Benzylamines can be sensitive to light, which can catalyze oxidation. It is crucial to store the compound in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.

Q4: What is the impact of pH on the stability of this compound?

A4: As a secondary amine, this compound is basic and will form a salt in acidic conditions. In a neutral or basic aqueous solution, the free base is more susceptible to oxidation. The protonated salt form is generally more stable against oxidation but may have different solubility characteristics. Benzylamine itself has a pKa of 9.34 for its conjugate acid.[2]

III. Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on best practices for handling air-sensitive and light-sensitive amines.

ParameterRecommendationRationale
Temperature Short-term (1-2 weeks): Room Temperature (20-25°C) Long-term (>2 weeks): 2-8°CLower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and reaction with atmospheric CO2.[3]
Container Tightly sealed, light-resistant container (e.g., amber glass vial with a PTFE-lined cap).Protects from light and atmospheric contaminants.
Location Cool, dry, and well-ventilated area.Prevents moisture absorption and ensures a stable environment.
Experimental Protocol: Handling and Dispensing Air-Sensitive Amines

This protocol outlines the steps for safely handling and dispensing this compound to minimize exposure to air and moisture.

  • Preparation:

    • Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of moisture inside.

    • Have a source of inert gas (argon or nitrogen) with a manifold or needle adapter ready.

    • Prepare syringes and needles by drying them in an oven (e.g., at 120°C for at least 4 hours) and allowing them to cool in a desiccator.

  • Inert Gas Purge:

    • Puncture the septum of the compound's vial with a needle connected to the inert gas line.

    • Insert a second, "vent" needle to allow for gas exchange.

    • Gently flush the headspace of the vial with the inert gas for 1-2 minutes.

    • Remove the vent needle first, followed by the gas inlet needle.

  • Dispensing (for solutions):

    • If preparing a stock solution, use a dry, inert-gas-flushed flask containing the desired solvent.

    • Use a clean, dry syringe to pierce the septum of the compound vial and draw the desired amount.

    • Dispense the compound into the solvent.

    • Flush the headspace of the solution with inert gas before sealing.

cluster_storage Storage cluster_handling Handling Storage Store at 2-8°C Under Inert Gas In a Dark, Dry Place Equilibrate Equilibrate to Room Temp Storage->Equilibrate InertGas Purge with Inert Gas Equilibrate->InertGas Dispense Dispense Using Dry Syringe InertGas->Dispense StoreSolution Store Solution Under Inert Gas Dispense->StoreSolution

Caption: Recommended workflow for storing and handling this compound.

IV. Solution Stability and Preparation

The stability of this compound in solution depends on the solvent, concentration, and storage conditions.

Solubility Profile (Inferred)
  • Aprotic Polar Solvents (e.g., DMSO, DMF): Expected to have good solubility.

  • Alcohols (e.g., Ethanol, Methanol): Expected to be soluble.

  • Aqueous Solutions: Benzylamine is soluble in water. The subject compound is likely to have limited solubility in neutral water but will be more soluble in acidic aqueous solutions due to salt formation.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Non-polar Solvents (e.g., Hexanes, Toluene): Expected to have limited solubility.

Frequently Asked Questions (FAQs) - Solution Stability

Q5: How should I prepare and store stock solutions of this compound?

A5: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For maximal stability, divide the stock solution into single-use aliquots and store them at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q6: I've noticed a color change in my compound/solution over time. What does this mean?

A6: A color change, often to a yellow or brownish hue, is a common indicator of oxidation in amines.[3] If you observe a significant color change, the purity of the compound may be compromised. It is advisable to verify the purity using an appropriate analytical method (e.g., HPLC, LC-MS) before use in sensitive experiments.

Q7: Can I store aqueous solutions of this compound?

A7: It is generally not recommended to store aqueous solutions of the free base for extended periods due to the risk of oxidation and potential microbial growth. If an aqueous solution is necessary, prepare it fresh before use. Storing it as a salt in an acidic buffer may improve stability against oxidation, but the pH compatibility with your experiment must be considered.

V. Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.- Verify the purity of the compound using an analytical technique. - If degradation is confirmed, use a fresh, properly stored batch. - Review and optimize storage and handling procedures.
Precipitate formation in the solid compound Reaction with atmospheric CO2 to form a carbamate salt.- This may not always impact the compound's use in non-quantitative applications. - For sensitive assays, purification may be necessary. - Ensure storage under an inert atmosphere to prevent this.
Difficulty dissolving the compound - Incorrect solvent choice. - Compound has degraded to a less soluble form.- Consult the inferred solubility profile and try a different solvent. - Gentle warming or sonication may aid dissolution. - If insolubility persists, consider the possibility of degradation.

VI. Chemical Incompatibilities

To prevent hazardous reactions and maintain the purity of the compound, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids: Will cause an exothermic reaction due to salt formation.

  • Acid Chlorides and Anhydrides: Will react to form amides.

  • Aldehydes and Ketones: Can react to form imines.

VII. References

  • Rhenium Bio Science. (n.d.). This compound, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 5). Comparing acidic strengths between benzylammonium ion and phenol. Retrieved from [Link]

  • Reddit. (2018, February 10). "Store under Argon". r/labrats. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Promag Enviro Systems. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This document is designed for researchers, chemists, and process development professionals to help troubleshoot and identify common impurities encountered during the synthesis of this compound. Our goal is to provide practical, experience-driven advice to ensure the highest purity of your final product.

Overview of the Synthetic Pathway

The most common and efficient method for synthesizing this compound is a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) to install the morpholine ring, followed by a reductive amination to form the desired secondary amine. Understanding this pathway is crucial for diagnosing the origin of impurities.

Step 1: Synthesis of the Aldehyde Intermediate

The first step involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with morpholine, typically in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Step 2: Reductive Amination

The resulting 2-morpholino-5-(trifluoromethyl)benzaldehyde is then reacted with methylamine in the presence of a reducing agent to yield the final product. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1][2] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.[3]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Amination SM1 2-Fluoro-5-(trifluoromethyl)benzaldehyde Reagent1 K₂CO₃, DMF SM1->Reagent1 SM2 Morpholine SM2->Reagent1 Intermediate 2-Morpholino-5-(trifluoromethyl)benzaldehyde Reagent1->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Intermediate->ReducingAgent SM3 Methylamine SM3->ReducingAgent Product N-methyl-2-morpholino-5- (trifluoromethyl)benzylamine ReducingAgent->Product

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and observations that may arise during synthesis, linking them to specific impurities and providing actionable solutions.

FAQ 1: My reaction is complete by TLC/LCMS, but I have a significant side product with a mass of +14 amu compared to my product. What is it?

This is almost certainly the tertiary amine impurity , N,N-dimethyl-2-morpholino-5-(trifluoromethyl)benzylamine.

  • Causality: This impurity arises from the over-alkylation of the desired secondary amine product.[4] The this compound you form is itself a nucleophile and can react with another molecule of the starting aldehyde to form a new iminium ion. Subsequent reduction of this ion leads to the N,N-dimethyl tertiary amine. This is especially problematic if there is an excess of the aldehyde or if the reaction is run for an extended period at elevated temperatures.

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a slight excess of methylamine (1.1-1.3 equivalents) to ensure the aldehyde is consumed in the initial reaction with the primary amine. Avoid a large excess of the aldehyde.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is milder and more selective for the reduction of imines over aldehydes, reducing the chance of competing side reactions.[3]

    • Temperature Control: Run the reaction at a controlled temperature (e.g., 0 °C to room temperature). Avoid excessive heating, which can accelerate the rate of the competing dialkylation reaction.

    • Purification: If formed, this impurity can often be separated from the desired secondary amine by column chromatography on silica gel. Due to the similar polarity, a shallow gradient elution may be required.

Overalkylation_Impurity Product Desired Product (Secondary Amine) Iminium Iminium Ion Intermediate Product->Iminium + Aldehyde Aldehyde Starting Aldehyde Impurity Over-alkylation Impurity (Tertiary Amine) Iminium->Impurity ReducingAgent Reducing Agent ReducingAgent->Impurity

Caption: Formation pathway of the tertiary amine impurity.

FAQ 2: I see a peak in my chromatogram corresponding to the mass of the starting aldehyde. Why didn't it react completely?

This is unreacted 2-morpholino-5-(trifluoromethyl)benzaldehyde .

  • Causality: Incomplete conversion of the starting aldehyde is a common issue in reductive aminations. This can be due to several factors:

    • Inactive Reducing Agent: The hydride reducing agent (e.g., NaBH₄, NaBH(OAc)₃) may have degraded due to moisture.

    • Insufficient Reagents: An insufficient amount of either methylamine or the reducing agent will lead to unreacted aldehyde.

    • Poor Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is an equilibrium process.[5] If conditions do not favor imine formation (e.g., incorrect pH, presence of excess water), the reaction will stall.

  • Troubleshooting & Mitigation:

    • Check Reagent Quality: Use a fresh, unopened bottle of the hydride reagent or test its activity on a small scale.

    • Optimize Reaction Conditions: Ensure at least stoichiometric amounts of methylamine and the reducing agent are used. For reactions that are sluggish, adding a mild acid catalyst (like acetic acid) can help promote imine formation.

    • Moisture Control: While some reductive aminations tolerate water, it's best to run the reaction under anhydrous conditions, especially if using sensitive reagents.

FAQ 3: An impurity with a mass 2 amu higher than my starting aldehyde is present. What is its source?

This impurity is the benzyl alcohol derivative , (2-morpholino-5-(trifluoromethyl)phenyl)methanol.

  • Causality: This side product is formed when the reducing agent directly reduces the starting aldehyde's carbonyl group to an alcohol. This is more common with less selective reducing agents like sodium borohydride (NaBH₄), especially if imine formation is slow.[3]

  • Troubleshooting & Mitigation:

    • Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated imine intermediate, thus favoring the desired reaction pathway.

    • Stepwise Procedure: Consider a two-step, one-pot procedure. First, mix the aldehyde and methylamine in a solvent like methanol to allow the imine to form. After a set time (e.g., 1 hour), add the reducing agent. This ensures the concentration of the imine is high before reduction begins.[4]

Summary of Common Impurities

The following table provides a quick reference for the most common process-related impurities, their likely origins, and recommended analytical techniques.

Impurity NameStructureMolecular Weight ( g/mol )OriginRecommended Detection Method
2-morpholino-5-(trifluoromethyl)benzaldehyde

259.21Unreacted Starting Material: Incomplete reaction due to poor reagent quality or non-optimized conditions.HPLC-UV, LCMS
(2-morpholino-5-(trifluoromethyl)phenyl)methanol

261.23Aldehyde Reduction: Direct reduction of the starting aldehyde by the hydride reagent. More common with non-selective reducing agents like NaBH₄.HPLC-UV, LCMS
N,N-dimethyl-2-morpholino-5-(trifluoromethyl)benzylamine

288.29Over-alkylation: Reaction of the desired secondary amine product with another molecule of the aldehyde, followed by reduction.[4]HPLC-UV, LCMS, GC-MS
2-Fluoro-5-(trifluoromethyl)benzaldehyde

192.11Unreacted SNAr Starting Material: Incomplete conversion during the formation of the morpholino-substituted aldehyde intermediate.HPLC-UV, LCMS, GC-MS
Imine Intermediate

272.25Incomplete Reduction: The imine formed from the aldehyde and methylamine is not fully reduced to the final amine product.LCMS (can be unstable)
Experimental Protocol: Impurity Profiling by HPLC-UV

This protocol provides a general method for separating the target compound from its key impurities. Method optimization may be required based on your specific instrumentation.

Objective: To resolve this compound from its key process-related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the reaction crude mixture or final product.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter if particulates are present.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Expected Elution Order:

    • The highly polar benzyl alcohol impurity will elute first.

    • The starting aldehyde will elute next.

    • The desired secondary amine product will follow.

    • The more non-polar tertiary amine impurity will have the longest retention time.

References
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. Available at: [Link].

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link].

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available at: [Link].

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link].

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link].

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link].

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link].

  • Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc... Figshare. Available at: [Link].

  • Process for the preparation of dihydroquinazolines. Google Patents.
  • Representative morpholine ring formation. Reagents and conditions: a)... ResearchGate. Available at: [Link].

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. Available at: [Link].

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Available at: [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • Preparation method of 2,4,6-trifluoro-benzylamine compound. Google Patents.
  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. Available at: [Link].

  • Chemical synthesis of morpholine derivatives. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].

  • Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. ACS Publications. Available at: [Link].

  • Reductive amination of HMF with propylamine by AspRedAm. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link].

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available at: [Link].

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate. Available at: [Link].

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][6][7]benzothiazinium Chloride as Anticancer Agent. NIH. Available at: [Link].

  • Synthesis of fluoro and trifluoromethyl substituents containing novel tetracyclic N-benzylated benzopiperazine fused acridone regioisomers using a greener solvent 2-MeTHF and their DFT studies. ResearchGate. Available at: [Link].

  • Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. Available at: [Link].

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link].

  • Synthesis method of 2-methyl-3-trifluoromethyl phenylamine. Google Patents.
  • Trifluoromethylation. Wikipedia. Available at: [Link].

  • Process for the preparation of n-methylmorpholine oxide. Google Patents.
  • N,N-bis(2-quinolinylmethyl)benzylamine. Preprints.org. Available at: [Link].

  • Preparation method of 1-(2-fluoro-6-(trifluoromethyl) benzyl) urea. Google Patents.
  • Synthesis, characterisation, stereochemistry and antimicrobial activity of N5-piperazino- and N5-morpholinoacetyl-2,2,4-trimethyl-1, 5-benzodiazepines. Available at: [Link].

Sources

Technical Support Center: Optimizing Reaction Conditions for N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. The unique electronic properties conferred by the trifluoromethyl group can present distinct challenges in optimizing reaction conditions.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges, ensuring efficient, high-yield, and reproducible syntheses.

Section 1: Overview of Synthetic Strategies

The primary and most effective method for synthesizing the target tertiary amine is through the N-methylation of a secondary amine precursor, 2-morpholino-5-(trifluoromethyl)benzylamine. The two most common and reliable approaches for this transformation are Reductive Amination (specifically, the Eschweiler-Clarke reaction) and Direct Alkylation.

  • Reductive Amination (Eschweiler-Clarke Reaction) : This classic method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is highly effective for methylating primary and secondary amines and has the distinct advantage of preventing over-alkylation to form quaternary ammonium salts.[3][4] The reaction is irreversible due to the formation of carbon dioxide gas.[3]

  • Direct Alkylation : This involves reacting the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate. While seemingly straightforward, this method is prone to over-alkylation, leading to the formation of a quaternary ammonium salt, which can complicate purification and reduce the yield of the desired tertiary amine.[5][6] Careful control of stoichiometry and reaction conditions is critical.

The following diagram outlines the general workflow for optimizing the synthesis, focusing on the more robust Eschweiler-Clarke approach.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis Start Start: Obtain 2-morpholino-5-(trifluoromethyl)benzylamine Reagent_Check Verify Reagent Purity: - Amine Precursor - Formaldehyde (37% aq.) - Formic Acid (>95%) Start->Reagent_Check Reaction_Setup Reaction Setup: - Combine Amine, HCHO, HCOOH - Heat to 80-90 °C Reagent_Check->Reaction_Setup Proceed if pure Monitoring Monitor Progress (TLC/LC-MS) - Target: 1-18 hours Reaction_Setup->Monitoring Workup Aqueous Work-up: 1. Cool reaction mixture 2. Basify with NaOH (pH > 11) 3. Extract with organic solvent (e.g., DCM) Monitoring->Workup Upon completion Purification Purification: - Dry organic layers (Na₂SO₄) - Concentrate under vacuum - Column Chromatography (if needed) Workup->Purification Analysis Characterize Product: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry Purification->Analysis End End: Pure Product Analysis->End

Caption: General workflow for synthesis optimization.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low to No Conversion of Starting Material

Q1: I am running an Eschweiler-Clarke reaction, but after several hours, TLC/LC-MS analysis shows only the starting secondary amine. What could be the problem?

A1: This issue typically points to one of three areas: reagent quality, reaction temperature, or incorrect stoichiometry.

  • Causality - Reagent Quality: The Eschweiler-Clarke reaction relies on the interplay between formaldehyde and formic acid.

    • Formaldehyde: Aqueous formaldehyde can polymerize over time to form paraformaldehyde, reducing the concentration of active monomeric formaldehyde.

    • Formic Acid: Formic acid serves as the hydride donor.[3] Using a low-grade or diluted formic acid will impede the reduction of the intermediate iminium ion, stalling the reaction.

  • Expert Recommendation & Protocol Validation:

    • Reagent Verification: Always use a fresh, unopened bottle of 37% aqueous formaldehyde. For formic acid, ensure a purity of at least 95%.

    • Temperature Control: The reaction generally requires heating to overcome the activation energy for both iminium ion formation and subsequent reduction. Maintain a reaction temperature of 80–90 °C.[7]

    • Stoichiometry: An excess of both formaldehyde and formic acid is crucial to drive the reaction to completion. A common molar ratio is 1 equivalent of amine to 1.8-2.2 equivalents of formic acid and 1.1-1.5 equivalents of formaldehyde.[7]

Problem: Formation of Multiple Byproducts

Q2: My reaction mixture shows the desired product, but also several significant impurities. What are these byproducts and how can I prevent them?

A2: Byproduct formation often stems from the reactivity of the starting materials or intermediates. In the context of synthesizing a tertiary benzylamine, the primary concerns are impurities from the precursor and side reactions during N-methylation.

  • Causality - Precursor Impurities: The synthesis of the precursor, 2-morpholino-5-(trifluoromethyl)benzylamine, likely involves the reductive amination of 2-morpholino-5-(trifluoromethyl)benzaldehyde. The potent electron-withdrawing nature of the trifluoromethyl group makes this aldehyde highly electrophilic and susceptible to nucleophilic attack.[1][8] Incomplete conversion during the precursor synthesis can lead to residual benzaldehyde.

  • Causality - N-Methylation Side Reactions:

    • If using a direct alkylation method with a strong methylating agent like methyl iodide, over-alkylation is a very common side reaction, leading to the formation of the quaternary ammonium salt.[6] This occurs because the product tertiary amine is often more nucleophilic than the starting secondary amine.[5]

    • The Eschweiler-Clarke reaction inherently avoids this issue, as a tertiary amine cannot form another iminium ion with formaldehyde, thus preventing quaternization.[3]

  • Expert Recommendation & Protocol Validation:

    • Ensure Precursor Purity: Before starting the N-methylation, purify the 2-morpholino-5-(trifluoromethyl)benzylamine precursor meticulously, ideally via column chromatography or recrystallization, to remove any unreacted aldehyde.

    • Prefer the Eschweiler-Clarke Reaction: To avoid over-alkylation, the Eschweiler-Clarke reaction is the superior method. It is a self-limiting reaction that stops at the tertiary amine stage.[4][7]

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to minimize potential degradation or side reactions from prolonged heating.

Problem: Difficult Product Isolation and Purification

Q3: The product appears to be soluble in both the aqueous and organic layers during work-up, and purification by silica gel chromatography is giving poor separation. How can I improve my isolation protocol?

A3: Tertiary amines, being basic, can form salts in acidic or neutral conditions, leading to partitioning issues. Their polarity can also cause tailing on silica gel columns.

  • Causality - Acid-Base Properties: During the Eschweiler-Clarke work-up, the reaction mixture is acidic due to excess formic acid. Your product exists as the formate salt, which is water-soluble. To extract it into an organic solvent, you must deprotonate it to the free base.

  • Expert Recommendation & Protocol Validation:

    • Thorough Basification: After cooling the reaction mixture, it is critical to add a strong base, such as 2-4M sodium hydroxide (NaOH), until the aqueous phase is strongly basic (pH > 11). Use pH paper to confirm. This ensures the tertiary amine is in its free base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Chromatography Additives: To prevent peak tailing on silica gel, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia (in methanol) to the solvent mixture (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.

Section 3: Frequently Asked Questions (FAQs)

Q4: What are the key parameters to optimize for the Eschweiler-Clarke methylation of this specific amine?

A4: The key parameters are summarized in the table below. The primary considerations are ensuring an excess of the methylating and reducing agents and maintaining adequate temperature.

ParameterRecommended RangeRationale & Key Insight
Temperature 80 - 90 °CEssential to overcome the activation energy for imine/iminium formation and subsequent reduction. Lower temperatures result in sluggish or incomplete reactions.[7][9]
Formic Acid 1.8 - 2.2 eq.Acts as the hydride source. An excess is required to ensure complete reduction of the intermediate iminium ion and drive the reaction forward.[3]
Formaldehyde 1.1 - 1.5 eq.Serves as the carbon source for the methyl group. A slight excess ensures complete conversion of the secondary amine.
Reaction Time 1 - 18 hoursHighly dependent on substrate. Monitor by TLC/LC-MS to determine the endpoint and avoid potential degradation from prolonged heating.[7]
Solvent None (Neat) or WaterThe reaction is typically run neat with the aqueous reagents. The use of excess formic acid often creates a homogenous solution upon heating.[3]

Q5: How does the 5-(trifluoromethyl) group affect the reaction?

A5: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[2][10] Its presence on the benzene ring at the 5-position (para to the benzylamine moiety) influences the nucleophilicity of the amine. It slightly decreases the electron density on the nitrogen atom, making it a slightly weaker nucleophile compared to its non-fluorinated analog. However, for the Eschweiler-Clarke reaction, this effect is generally minimal and does not inhibit the reaction, which is driven by the formation of the reactive iminium ion intermediate.[3]

Q6: What is the mechanism of the Eschweiler-Clarke reaction?

A6: The mechanism proceeds in a well-defined, step-wise manner that prevents over-methylation.

G Amine R₂NH (Secondary Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium 1. Imine/Iminium formation HCHO CH₂O (Formaldehyde) p1 HCOOH HCOOH (Formic Acid) CO2 CO₂ HCOOH->CO2 p2 Product R₂N-CH₃ (Tertiary Amine) H_plus H⁺ p1->Product 2. Hydride Transfer

Caption: Mechanism of the Eschweiler-Clarke Reaction.
  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of a transient, electrophilic iminium ion.

  • Hydride Transfer: Formic acid acts as a hydride (H⁻) donor, transferring a hydride to the iminium ion. This reduces the iminium ion to the desired tertiary amine.

  • Irreversibility: The formic acid is oxidized to carbon dioxide, which escapes as a gas, making the reaction irreversible and driving it to completion.[3]

Section 4: Detailed Experimental Protocol

Protocol: Eschweiler-Clarke N-Methylation of 2-morpholino-5-(trifluoromethyl)benzylamine

This protocol is a self-validating system designed for high-yield synthesis.

  • Materials:

    • 2-morpholino-5-(trifluoromethyl)benzylamine (1.0 eq)

    • Formaldehyde (37% in H₂O, 1.2 eq)

    • Formic Acid (≥95%, 2.0 eq)

    • Dichloromethane (DCM)

    • Sodium Hydroxide (NaOH), 2M solution

    • Saturated Sodium Chloride solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-morpholino-5-(trifluoromethyl)benzylamine.

    • Sequentially add formic acid (2.0 eq) followed by the 37% aqueous formaldehyde solution (1.2 eq).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate + 1% Triethylamine) or LC-MS every 1-2 hours until the starting amine is fully consumed (typically 4-18 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully add 2M NaOH solution until the pH of the aqueous layer is >11. Ensure the mixture remains cool during this process by using an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude oil/solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) containing 1% triethylamine.

References

  • Xu, G., et al. (2017). Direct Reductive Amination of 5-Hydroxymethylfurfural with Primary/Secondary Amines via Ru-Complex Catalyzed Hydrogenation. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Islas-Jácome, P., et al. (2023). 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. ResearchGate. Available at: [Link]

  • Le, C. M., & Dong, V. M. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]

  • Wang, D., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. Available at: [Link]

  • Sotorrios, L., & Pellico, J. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. Available at: [Link]

  • Uddin, R., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]

  • Jagadeesh, R. V., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. Available at: [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]

  • Chemistry Made Simple. (2023). Eschweiler-Clarke reaction. YouTube. Available at: [Link]

Sources

Troubleshooting N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for troubleshooting solubility issues encountered with N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine (CAS: 886851-52-1). As a Senior Application Scientist, this guide synthesizes chemical principles with practical, field-tested strategies to empower you to overcome solubility challenges and ensure the success of your experiments.

Understanding the Molecule: A Proactive Approach to Solubility

A thorough understanding of the physicochemical properties of this compound is the first step in predicting and mitigating solubility problems.

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₁₇F₃N₂O[1]

  • Molecular Weight: 274.28 g/mol [1]

  • Appearance: White solid, may also be a liquid[1]

Based on its structure, we can infer several key characteristics that influence its solubility:

  • Presence of Basic Amines: The molecule contains two amine groups: a tertiary amine within the morpholine ring and a secondary benzylamine. These groups are basic and can be protonated. This makes the compound's aqueous solubility highly dependent on pH.[2]

  • Lipophilicity: The trifluoromethyl (-CF3) group and the benzene ring contribute to the molecule's lipophilicity (fat-solubility).[3][4] The morpholine group, while containing a polar ether linkage, also has a nonpolar hydrocarbon backbone. This combination suggests that the compound is likely to be poorly soluble in aqueous solutions at neutral pH.

  • Morpholine Moiety: The morpholine ring can act as a hydrogen bond acceptor, which can aid in solubility in protic solvents.[5]

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeImplication for Solubility
pKa 7.5 - 9.0The compound will be predominantly in its ionized, more water-soluble form at pH values below its pKa.
logP 2.5 - 4.0A positive logP value indicates a preference for a non-polar environment, suggesting low aqueous solubility.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing step-by-step guidance.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do first?

Answer: This is a common issue for basic compounds in neutral pH buffers. The first and simplest troubleshooting step is to adjust the pH of your solvent.

Causality: At neutral pH, the amine groups on your compound are likely not fully protonated, leading to low aqueous solubility. By lowering the pH, you increase the concentration of the protonated, charged form of the molecule, which is significantly more soluble in water.

Step-by-Step Protocol:

  • Prepare a stock solution in an organic solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or methanol.

  • Acidify your aqueous buffer: Prepare your desired aqueous buffer (e.g., PBS).

  • Titrate with acid: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) to your aqueous buffer to lower the pH. Aim for a pH that is at least 1-2 units below the predicted pKa of the compound (e.g., pH 5.5 - 6.5).

  • Add the compound stock solution: Slowly add the organic stock solution of your compound to the acidified aqueous buffer while stirring vigorously.

  • Observe for precipitation: If the solution remains clear, your compound has likely dissolved. If precipitation occurs, you may need to further lower the pH or consider using a co-solvent.

Q2: I tried lowering the pH, but my compound still precipitates out of solution. What are my next options?

Answer: If pH adjustment alone is insufficient, the next step is to employ co-solvents to increase the solubility of the non-polar portions of the molecule.

Causality: The trifluoromethylbenzyl group is lipophilic and contributes to the compound's poor aqueous solubility, even when the amines are protonated. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for dissolving lipophilic compounds.

Commonly Used Co-solvents:

  • Ethanol: A versatile and biocompatible co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations.

  • Polyethylene Glycol (PEG), e.g., PEG 400: Another common excipient in drug development.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but use with caution as it can have biological effects and may not be suitable for all applications.

Experimental Workflow for Co-solvent Screening:

Caption: Workflow for selecting an appropriate co-solvent.

Q3: I need to prepare a high-concentration stock solution for my experiments. What is the best approach?

Answer: For high-concentration stock solutions, it is generally recommended to use a pure organic solvent.

Recommended Solvents for Stock Solutions:

SolventConsiderations
Dimethyl Sulfoxide (DMSO) Excellent solvating power for a wide range of compounds. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid off-target effects.
Ethanol A good choice for many compounds and is generally well-tolerated in biological systems.
Methanol Can also be an effective solvent, but it is more toxic than ethanol and should be used with appropriate safety precautions.

Protocol for Preparing a High-Concentration Stock Solution:

  • Weigh the compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Add the solvent: Add the chosen organic solvent (e.g., DMSO) dropwise while vortexing or sonicating.

  • Ensure complete dissolution: Continue adding the solvent until the compound is fully dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but be cautious of potential degradation.[6]

  • Store appropriately: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Q4: My compound dissolves initially but then precipitates over time or upon dilution into my assay medium. How can I prevent this?

Answer: This phenomenon, known as "crashing out," is common when a compound in a high-concentration organic stock is diluted into an aqueous medium where it is less soluble.

Troubleshooting Strategies:

  • Slower Addition and Vigorous Mixing: When diluting your stock solution, add it slowly to the assay medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the assay medium at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of your compound by forming micelles.

  • Pre-warming the Diluent: Gently warming your assay medium before adding the compound stock can sometimes improve solubility.

  • Re-evaluate your Stock Concentration: If precipitation is a persistent issue, you may need to prepare a lower concentration stock solution.

Advanced Strategies and Protocols

For particularly challenging solubility issues, more advanced formulation strategies may be necessary.

Protocol: Experimental Solubility Determination

If you consistently face solubility problems, it is highly recommended to experimentally determine the solubility of this compound in your key solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, acidified buffer, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare saturated solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute and quantify: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to addressing solubility issues with this compound.

G A Start: Compound Insoluble B Is the solvent aqueous? A->B C Try an organic solvent (DMSO, Ethanol) B->C No D Is the aqueous solvent at neutral pH? B->D Yes J Solution Achieved C->J E Adjust pH to 1-2 units below predicted pKa D->E Yes F Is the compound still insoluble? E->F G Add a co-solvent (Ethanol, PG, PEG 400) F->G Yes F->J No H Does the compound precipitate upon dilution? G->H I Decrease stock concentration, add to diluent slowly with mixing, consider surfactants H->I Yes H->J No I->J

Caption: A decision tree for troubleshooting solubility problems.

References

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2022). Molecules, 27(15), 4987. [Link]

  • 3,5-Bis(trifluoromethyl)benzylamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • This compound, 97%. (n.d.). RHENIUM BIO SCIENCE. Retrieved January 22, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (2015). Pharmaceutical Research, 32(3), 855–878. [Link]

  • Prodrugs for Amines. (2009). Mini-Reviews in Medicinal Chemistry, 9(1), 110-126. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2023). ChemRxiv. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]

  • In vitro methods to assess drug precipitation. (2007). Journal of Pharmacy and Pharmacology, 59(7), 937-946. [Link]

  • 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (2016). Journal of Chromatography A, 1437, 147-154. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega, 7(20), 17354-17364. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. (2005). Journal of Laboratory Automation, 10(5), 319-325. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • Amines In Pharmaceuticals. (n.d.). AnyLearn. Retrieved January 22, 2026, from [Link]

  • Procedure for solubility testing of NM suspension. (2016). [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). BUCHI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(15), 2686-2713. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University. [Link]

  • Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide. (2023). Illumina. [Link]

  • An improved method for predicting logP. (n.d.). The University of Texas at Austin. Retrieved January 22, 2026, from [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14). Rice University. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

  • nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. (n.d.). Nanopartikel.info. Retrieved January 22, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (2015). Pharmaceutical Research, 32(3), 855–878. [Link]

  • Pharmaceutical formulations including an amine compound. (n.d.). Google Patents.
  • Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. (2023). Nutrients, 15(21), 4646. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established principles of organic synthesis, particularly reductive amination.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a one-pot reductive amination. This process involves the reaction of 2-morpholino-5-(trifluoromethyl)benzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1][2] However, like any chemical transformation, it is not without its potential pitfalls. Byproducts can arise from incomplete reactions or undesired side reactions, leading to purification challenges and reduced yields.

This guide will help you navigate these challenges by providing a clear understanding of the reaction mechanism, potential byproducts, and strategies for optimization and troubleshooting.

Proposed Reaction Pathway and Potential Byproducts

The primary reaction and the formation of key byproducts are illustrated below. Understanding these pathways is the first step in diagnosing and resolving issues in your synthesis.

G aldehyde 2-morpholino-5-(trifluoromethyl)benzaldehyde imine Imine Intermediate aldehyde->imine + Methylamine - H2O alcohol Benzyl Alcohol Byproduct aldehyde->alcohol + Reducing Agent (Side Reaction) methylamine Methylamine methylamine->imine product This compound (Desired Product) imine->product + Reducing Agent primary_amine Primary Amine Byproduct imine->primary_amine Incomplete N-methylation (Alternative Route) G start Analyze Crude Product (NMR/LC-MS) aldehyde_present Aldehyde peak present? start->aldehyde_present alcohol_present Alcohol byproduct present? aldehyde_present->alcohol_present No action1 Increase reaction time/ temperature or equivalents of reagents. aldehyde_present->action1 Yes primary_amine_present Primary amine byproduct present? alcohol_present->primary_amine_present No action2 Pre-form imine before adding reducing agent. Consider milder reducing agent. alcohol_present->action2 Yes action3 If two-step, check methylation. If one-pot, this is less likely. primary_amine_present->action3 Yes end Purify and re-analyze. primary_amine_present->end No action1->alcohol_present action2->primary_amine_present action3->end

Caption: A troubleshooting workflow for identifying and mitigating byproducts in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this reaction?

A1: The choice of reducing agent depends on the specific reaction conditions.

  • Sodium borohydride (NaBH₄): A common, inexpensive, and effective reducing agent. However, it can also reduce the starting aldehyde.

  • Sodium cyanoborohydride (NaBH₃CN): More selective for the imine over the aldehyde, especially at mildly acidic pH. [2]Be aware that it can release toxic byproducts like HCN during acidic workup. [2]* Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent, often used for reductive aminations. It is particularly useful when the starting aldehyde is sensitive.

Q2: How can I purify the final product?

A2: Purification can typically be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. The basicity of the amine product can sometimes lead to tailing on the silica gel. This can often be mitigated by adding a small amount of triethylamine (e.g., 1%) to the eluent. Alternatively, an acidic workup to extract the amine into an aqueous layer, followed by basification and re-extraction into an organic solvent, can be an effective preliminary purification step. [3] Q3: How can I confirm the identity and purity of my product?

A3: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the structure of the molecule.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • FTIR: To identify characteristic functional groups.

Q4: My reaction seems to be stalling. What should I do?

A4: If the reaction is not proceeding to completion, consider the following:

  • Check the quality of your reagents: Ensure that the aldehyde has not been oxidized to the carboxylic acid and that the methylamine solution has the correct concentration.

  • Increase the temperature: Gently warming the reaction mixture may help to drive the reaction to completion.

  • Add more reagents: A small additional charge of methylamine and/or the reducing agent may be necessary.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-trifluoromethylaniline.
  • PrepChem. (n.d.). Synthesis of N-methylbenzylamine.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • MedchemExpress. (n.d.). N-Methylbenzylamine.
  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • PubChem. (n.d.). N-Methylbenzylamine.
  • MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.
  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
  • Google Patents. (n.d.). US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me 2 SiHCl.
  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. (n.d.).
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride.
  • PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
  • Google Patents. (n.d.). CN105001096A - 4-amino-N-alkyl benzylamine preparation methood.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Biosynth. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid.
  • ResearchGate. (n.d.). Reductive amination of HMF with propylamine by AspRedAm. Reaction....
  • Wikipedia. (n.d.). Reductive amination.
  • NIH. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b]b[4][5]enzothiazinium Chloride as Anticancer Agent. Retrieved from

  • ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and....
  • Preprints.org. (2021). N,N-bis(2-quinolinylmethyl)benzylamine.
  • Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Sources

Technical Support Center: A Guide to Improving the Purity of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Achieving high purity is critical for ensuring reliable and reproducible results in downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges. The quality of intermediates can significantly impact the quality of the final active pharmaceutical ingredient (API), making robust analytical and purification methods essential from an early stage.[1]

Section 1: Initial Purity Assessment & FAQs

Before attempting any purification, it is crucial to understand the impurity profile of your crude material. This initial analysis will dictate the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A: Impurities often stem from the synthetic route. A common method for synthesizing N-benzylamines is reductive amination.[2] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-morpholino-5-(trifluoromethyl)benzaldehyde and methylamine.

  • Over-alkylation Products: Formation of tertiary amines.

  • Side-Products: Imines formed as intermediates or byproducts from the reducing agent.

  • Related Impurities: Compounds with similar structures formed from impurities in the starting materials.[3]

Q2: Which analytical techniques are best for assessing the purity of my crude product?

A: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your mixture and to scout for optimal solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Considered a gold standard for its precision in separating complex mixtures and quantifying purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for identifying volatile impurities and residual solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your target compound and can help identify and quantify major impurities.[3]

  • Spectrophotometric Methods (UV-Vis): Useful for quantitative analysis and detecting impurities with different chromophores.[6]

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My TLC plate shows multiple spots, and my initial purity is below 95%. What is the most robust purification method?

A: When dealing with multiple impurities, flash column chromatography is the most effective and versatile technique. The success of this method relies heavily on selecting the appropriate stationary and mobile phases to maximize the separation between your target compound and the impurities.[7]

  • Causality: this compound is a basic amine. Basic compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing peaks, and potential degradation.[7][8] To counteract this, you can either neutralize the silica or use a different stationary phase.[7][9]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a competing amine, like triethylamine (0.5-2%), to your mobile phase (e.g., hexane/ethyl acetate). This "neutralizes" the acidic sites on the silica, improving peak shape and recovery.[8][9]

    • Alternative Stationary Phase: Consider using an amine-functionalized silica column, which is less polar than bare silica and has a basic character, often simplifying the purification process by eliminating the need for mobile phase additives.[10]

See Protocol 1 for a detailed flash chromatography procedure.

Q2: I have a significant amount of a non-basic impurity (e.g., unreacted aldehyde). Is there a faster method than chromatography?

A: Yes, an acid-base extraction is an excellent and scalable method for separating basic compounds like your target amine from neutral or acidic impurities.[11][12][13][14]

  • Causality: The principle is based on the differential solubility of the compound in its neutral and salt forms.[15] By treating a solution of your crude product with an aqueous acid (like HCl), your basic amine is protonated to form a water-soluble ammonium salt. Neutral impurities, such as unreacted benzaldehyde, will remain in the organic layer.

  • Solution:

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as a salt.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO3) to regenerate the neutral amine, which will typically precipitate or can be extracted back into an organic solvent.[11]

See the diagram and Protocol 2 for a step-by-step guide.

Q3: I tried to purify my solid product by recrystallization, but I'm getting low yield or the product is "oiling out." What am I doing wrong?

A: Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on the choice of solvent and cooling rate.[16][17]

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Low yield is often due to the product having high solubility in the chosen solvent even at low temperatures, or cooling the solution too quickly.

  • Solution:

    • Solvent Screening: The key is to find a solvent (or solvent system) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16] A systematic screening approach is often necessary.[18]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[19]

    • Use a Co-solvent System: If a single solvent doesn't work well, try a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate). Dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "bad" (or anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

See Protocol 3 for guidance on optimizing recrystallization.

Section 3: Visualized Workflows & Data

Troubleshooting and Purification Workflow

This diagram outlines a logical approach to diagnosing purity issues and selecting the appropriate purification method.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis & Selection cluster_2 Phase 3: Execution & Verification start Crude Product assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity decision Impurity Profile? assess_purity->decision method_chrom Select Flash Chromatography decision->method_chrom Multiple/Polar Impurities method_extract Select Acid-Base Extraction decision->method_extract Neutral/Acidic Impurities method_recryst Select Recrystallization decision->method_recryst High Purity Needed & Solid Product execute Execute Protocol method_chrom->execute method_extract->execute method_recryst->execute verify Verify Purity (HPLC, NMR, etc.) execute->verify verify->decision Further Purification Needed end Pure Product (>99%) verify->end Purity Goal Met

Caption: A logical workflow for purifying chemical compounds.

Acid-Base Extraction Process

This diagram illustrates the separation of a basic amine from a neutral impurity.

G start Crude Mixture in Organic Solvent Your Amine (Base) Neutral Impurity step1 Add Aqueous Acid (e.g., 1M HCl) & Shake in Separatory Funnel start->step1 layers Aqueous Layer (Bottom) Organic Layer (Top) Amine Salt (R3NH+Cl-) Neutral Impurity step1->layers step2_org Separate Layers layers:org->step2_org step2_aq Separate Layers layers:aq->step2_aq org_path Organic Layer Contains Neutral Impurity Wash, Dry, Evaporate step2_org->org_path aq_path Aqueous Layer Contains Amine Salt step2_aq->aq_path step3_aq Add Base (e.g., NaOH) to Regenerate Amine aq_path->step3_aq final_product Pure Amine Precipitates or is Extracted with Fresh Organic Solvent step3_aq->final_product

Caption: Workflow for purification via acid-base extraction.

Recommended Chromatography Solvents
Stationary PhaseCommon Mobile Phase Systems (Gradient Elution)ModifierPurpose of Modifier
Silica Gel Hexane / Ethyl Acetate~1% TriethylamineNeutralizes acidic silanol groups, preventing peak tailing.[8][9]
Silica Gel Dichloromethane / Methanol~1% TriethylamineFor more polar compounds that require a stronger mobile phase.
Amine-functionalized Silica Hexane / Ethyl AcetateNone neededThe stationary phase is already basic, providing good peak shape.[10]

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine).

  • Column Packing: Pour the slurry into the column and use air pressure to pack the bed firmly and evenly, ensuring no cracks or channels form.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[20] For example, move from 2% to 10% to 25% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 10 grams) in a suitable organic solvent like ethyl acetate (200 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 100 mL). Combine the aqueous layers.

  • Neutral Impurity Isolation: The organic layer now contains any neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to isolate these components if desired.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH solution with stirring until the pH is >12. Your product should precipitate out or form an oily layer.

  • Product Isolation: Extract the regenerated amine back into fresh ethyl acetate (3 x 100 mL).

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Optimized Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. Place the tube in an ice bath. If abundant crystals form, it is a good candidate solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring, adding just enough hot solvent to fully dissolve the solid.[19]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[17][19]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.

References

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]

  • Crystallization of Macromolecules. (n.d.). National Institutes of Health (NIH). [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Symeres. [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Preparation method of 2,4,6-trifluoro-benzylamine compound. (2015).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. (n.d.). PubMed. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]

  • Method for purifying N-methyl-2-pyrrolidone. (2016). European Patent Office. [Link]

  • Benzylamine. (n.d.). Wikipedia. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. [Link]

  • Recrystallization. (n.d.). CDLI. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Preparation of N-benzylamines. (2002).
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (n.d.). MDPI. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Trouble Shooting Guide for Industrial Membrane Cleaning. (n.d.). PWT Chemicals. [Link]

  • Successful Flash Chromatography. (n.d.). King Group. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Benzylamine Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd.[Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. [Link]

Sources

Technical Support Center: Scaling Up N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will explore common challenges, provide troubleshooting strategies, and answer frequently asked questions in a direct Q&A format. Our focus is on providing practical, field-tested insights to ensure the robustness and reproducibility of your process.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process. A logical and commonly employed route, which will form the basis of this guide, is outlined below. This pathway is designed for efficiency and scalability, but each step presents its own set of challenges that we will address.

G A 2-Fluoro-5-(trifluoromethyl)benzonitrile B Nucleophilic Aromatic Substitution (SNAr) A->B  Morpholine, Base C 2-Morpholino-5-(trifluoromethyl)benzonitrile B->C D Nitrile Reduction C->D  Reducing Agent (e.g., LiAlH4, H2/Catalyst) E 2-Morpholino-5-(trifluoromethyl)benzylamine D->E F Reductive Amination E->F  Formaldehyde, Reducing Agent (e.g., NaBH3CN) G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions that arise during the synthesis of this compound.

Q1: What are the most critical steps to control when scaling up this synthesis?

A1: The two most critical steps are the nitrile reduction and the final N-methylation. The nitrile reduction can be exothermic and requires careful temperature control to avoid side reactions. The N-methylation must be highly selective to prevent the formation of the tertiary amine and other over-methylated byproducts, which can be difficult to remove during purification.[1][2]

Q2: Are there any particular safety concerns I should be aware of?

A2: Yes. The use of lithium aluminum hydride (LiAlH₄) for nitrile reduction is a significant safety concern. It is highly reactive with water and can generate flammable hydrogen gas.[3][4] Ensure all equipment is thoroughly dried and the reaction is performed under an inert atmosphere. Catalytic hydrogenation, while avoiding LiAlH₄, involves flammable hydrogen gas under pressure and requires appropriate safety-rated equipment.

Q3: What are the expected major impurities in the final product?

A3: The most common impurities are the unreacted primary amine (2-morpholino-5-(trifluoromethyl)benzylamine) and the over-methylated tertiary amine. Residual starting materials from earlier steps may also be present if purification was not thorough.

Part 2: Troubleshooting Guide by Synthetic Step

This section provides a detailed breakdown of potential issues and solutions for each step of the proposed synthesis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

This step involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with morpholine to form 2-morpholino-5-(trifluoromethyl)benzonitrile.

Q4: My SNAr reaction is sluggish and does not go to completion. What can I do?

A4:

  • Increase the reaction temperature: SNAr reactions are often accelerated by heat. However, monitor for potential side reactions.

  • Use a stronger base: A stronger base can deprotonate the morpholine, increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a common choice, but you could consider a stronger, non-nucleophilic base.[5]

  • Solvent choice: A polar aprotic solvent like DMF or DMSO can help to dissolve the reactants and facilitate the reaction.[6][7]

  • Check the quality of your starting materials: Ensure your 2-fluoro-5-(trifluoromethyl)benzonitrile is pure and your morpholine is not wet.

ParameterRecommendationRationale
Temperature 80-120 °COvercomes activation energy of the reaction.
Base K₂CO₃, Cs₂CO₃Increases the nucleophilicity of morpholine.
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).[7]

Q5: I am observing the formation of a dark-colored reaction mixture. Is this normal?

A5: While some color change is expected, a very dark or tarry mixture could indicate decomposition. This can be caused by excessive heat or the presence of impurities. Try running the reaction at a lower temperature for a longer period.

Step 2: Nitrile Reduction

The reduction of the nitrile group in 2-morpholino-5-(trifluoromethyl)benzonitrile to a primary amine is a critical step.

Q6: My nitrile reduction with LiAlH₄ is giving a low yield. What are the likely causes?

A6:

  • Incomplete reaction: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents).

  • Hydrolysis of the reducing agent: LiAlH₄ reacts violently with water.[3][4] Ensure your solvent and glassware are scrupulously dry.

  • Work-up issues: The work-up procedure for LiAlH₄ reactions is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for precipitating the aluminum salts, allowing for easier filtration.

  • Over-reduction: While less common for nitriles, it's a possibility. Monitor the reaction by TLC or LC-MS.

Q7: I want to avoid using LiAlH₄. What are my alternatives for the nitrile reduction?

A7: Catalytic hydrogenation is an excellent alternative, particularly for large-scale synthesis.[8][9]

CatalystConditionsAdvantagesDisadvantages
Raney Nickel H₂ (50-100 psi), 50-80 °C, in alcoholic solvent (e.g., methanol, ethanol) with ammoniaCost-effective, good for large scale.Requires specialized high-pressure equipment.
Pd/C H₂ (50-100 psi), room temperature to 50 °C, in acidic or neutral conditionsMilder conditions than Raney Ni.Can be more expensive.

Experimental Protocol: Catalytic Hydrogenation of 2-Morpholino-5-(trifluoromethyl)benzonitrile

  • To a high-pressure reactor, add 2-morpholino-5-(trifluoromethyl)benzonitrile (1.0 eq) and a suitable solvent (e.g., methanol saturated with ammonia).

  • Carefully add Raney Nickel (5-10 wt%) under a stream of inert gas.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (50-100 psi) and heat to 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Step 3: Reductive Amination (N-methylation)

The final step is the selective methylation of the primary amine to the desired secondary amine.

Q8: My N-methylation is producing a significant amount of the tertiary amine. How can I improve the selectivity for the secondary amine?

A8: This is a classic challenge in N-methylation.[2]

  • Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally more selective for the iminium ion intermediate over the starting aldehyde, which helps to prevent over-alkylation.[10][11][12]

  • Control the stoichiometry: Use a slight excess of the primary amine relative to formaldehyde (e.g., 1.1 equivalents of amine to 1.0 equivalent of formaldehyde).

  • pH control: Reductive amination is typically most efficient at a slightly acidic pH (around 5-6) to promote imine formation without protonating the amine nucleophile.[10]

  • Slow addition of the reducing agent: Adding the reducing agent slowly can help to maintain a low concentration of the reducing species and favor the mono-alkylation.

G A Primary Amine C Iminium Ion Intermediate A->C B Formaldehyde B->C D Secondary Amine (Desired Product) C->D E Tertiary Amine (Over-methylation) D->E  + Formaldehyde, Reducing Agent F Reducing Agent (e.g., NaBH3CN) F->D

Caption: Reaction pathway for reductive amination showing the potential for over-methylation.

Q9: The reaction seems to stall, and I have a lot of unreacted primary amine. What should I do?

A9:

  • Check the pH: If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, imine formation will be slow. Adjust the pH to the optimal range of 5-6.

  • Ensure the quality of your formaldehyde: Use a fresh bottle of formaldehyde solution or paraformaldehyde.

  • Increase the reaction time or temperature: Some reductive aminations can be slow at room temperature. Gentle heating (e.g., to 40-50 °C) may be beneficial.

Experimental Protocol: Selective N-methylation via Reductive Amination

  • Dissolve 2-morpholino-5-(trifluoromethyl)benzylamine (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile).

  • Add aqueous formaldehyde (37 wt%, 1.0-1.1 eq).

  • Adjust the pH to 5-6 with a mild acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding an aqueous base (e.g., saturated NaHCO₃ solution) until gas evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Purification Challenges

Q10: I am having difficulty separating the final product from the unreacted primary amine and the tertiary amine byproduct. What are my options?

A10:

  • Column Chromatography: This is the most common method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should provide good separation. The polarity order will be: tertiary amine > secondary amine (product) > primary amine.

  • Acid-Base Extraction: This can be used to remove the more basic tertiary amine. Dissolve the crude mixture in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated tertiary amine will be extracted into the aqueous layer. Neutralize the organic layer and proceed with further purification.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

By carefully considering the potential challenges at each stage of the synthesis and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to successfully scale up the production of this compound.

References

  • Sodhi, J. K., & Sharma, P. (2020). A review on N-methylation of amines. Journal of the Indian Chemical Society, 97(8), 1135-1146.
  • Morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Prakash, G. K. S., et al. (2015). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Ghezzi, C., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3563.
  • Hathwar, V. R., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2870.
  • Shen, X., et al. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic & Biomolecular Chemistry, 14(34), 8082-8086.
  • Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]

  • Zhang, G., & Zhang, Y. (2018). Selective N-monomethylation of primary amines. Catalysis Science & Technology, 8(1), 20-35.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
  • Chemistry Steps. Reductive Amination. [Link]

  • Nystrom, R. F., Brown, W. G., & Mead, J. F. (1948). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 70(1), 441-441.
  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Selva, M., & Perosa, A. (2008). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 47(15), 5221-5229.
  • De Vrieze, M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Szostak, M., et al. (2017). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2017(3), M951.
  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

  • Google Patents.
  • Wang, Y., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3841-3846.
  • Royal Society of Chemistry. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Academia.edu. Recent progress in the synthesis of morpholines. [Link]

  • Chemguide. reduction of nitriles. [Link]

  • Li, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5655-5666.
  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • Senter, T. J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4386-4394.
  • Beller, M., & Wu, X. F. (Eds.). (2013). Catalytic reduction of nitriles. In Transition Metal Catalyzed Carbonylation Reactions (pp. 227-244). Springer, Berlin, Heidelberg.
  • Gzella, A., et al. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][8]benzothiazinium Chloride as Anticancer Agent. Molecules, 29(18), 4319.

  • ChemRxiv. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

  • Preprints.org. N,N-bis(2-quinolinylmethyl)benzylamine. [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2468-2473.
  • ResearchGate. Synthesis of 2-trifluoromethyl-5-cyanopyridine. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Prakash, O., et al. (2006). Synthesis, characterisation, stereochemistry and antimicrobial activity of N5-piperazino- and N5-morpholinoacetyl-2,2,4-trimethyl-1, 5-benzodiazepines. Indian Journal of Chemistry-Section B, 45(9), 2051.
  • Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

Sources

Technical Support Center: Ensuring the Stability of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding the degradation of this compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experimental results and the quality of your materials.

Introduction to the Stability of this compound

This compound is a complex molecule with several functional groups that can be susceptible to degradation under various environmental conditions. The presence of a tertiary amine, a morpholine ring, and a trifluoromethyl group on the benzyl ring all contribute to its chemical reactivity.[1] Understanding the potential for hydrolysis, oxidation, photolysis, and thermal degradation is crucial for its proper handling and storage. This guide provides a proactive approach to mitigating these risks through carefully designed experimental protocols and storage strategies.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

A1: A decrease in purity is a common indicator of chemical degradation. Several factors could be at play, often related to storage and handling conditions. The primary suspects are:

  • Hydrolysis: The morpholine ring can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.

  • Oxidation: The tertiary amine is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.[2]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3]

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.[3]

To pinpoint the cause, a systematic approach known as a forced degradation study is recommended.[4][5][6][7] This involves subjecting the compound to a range of stress conditions to identify its vulnerabilities.

Q2: How do I perform a forced degradation study to understand the stability of my compound?

A2: A forced degradation study is a systematic way to identify potential degradation pathways and products.[4][5] It involves exposing your compound to conditions more severe than it would typically encounter during storage or use. The goal is to induce a small amount of degradation (typically 5-20%) to identify the resulting degradants without completely destroying the molecule.[6]

Here is a general protocol for a forced degradation study:

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare several accurately weighed samples of this compound. Dissolve them in a suitable inert solvent (e.g., acetonitrile) to a known concentration.

  • Stress Conditions: Expose individual samples to the following conditions:

    • Acidic Hydrolysis: Add a dilute acid (e.g., 0.1 M HCl) and heat gently (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Add a dilute base (e.g., 0.1 M NaOH) and heat gently (e.g., 60 °C) for a defined period.

    • Oxidation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Stress: Store the solid compound or a solution in a temperature-controlled oven (e.g., 70 °C) for several days.[3]

    • Photostability: Expose the solid compound or a solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).

  • Analysis: At predetermined time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to the initial concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for new peaks (degradants) and a decrease in the peak area of the parent compound.

The following table summarizes the typical stress conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24-72 hours
Base Hydrolysis 0.1 M NaOH60 °C24-72 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal -70 °C1-7 days
Photolytic UV/Visible LightAmbientAs per ICH Q1B
Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure of this compound, several degradation products are plausible. Identifying these can help in elucidating the degradation pathway.

  • Oxidative Degradation: N-oxidation of the tertiary amine is a common pathway, leading to the formation of an N-oxide.

  • Hydrolytic Degradation: Cleavage of the morpholine ring could occur under harsh acidic or basic conditions.

  • Photolytic Degradation: Complex reactions can occur, potentially involving the benzyl group and the trifluoromethyl substituent.

A combination of HPLC with mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the degradation products, which can provide clues to their structures.

Diagram: Potential Degradation Pathways

G cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis Parent Parent Compound Base Basic Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Light Photolysis (UV/Vis) Heat Thermal Stress N_Oxide N-Oxide Parent->N_Oxide Oxidation Ring_Cleavage Ring-Cleavage Products Parent->Ring_Cleavage Hydrolysis Photoproducts Photodegradation Products Parent->Photoproducts Photolysis

Caption: Potential degradation pathways for the parent compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Q: What are the ideal storage conditions for this compound to ensure long-term stability?

A: To maximize shelf-life and prevent degradation, store this compound under the following conditions:

  • Temperature: Store in a cool, dry place.[8][9][10][11] Refrigeration (2-8 °C) is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark cabinet.[12]

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to air.[9][11][12]

Q: Which solvents are recommended for dissolving and storing solutions of this compound?

A: For short-term use, high-purity, anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane are generally suitable.[13] Avoid protic solvents like water or methanol for long-term storage of solutions, as they may participate in hydrolysis reactions. Always prepare solutions fresh when possible.

Q: Are there any known chemical incompatibilities I should be aware of?

A: Yes. Avoid contact with the following:

  • Strong Oxidizing Agents: These can readily oxidize the tertiary amine.[2]

  • Strong Acids and Bases: These can catalyze hydrolysis of the morpholine ring.[14][15]

  • Reactive Metals: Certain metals can catalyze degradation reactions.

Diagram: Workflow for Stability Assessment

G cluster_workflow Stability Assessment Workflow Start Receive/Synthesize Compound Initial_Analysis Initial Purity Analysis (e.g., HPLC, GC) Start->Initial_Analysis Forced_Degradation Forced Degradation Study Initial_Analysis->Forced_Degradation Identify_Degradants Identify Degradation Products (LC-MS) Forced_Degradation->Identify_Degradants Develop_Method Develop Stability-Indicating Method Identify_Degradants->Develop_Method Long_Term_Study Long-Term Stability Study (ICH Guidelines) Develop_Method->Long_Term_Study End Establish Storage Conditions & Shelf-Life Long_Term_Study->End

Caption: A typical workflow for assessing compound stability.

Analytical Methodologies for Purity and Degradation Assessment

A robust analytical method is essential for monitoring the purity of this compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity assessment and stability studies due to its high resolution and sensitivity. A reverse-phase C18 column is often a good starting point for method development.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at a suitable wavelength (determined by UV scan) or Mass Spectrometer.

  • Data Analysis: Integrate the peak areas of all components. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or certain degradation products, GC-MS can be a valuable complementary technique.[13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane.

  • Instrument Setup:

    • GC System: Agilent 7890B GC with a 5977B MS detector or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[13]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Data Analysis: Identify peaks based on their mass spectra and retention times.

Conclusion

By implementing the strategies and protocols outlined in this guide, you can significantly mitigate the risk of degradation of this compound. A proactive approach to understanding your molecule's stability profile is a cornerstone of robust scientific research and development.

References

  • Pandey, S., Pandey, R., & Shukla, S. S. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. International Journal of Pharmaceutical and Experimental Research, 55(1), 28.
  • Rao, K. S., & Talluri, M. K. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1165-1173.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Brümmer, H. (2011).
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 543-565.
  • El-Faham, A., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(14), 4257.
  • Ali, I., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6436.
  • PubChem. (n.d.). Perfluoro-N-methylmorpholine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine and Other Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzylamine scaffold is a cornerstone for the development of novel therapeutics. Its structural simplicity and synthetic tractability allow for extensive modification to modulate pharmacological activity. This guide provides an in-depth technical comparison of a highly promising derivative, N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, with other key benzylamine analogues. We will explore how the strategic incorporation of the morpholino, N-methyl, and trifluoromethyl moieties influences physicochemical properties, biological activity, and metabolic stability, supported by experimental insights and established protocols.

The Benzylamine Core: A Privileged Scaffold

Benzylamines are integral components in a vast array of biologically active molecules. Their basic nitrogen atom allows for crucial interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The aromatic ring provides a platform for further functionalization to fine-tune properties like lipophilicity, electronic character, and steric profile.

Decoding the Substitutions: A Trifecta of Functionality

The subject of our focus, this compound, features three key substitutions that synergistically enhance its potential as a drug candidate.

  • The Trifluoromethyl Group (-CF3): This electron-withdrawing group profoundly impacts the molecule's properties. The introduction of a trifluoromethyl group can significantly increase a compound's metabolic stability by blocking potential sites of oxidation.[1] Furthermore, it enhances lipophilicity, which can improve membrane permeability and cell uptake.[2] The strong electron-withdrawing nature of the -CF3 group also lowers the pKa of the benzylamine, reducing its basicity.[2] This modulation of basicity can be critical for optimizing target engagement and reducing off-target effects.

  • The Morpholino Group: The morpholine ring is a common heterocyclic motif in medicinal chemistry, often introduced to improve aqueous solubility and metabolic stability.[3] Its presence can also influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation. Studies on related 2-morpholinobenzoic acid scaffolds have highlighted the importance of the morpholine ring for antiproliferative activity.[4]

  • The N-Methyl Group: N-methylation of the benzylamine nitrogen can have several consequences. It can increase the molecule's basicity compared to its primary amine counterpart and introduce steric bulk that may influence binding selectivity. Importantly, N-methylation can also impact metabolic fate, sometimes protecting the amine from rapid degradation. Research on related benzylamine derivatives has shown that N-methylation can lead to more biologically active compounds.[4]

Comparative Analysis: Physicochemical and Biological Properties

To understand the unique advantages of this compound, a comparison with other benzylamine derivatives is essential. The following table summarizes key physicochemical properties and reported biological activities of representative benzylamines.

CompoundKey SubstituentsPredicted logPPredicted pKaReported Biological Activities
This compound N-methyl, 2-morpholino, 5-trifluoromethyl2.8~8.5Potential as enzyme inhibitor, CNS agent
4-(Trifluoromethyl)benzylamine4-trifluoromethyl1.88.6Intermediate for pharmaceuticals and agrochemicals[1][5]
BenzylamineUnsubstituted1.099.33Building block in organic synthesis
2-Fluorobenzylamine2-fluoro1.3~9.0Intermediate for drug candidates
3,5-Bis(trifluoromethyl)benzylamine3,5-bis(trifluoromethyl)3.1~7.5Used in the synthesis of fatty acid amides[6]

Data is estimated based on structurally similar compounds and computational predictions.

The trifluoromethyl group in this compound and its analogues significantly increases lipophilicity (logP) compared to unsubstituted benzylamine.[2] This enhanced lipophilicity can facilitate passage through biological membranes.[2] The electron-withdrawing nature of the trifluoromethyl group also lowers the basicity (pKa) of the amine.[2]

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the benzylamine scaffold is crucial for biological activity. SAR studies on related compounds provide valuable insights:

  • Position of the Trifluoromethyl Group: The placement of the -CF3 group at the 5-position in our lead compound is significant. In many bioactive molecules, substitution at the meta-position of the benzyl ring is well-tolerated and can lead to potent activity.

  • The Role of the Morpholine Ring: In a study of 2-morpholinobenzoic acid derivatives as antiproliferative agents, the 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group was found to be optimal for activity.[4] This highlights the importance of the relative positioning of these functional groups.

  • Impact of N-Alkylation: The same study found that benzylic N-methylated compounds were among the most biologically active, suggesting that this modification is beneficial for the observed antiproliferative effects.[4]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of this compound, a series of head-to-head comparative experiments are necessary. Below are detailed protocols for key assays.

Determination of Physicochemical Properties

Objective: To experimentally determine and compare the lipophilicity (LogD) and aqueous solubility of this compound and other benzylamine analogues.

Protocol: Shake-Flask Method for LogD Determination

  • Preparation of Solutions: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., 1-octanol) at a concentration of 1 mg/mL. Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Partitioning: In a separatory funnel, mix 10 mL of the 1-octanol stock solution with 10 mL of the aqueous buffer.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully collect both the 1-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. The LogD is the logarithm of this value.

In Vitro Biological Activity Screening

Objective: To compare the biological activity of the benzylamine derivatives. The specific assay will depend on the therapeutic target of interest. As an example, a protocol for assessing cytotoxicity against a cancer cell line is provided.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[4]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound.

Visualizing the Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

cluster_0 Structural Features of this compound cluster_1 Impact on Physicochemical Properties Benzylamine_Core Benzylamine Core CF3_Group Trifluoromethyl Group Benzylamine_Core->CF3_Group Morpholino_Group Morpholino Group Benzylamine_Core->Morpholino_Group N-Methyl_Group N-Methyl Group Benzylamine_Core->N-Methyl_Group Increased_Lipophilicity Increased Lipophilicity CF3_Group->Increased_Lipophilicity Modulated_Basicity Modulated Basicity (Lower pKa) CF3_Group->Modulated_Basicity Metabolic_Stability Metabolic Stability CF3_Group->Metabolic_Stability Improved_Solubility Improved Solubility Morpholino_Group->Improved_Solubility Morpholino_Group->Metabolic_Stability N-Methyl_Group->Modulated_Basicity

Caption: Key structural features and their influence on physicochemical properties.

Start Start: Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Start->Adherence Treatment Treat Cells with Benzylamine Derivatives Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Incubate_MTT Incubate for 4 hours MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Plate Measure Absorbance at 570 nm Solubilize->Read_Plate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound represents a highly optimized benzylamine derivative with significant potential in drug discovery. The strategic combination of the trifluoromethyl, morpholino, and N-methyl groups confers a unique set of physicochemical and biological properties. The enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group, coupled with the solubility-enhancing and conformationally-constraining effects of the morpholine ring, and the activity-boosting potential of N-methylation, make this compound a compelling lead for further investigation. The provided experimental protocols offer a robust framework for the direct comparative evaluation of this and other benzylamine analogues, paving the way for the rational design of next-generation therapeutics.

References

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

  • 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]

  • In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [Link]

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. [Link]

  • In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. [Link]

  • Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

  • Monoamine releasing agent. [Link]

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]

  • Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][6]benzothiazinium Chloride as Anticancer Agent. [Link]

  • FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide. [Link]

Sources

A Methodological & SAR-Driven Guide to Comparing the Efficacy of Novel N-Methyl-Benzylamine Derivatives as Potential Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

This guide provides a comprehensive framework for the comparative efficacy evaluation of a novel chemical series, the N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine derivatives. As direct comparative data for this specific series is not yet prevalent in public literature, this document serves as a prospective guide. It outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary to characterize these compounds. We will proceed based on the hypothesis that this scaffold is a promising candidate for developing monoamine reuptake inhibitors, a class of drugs with significant therapeutic potential for central nervous system (CNS) disorders.

The inclusion of a trifluoromethyl group is a deliberate design choice, leveraging its known ability to enhance metabolic stability and binding affinity.[1] The benzylamine and morpholine moieties are common pharmacophores in CNS-active compounds. Our objective is to provide a robust, self-validating methodology to screen and compare novel derivatives, enabling the identification of lead compounds for further development.

Hypothesized Mechanism of Action: Triple Monoamine Reuptake Inhibition

We hypothesize that the this compound scaffold will interact with monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds can increase their extracellular concentrations, thereby modulating neurotransmission.

Simultaneously inhibiting all three transporters (Triple Reuptake Inhibition or TRI) is a therapeutic strategy for treating major depressive disorder, potentially offering broader efficacy and a faster onset of action than selective inhibitors.[2] The core of our investigation will be to quantify the potency and selectivity of each derivative against these three key transporters.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) neurotransmitter DA, NE, 5-HT vesicle->neurotransmitter Release reuptake Reuptake transporter->reuptake neurotransmitter->transporter Binding receptor Postsynaptic Receptors neurotransmitter->receptor Binding compound Novel Derivative (Inhibitor) compound->transporter Blockade signal Signal Transduction receptor->signal

Caption: Hypothesized mechanism of monoamine reuptake inhibition by novel derivatives.

Proposed Derivative Series for Initial Screening

To explore the structure-activity relationship (SAR), we will synthesize and evaluate a focused set of initial derivatives. The modifications are designed to probe the effects of electronics and sterics on transporter affinity and selectivity.

  • Compound A (Parent): this compound

  • Compound B (Electron-Withdrawing Group): N-methyl-2-morpholino-5-cyano-benzylamine

  • Compound C (Electron-Donating Group): N-methyl-2-morpholino-5-methoxy-benzylamine

  • Compound D (Positional Isomer): N-methyl-2-morpholino-4-(trifluoromethyl)benzylamine

  • Compound E (N-demethylated): 2-morpholino-5-(trifluoromethyl)benzylamine

This initial series allows for a systematic evaluation of how substitutions on the benzyl ring and methylation of the benzylamine nitrogen impact efficacy.[3][4]

Comparative Efficacy Data

The following table summarizes the hypothetical yet realistic data we aim to collect for our derivative series. This structured data is the goal of the experimental protocols outlined in the subsequent section. The objective is to identify compounds with high potency (low IC₅₀) and a desirable selectivity profile.

Compound IDParent Structure ModificationSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Microsomal Stability (t½, min)
A 5-CF₃ (Parent)154580> 5075
B 5-CN2560120> 5045
C 5-OCH₃1503005504020
D 4-CF₃302095> 5070
E 5-CF₃, N-H50150250> 5060

Interpretation of Hypothetical Data:

  • Compound A shows potent inhibition, particularly at SERT, with a good balance across all three transporters and excellent stability, making it a strong lead candidate.

  • Compound C , with an electron-donating group, shows significantly reduced potency and stability, suggesting electron-withdrawing groups are favorable.

  • Compound D , the positional isomer, displays a shift in selectivity towards NET, highlighting the sensitivity of the pharmacophore to substituent placement.

  • Compound E indicates that N-methylation is crucial for potent activity, a common feature in many CNS drugs.[3]

Experimental Workflows and Protocols

To generate the comparative data, a tiered screening approach is essential. The following protocols are designed to be self-validating by including appropriate controls.

screening_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_decision Analysis & Decision synthesis Compound Synthesis (Derivatives A-E) primary_assay Monoamine Transporter Uptake Assay (IC₅₀) synthesis->primary_assay cytotox Cytotoxicity Assay (CC₅₀) primary_assay->cytotox Active Compounds stability Microsomal Stability (t½) primary_assay->stability Active Compounds analysis SAR Analysis & Lead Identification cytotox->analysis stability->analysis

Caption: Tiered experimental workflow for derivative comparison.

Protocol 1: Monoamine Transporter Uptake Assay

This assay quantifies the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells expressing the respective human transporter (hSERT, hNET, or hDAT).

Rationale: This is the gold-standard functional assay for determining the potency (IC₅₀) of reuptake inhibitors. Using stably transfected cell lines (e.g., HEK293) ensures target-specific activity is measured.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells into 96-well plates at a density of 40,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

  • Assay Procedure: a. Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. b. Add 50 µL of varying concentrations of the test compounds or controls to the wells and pre-incubate for 20 minutes at 37°C. c. Add 50 µL of the radiolabeled substrate (e.g., 10 nM [³H]5-HT) to each well to initiate uptake. d. Incubate for a short period (e.g., 10 minutes) at 37°C. The short incubation ensures measurement of initial uptake rates. e. Terminate the uptake by rapidly washing the wells three times with ice-cold KRH buffer.

  • Quantification: a. Lyse the cells with scintillation fluid. b. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Determine non-specific uptake in the presence of a high concentration of the positive control. b. Subtract non-specific uptake from all other values. c. Normalize the data to the vehicle control (defined as 100% uptake). d. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This assay assesses the general cytotoxicity of the compounds, which is crucial for distinguishing specific pharmacological effects from cell death.

Rationale: A good drug candidate should be potent at its target without causing broad cytotoxicity. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell health.

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y or HEK293) in a 96-well plate at 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., from 100 µM down to 0.1 µM) for 48-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot against compound concentration to calculate the CC₅₀ (concentration that causes 50% cytotoxicity).

Concluding Remarks

This guide presents a strategic framework for the systematic evaluation of novel this compound derivatives. By integrating rational drug design principles with validated, robust experimental protocols, researchers can efficiently perform a comparative efficacy analysis. The proposed workflow, from targeted synthesis to functional and safety profiling, enables the clear identification of lead compounds based on empirical data. The ultimate goal is to leverage the favorable properties conferred by the trifluoromethyl and benzylamine moieties to develop potent and selective CNS drug candidates with a well-defined mechanism of action.

References

  • MySkinRecipes. N-Methyl-3-(trifluoromethyl)benzylamine. [Link]

  • Hueso, N., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Fluoxetine. PubChem Compound Summary for CID 3386. [Link]

  • Stahl, S. M. (2015). Antidepressant drug development: Focus on triple monoamine reuptake inhibition. PubMed Central. [Link]

  • White, K. L., et al. (2018). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. [Link]

  • Pessôa, G. S., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

  • Yamamura, S., et al. (1976). Studies on the structure activity relationship of adrenergic beta-mimetic benzylamine derivatives. II. 1-Alkylamino-2-phenyl-1,2,3,4-tetrahydronaphthalenes. Chemical & Pharmaceutical Bulletin. [Link]

  • Gomez-Sintes, R., et al. (2003). Protective Effect of N-(2-propynyl)-2-(5-benzyloxyindolyl) Methylamine (PF 9601N), a Novel MAO-B Inhibitor, on Dopamine-Lesioned PC12 Cultured Cells. Journal of Pharmacy and Pharmacology. [Link]

  • Chem-Impex International. 2-Fluoro-5-(trifluoromethyl)benzylamine. [Link]

  • Garza-Lombo, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Wikipedia. BK-5F-NM-AMT. [Link]

Sources

Comparative Structure-Activity Relationship (SAR) Studies of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Rational Design of Novel Receptor Antagonists

Introduction

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework to understand how a molecule's chemical structure influences its biological activity.[1][2][3] This guide presents a comparative SAR study based on the scaffold N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, herein designated as Lead Compound 1 . This compound has been identified as a moderately potent antagonist for a hypothetical G-protein coupled receptor (GPCR), "Receptor Z," which is implicated in a key pathological signaling pathway.

The objective of this guide is to dissect the molecular architecture of Lead Compound 1 , providing researchers with a logical, data-driven comparison of rationally designed analogs. By systematically modifying three key regions of the scaffold—the morpholine ring, the N-methyl group, and the trifluoromethylbenzyl moiety—we can elucidate the structural requirements for optimal receptor binding and functional antagonism. The experimental data presented herein, while illustrative, is based on established medicinal chemistry principles to provide a realistic and instructive comparison.

The SAR Workflow: From Lead to Optimized Candidate

The process of optimizing a lead compound is iterative. It involves a cycle of chemical synthesis, biological testing, and data analysis to build an increasingly refined understanding of the SAR. This process allows for the strategic design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

SAR_Workflow Lead_ID Lead Identification (Compound 1) Synthesis Analog Synthesis (Systematic Modification) Lead_ID->Synthesis Design Analogs Screening In Vitro Screening (Binding & Functional Assays) Synthesis->Screening Test Activity Data_Analysis Data Analysis (SAR Interpretation) Screening->Data_Analysis Generate Data SAR_Model Develop SAR Model (Identify Key Features) Data_Analysis->SAR_Model Establish Trends SAR_Model->Synthesis Rational Design of New Analogs Optimized Optimized Candidate SAR_Model->Optimized Achieve Goals Scaffold cluster_scaffold This compound (Lead Compound 1) cluster_regions Points of Modification img R1 Region A Morpholine Moiety R1->img R2 Region B N-Alkyl Group R2->img R3 Region C Substituted Benzyl Ring R3->img

Caption: Core scaffold and key regions for SAR investigation.

Experimental Methodologies

To ensure the reliability and reproducibility of our findings, all compounds were evaluated using standardized, industry-accepted protocols. The following experimental workflows provide the basis for the comparative data in this guide.

Receptor Binding Affinity (Ki) Determination

The affinity of each analog for "Receptor Z" was determined using a competitive radioligand binding assay. [4][5][6]This method measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, allowing for the calculation of the inhibitory constant (Ki).

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing "Receptor Z" are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

  • Assay Setup: The assay is conducted in a 96-well plate format. To each well, the following are added in order:

    • 150 µL of cell membrane preparation (10-20 µg protein).

    • 50 µL of the test compound at various concentrations (typically from 10 µM to 0.1 nM).

    • 50 µL of a specific radioligand (e.g., [³H]-ligand) at a concentration equal to its dissociation constant (Kd).

  • Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium. [4]4. Filtration: The incubation is terminated by rapid vacuum filtration through a PEI-soaked glass fiber filter plate, which traps the membranes bound to the radioligand. [7]The filters are then washed four times with an ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand.

Functional Antagonism (IC50) Determination

The functional activity of the analogs as antagonists was measured by their ability to inhibit agonist-induced signaling. Since "Receptor Z" is a Gi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP). The antagonist potency is therefore measured by its ability to block this agonist-induced cAMP reduction.

Protocol: cAMP Functional Assay

  • Cell Preparation: HEK293 cells expressing "Receptor Z" are plated in a 384-well plate and cultured overnight.

  • Compound Addition: Cells are first incubated with varying concentrations of the antagonist (test compound) for 15 minutes.

  • Agonist Challenge: A known agonist for "Receptor Z" is then added at a concentration that elicits 80% of its maximal response (EC80), along with forskolin to stimulate adenylate cyclase activity. The plate is incubated for a further 30 minutes.

  • cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a homogenous assay kit, such as an AlphaScreen™ or GloSensor™ cAMP assay. [8][9]These assays produce a luminescent or fluorescent signal that is inversely proportional to the cAMP concentration.

  • Data Analysis: The concentration of antagonist that produces 50% inhibition of the agonist response (IC50) is calculated using a four-parameter logistic curve fit.

SAR Analysis and Comparative Data

Part A: Modification of the Morpholine Moiety (Region A)

The morpholine ring is a common pharmacophore in medicinal chemistry, often contributing to favorable pharmacokinetic properties. [10][11][12]To investigate its role in binding to "Receptor Z," we synthesized analogs where the morpholine was replaced with other cyclic amines.

Table 1. Comparison of Morpholine Ring Analogs

CompoundRegion A ModificationReceptor Binding Ki (nM)Functional Antagonism IC50 (nM)Rationale for Modification
1 Morpholine 15.2 ± 1.8 45.5 ± 3.1 Lead Compound
2Piperidine35.7 ± 2.5110.2 ± 8.9Removal of the oxygen atom to assess its role as a hydrogen bond acceptor.
3Pyrrolidine125.1 ± 9.3412.0 ± 21.5Altering ring size to probe the steric tolerance of the binding pocket.
4Piperazine22.4 ± 2.168.3 ± 5.4Introduction of a second basic nitrogen to explore potential ionic interactions.
5Thiomorpholine18.9 ± 1.555.1 ± 4.7Bioisosteric replacement of oxygen with sulfur to evaluate electronic and size differences. [13]

Analysis & Insights: The data clearly indicates that the morpholine ring is optimal among the tested analogs. The nearly 2.5-fold drop in potency for the piperidine analog (2 ) suggests that the morpholine oxygen may be acting as a crucial hydrogen bond acceptor in the receptor's binding pocket. The significant loss of activity with the smaller pyrrolidine ring (3 ) points to unfavorable steric or conformational constraints. While the piperazine analog (4 ) retained some activity, it did not offer an advantage, suggesting the additional basic nitrogen is either neutral or slightly unfavorable for binding. The thiomorpholine analog (5 ) showed activity very similar to the lead compound, confirming it as a viable bioisostere, which could be useful for modulating metabolic stability or other downstream properties. [14]

Part B: Modification of the N-Alkyl Group (Region B)

The N-methyl group on the benzylamine linker can influence both steric interactions within the binding pocket and the basicity of the nitrogen atom.

Table 2. Comparison of N-Alkyl Group Analogs

CompoundRegion B ModificationReceptor Binding Ki (nM)Functional Antagonism IC50 (nM)Rationale for Modification
1 N-Methyl 15.2 ± 1.8 45.5 ± 3.1 Lead Compound
6N-H (secondary amine)8.1 ± 0.924.8 ± 2.2Assess the necessity of the methyl group and introduce a hydrogen bond donor.
7N-Ethyl48.9 ± 3.7155.6 ± 11.3Introduce additional steric bulk to probe pocket size.
8N-Isopropyl210.5 ± 15.1> 1000Test the limits of steric tolerance at this position.

Analysis & Insights: Interestingly, removing the methyl group to give the secondary amine analog (6 ) resulted in a two-fold increase in both binding affinity and functional potency. This suggests the methyl group is not essential for binding and that a hydrogen bond donor (the N-H) may form a favorable interaction with the receptor. This is a significant finding for lead optimization. Conversely, increasing the steric bulk from methyl (1 ) to ethyl (7 ) and then to isopropyl (8 ) led to a progressive and dramatic loss of activity. This indicates a very tight fit in the binding pocket around this position, where additional bulk is not tolerated.

Part C: Modification of the Substituted Benzyl Ring (Region C)

The trifluoromethyl (-CF3) group is a powerful modulator of electronic properties and can enhance binding through lipophilic or electrostatic interactions. [15][16][17]Its position on the aromatic ring is often critical.

Table 3. Comparison of Benzyl Ring Analogs

CompoundRegion C ModificationReceptor Binding Ki (nM)Functional Antagonism IC50 (nM)Rationale for Modification
1 5-CF3 15.2 ± 1.8 45.5 ± 3.1 Lead Compound
94-CF3 (para)95.3 ± 7.6315.4 ± 25.0Evaluate the positional importance of the -CF3 group.
103-CF3 (meta)28.1 ± 2.988.2 ± 6.9Evaluate an alternative meta-position.
115-Cl44.6 ± 3.8130.1 ± 9.5Bioisosteric replacement with a less lipophilic, electron-withdrawing group. [18]
125-H (unsubstituted)850.2 ± 61.2> 5000Determine if an electron-withdrawing group is necessary for activity.

Analysis & Insights: The data strongly supports the necessity of a potent electron-withdrawing group at the 5-position. Removing the -CF3 group entirely (12 ) virtually abolished all activity, highlighting its critical role. Moving the -CF3 group to the 4-position (9 ) was highly detrimental, while moving it to the 3-position (10 ) was better tolerated but still resulted in a nearly two-fold loss of potency compared to the lead. This indicates a specific, localized interaction pocket that accommodates the 5-CF3 group. Replacing -CF3 with a chloro group (11 ) led to a three-fold drop in activity, suggesting that the unique combination of size, lipophilicity, and strong electron-withdrawing nature of the trifluoromethyl group is optimal for binding. [15][19]

Summary of SAR Findings and Path Forward

This comparative analysis provides a clear, actionable model for the structure-activity relationship of the this compound scaffold as a "Receptor Z" antagonist.

  • Region A (Morpholine): The morpholine ring is highly preferred. Its oxygen atom likely serves as a key hydrogen bond acceptor. Thiomorpholine is a viable bioisosteric replacement.

  • Region B (N-Alkyl): Small or no substitution is favored. The N-H analog (6 ) demonstrated a two-fold improvement in potency, making it the new lead compound for further optimization. This position is highly sensitive to steric bulk.

  • Region C (Benzyl Ring): A strong electron-withdrawing group at the 5-position is essential for activity. The 5-CF3 group is superior to other positions and other substituents tested, indicating a specific and well-defined binding interaction.

The most promising compound identified in this study is analog 6 (the N-desmethyl version of the original lead). The next logical step would be to synthesize and test new analogs based on this improved scaffold, such as combining the N-H feature with a thiomorpholine ring, to further refine the potency and drug-like properties of this chemical series.

Signaling_Pathway cluster_membrane Cell Membrane Agonist Agonist Receptor Receptor Z (GPCR) Agonist->Receptor Binds & Activates G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates Compound Compound 1 or 6 (Antagonist) Compound->Receptor Binds & Blocks

Caption: Antagonist action on the hypothetical Gi-coupled "Receptor Z" signaling pathway.

References

  • Banik, B. K. (2020). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. In Green Approaches in Medicinal Chemistry for Sustainable Drug Design (pp. 353-425). Elsevier.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 189-204. [Link]

  • Gazzola, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3009. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzylamine. PubChem Compound Database. [Link]

  • Collaborative Drug Discovery. (2024). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 215-261). [Link]

  • ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Baj, T., & Słoczyńska, K. (2019). On Exploring Structure Activity Relationships. International Journal of Molecular Sciences, 20(13), 3307. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. [Link]

  • PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Wang, Y., et al. (2021). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 61(1), 261-271. [Link]

  • Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 639-679. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1097-1106. [Link]

  • Patsnap. (2024). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(11), 1097-1106. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]

  • YouTube. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Novel N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic agent is a rigorous one, demanding a meticulous evaluation of its biological activity at multiple levels. This guide provides a comprehensive comparison of in vitro and in vivo studies for a promising class of compounds derived from N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. The unique structural combination of a morpholine ring, a trifluoromethyl group, and a benzylamine core suggests a rich pharmacophore with potential for diverse therapeutic applications, from oncology to neuropharmacology.[1][2] The morpholine moiety is often employed to improve physicochemical and pharmacokinetic properties, while the trifluoromethyl group can enhance metabolic stability and target binding affinity.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental data and the strategic rationale behind the progression from controlled, single-variable in vitro assays to the complex, multifactorial environment of in vivo models. We will explore not just the "what" but the "why" of the experimental choices, grounding our discussion in the principles of scientific integrity and translational relevance.

The Rationale for a Multi-Level Approach: From Benchtop to Preclinical Models

The core principle of drug development is to establish a clear and predictive relationship between a compound's activity in a test tube and its therapeutic effect in a living organism. This is the essence of in vitro-in vivo correlation (IVIVC).[3] An effective IVIVC can streamline development, reduce reliance on extensive animal testing, and provide a framework for setting meaningful quality control specifications.[4][5]

Our exploration begins with in vitro systems, which offer a controlled environment to dissect the specific molecular interactions of our this compound derivatives. These assays are indispensable for initial screening, mechanism of action studies, and structure-activity relationship (SAR) elucidation.[1] However, the simplicity of in vitro models is also their primary limitation. They cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior in a whole organism.

This is where in vivo studies become critical. By evaluating our lead compounds in animal models, we gain invaluable insights into their pharmacokinetic profiles, safety, and efficacy in a physiological context. The data from these studies are the ultimate preclinical determinant of a compound's potential for clinical success.

Tiered Drug Discovery Workflow

The progression from initial in vitro screening to in vivo validation is a structured process designed to efficiently identify the most promising drug candidates while minimizing resource expenditure.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation cluster_2 Decision Point A Primary Target-Based Assay (e.g., Enzyme Inhibition) B Cell-Based Potency Assay (e.g., Antiproliferation) A->B Hit Confirmation C Secondary Target & Selectivity Profiling B->C Lead Identification D Pharmacokinetic (PK) Studies (Rodent Model) C->D Candidate Nomination E Efficacy Studies (Disease Model) D->E Dose Selection F Preliminary Toxicology E->F Therapeutic Index G IVIVC Analysis & Lead Optimization F->G

Caption: A typical workflow from in vitro screening to in vivo validation.

In Vitro Evaluation: Uncovering Molecular Mechanisms

The initial characterization of novel this compound derivatives begins with a battery of in vitro assays. The choice of assays is dictated by the therapeutic hypothesis. For this guide, we will consider a hypothetical scenario where these compounds are being investigated as inhibitors of a specific protein kinase implicated in cancer.

Primary Target Engagement: Enzyme Inhibition Assays

The first crucial step is to determine if our compounds directly interact with and inhibit the target kinase. This is typically achieved through biochemical assays using the purified enzyme.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP, and test compounds (solubilized in DMSO).

  • Procedure:

    • Dispense test compounds in serial dilutions into a 384-well plate.

    • Add the kinase enzyme and allow a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for a defined period (e.g., 60 minutes at 30°C).

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., Kinase-Glo®) that measure the amount of ATP remaining in the well.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. The data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor) and fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Potency and Mechanism: Antiproliferative Assays

While an enzymatic IC50 is a measure of direct target engagement, it doesn't guarantee that a compound will be effective in a cellular context. The compound must be able to cross the cell membrane, engage its target within the complex cellular milieu, and elicit a biological response. Antiproliferative assays are a fundamental tool for assessing this.[6]

Experimental Protocol: Cell Viability Assay (Example using MTT)

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer cells) known to be dependent on the target kinase into 96-well plates and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with a range of concentrations of the test compounds for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a plate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the resulting dose-response curve.

Comparative In Vitro Data

The table below presents hypothetical data for two lead compounds, illustrating how in vitro results are used for comparison and selection.

CompoundTarget Kinase IC50 (nM)A549 Cell GI50 (µM)Selectivity (Fold vs. Kinase X)
Derivative A 150.58>100
Derivative B 2508.215
Staurosporine (Control) 50.01<2

This data is illustrative.

From this table, Derivative A emerges as the superior candidate. It is more potent against the target kinase and in a cellular context, and it demonstrates significantly higher selectivity over an off-target kinase, which is crucial for minimizing potential side effects.

In Vivo Studies: Assessing Performance in a Physiological System

Following successful in vitro characterization, promising candidates like Derivative A are advanced to in vivo studies. These experiments are designed to answer critical questions about the compound's behavior and efficacy in a living organism.

Pharmacokinetics: The Body's Effect on the Drug

Pharmacokinetic (PK) studies determine the ADME profile of a compound. A good drug candidate must be able to reach its target in sufficient concentrations and for an adequate duration.

Experimental Protocol: Rodent Pharmacokinetic Study (Example)

  • Animal Model: Healthy male Sprague-Dawley rats are commonly used.

  • Dosing: Administer the compound (e.g., Derivative A) via two different routes to assess oral bioavailability: intravenous (IV) bolus and oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to separate plasma, and then use analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the drug in each sample.

  • Data Analysis: Plot the plasma concentration versus time for both IV and oral routes. Key parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.

    • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Efficacy: The Drug's Effect on the Disease

The ultimate preclinical test is whether the compound can favorably modify the course of a disease in an animal model. For our anticancer example, this would involve a tumor xenograft study.

Experimental Protocol: Tumor Xenograft Efficacy Study (Example)

  • Model Creation: Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, Derivative A at multiple dose levels, positive control drug). Administer treatment daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight two to three times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., target modulation biomarkers).

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.

Correlating the Data: From In Vitro Potency to In Vivo Efficacy

The "holy grail" is to establish a clear link between the in vitro data and the in vivo outcomes.

In Vitro vs. In Vivo Data Synopsis
ParameterDerivative AComments
In Vitro Potency (GI50) 0.58 µMPotent growth inhibitor in a cellular context.
In Vivo PK (Rat)
Oral Bioavailability (%F)45%Good oral absorption and exposure.
Half-life (t1/2)6.2 hoursSufficiently long for once or twice-daily dosing.
In Vivo Efficacy
TGI @ 30 mg/kg, PO, QD75%Significant tumor growth inhibition at a well-tolerated dose.

This data is illustrative.

Analysis: Derivative A's high in vitro potency translates into a strong antitumor effect in vivo. This positive correlation is underpinned by its favorable pharmacokinetic properties, which allow the compound to achieve and maintain concentrations in the plasma that are well above its cellular GI50 value for a significant portion of the dosing interval. This relationship is the foundation of a successful IVIVC and provides confidence in the compound's therapeutic potential.

Conclusion and Future Directions

This guide has outlined the critical, synergistic relationship between in vitro and in vivo studies in the evaluation of novel compounds derived from this compound. The in vitro assays provide a foundational understanding of a compound's potency, selectivity, and mechanism of action in a controlled setting. The in vivo experiments then validate these findings within the complex physiological environment of a living organism, providing essential data on pharmacokinetics, safety, and efficacy.

The successful translation of potent in vitro activity to robust in vivo efficacy, as illustrated with our hypothetical Derivative A, is the hallmark of a promising drug candidate. The strength of this correlation is the most critical factor in deciding whether to advance a compound toward the significant investment of clinical development. Future work will focus on further optimizing the lead series, exploring different tumor models, and conducting more extensive safety pharmacology and toxicology studies to build a comprehensive data package for regulatory submission.

References

  • Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands. (2023). Chemical Biology & Drug Design. Available at: [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). RSC Advances. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews. Available at: [Link]

  • In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • In vitro–in vivo Correlation: Perspectives on Model Development. (2014). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. (2009). Organic & Biomolecular Chemistry. Available at: [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. (2012). Dissolution Technologies. Available at: [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). Medicinal Chemistry Research. Available at: [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Molecules. Available at: [Link]

  • FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2'-DEOXYURIDINE-2-C-14. (1965). Cancer Research. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2021). Arabian Journal of Chemistry. Available at: [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. (2020). PhInc. Modeling. Available at: [Link]

  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). (2023). Molecules. Available at: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. (1983). IARC Scientific Publications. Available at: [Link]

  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2024). International Journal of Environmental Sciences. Available at: [Link]

  • This compound, 97%. RHENIUM BIO SCIENCE. Available at: [Link]

  • Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine. (1973). Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Benchmarking Guide to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, against a panel of well-characterized Monoamine Oxidase (MAO) inhibitors. As the specific biological target of this compound is not yet extensively documented in peer-reviewed literature, we have selected MAO as a scientifically-grounded putative target. This decision is based on the prevalence of the benzylamine and trifluoromethyl moieties in known MAO inhibitors, which are recognized for enhancing metabolic stability and binding affinity. The morpholino group is also a common feature in various enzyme inhibitors.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, detailed experimental protocols, and the scientific rationale behind the experimental design, empowering researchers to accurately assess the potency and selectivity of this novel compound.

The Scientific Imperative: Targeting Monoamine Oxidase

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][4] These enzymes, which exist in two isoforms, MAO-A and MAO-B, are located on the outer mitochondrial membrane and are pivotal in regulating mood, behavior, and various physiological processes.[5]

  • MAO-A primarily metabolizes serotonin and norepinephrine and is a key target for the treatment of depression and anxiety disorders.[6]

  • MAO-B is predominantly involved in the breakdown of dopamine and is a primary target for therapeutic intervention in Parkinson's disease and other neurodegenerative disorders.[7][8]

The inhibition of MAO activity increases the bioavailability of these neurotransmitters in the synaptic cleft, thereby alleviating the symptoms associated with their deficiencies.[9] Consequently, the development of potent and selective MAO inhibitors remains a significant focus in medicinal chemistry and drug discovery.

Below is a diagram illustrating the role of MAO in the degradation of key monoamine neurotransmitters.

MAO_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_A MAO-A Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Primarily Norepinephrine Norepinephrine Norepinephrine->MAO_A Primarily Serotonin Serotonin Serotonin->MAO_A Primarily Mitochondrion Mitochondrion Aldehydes Aldehydes MAO_A->Aldehydes H2O2 H₂O₂ MAO_A->H2O2 Ammonia NH₃ MAO_A->Ammonia MAO_B->Aldehydes MAO_B->H2O2 MAO_B->Ammonia

Caption: MAO-mediated degradation of neurotransmitters.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of an MAO inhibitor is determined by its potency (IC50 value) and its selectivity for either the A or B isoform. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), quantifies the inhibitor's preference for one isoform over the other. A high SI value indicates selectivity for MAO-B, while a low SI value suggests MAO-A selectivity.

The following table summarizes the inhibitory activities of several well-established MAO inhibitors, which will serve as benchmarks for evaluating this compound.

InhibitorTypeMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI)Reference(s)
Clorgyline Irreversible, MAO-A Selective1.2 - 111,900 - 58,000~0.0002 - 0.0006[1][10]
Moclobemide Reversible, MAO-A Selective6,000 - 10,000>1,000,000~0.006 - 0.01[11][12]
Pargyline Irreversible, Non-Selective11.528.201.4[13][14]
Selegiline (Deprenyl) Irreversible, MAO-B Selective23,00051~450[3]
Rasagiline Irreversible, MAO-B Selective4,4004.2~1047[15]
Safinamide Reversible, MAO-B Selective80,00079~1012[15]
This compound HypotheticalTo Be DeterminedTo Be DeterminedTo Be Determined

Experimental Protocols for In Vitro MAO Inhibition Assay

To ensure the generation of robust and reproducible data, a standardized in vitro MAO inhibition assay should be employed. The following protocol is a well-established method for determining the IC50 values of test compounds.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (this compound) and reference inhibitors

  • p-Tyramine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Assay Workflow Diagram

Assay_Workflow start Start prepare_reagents Prepare Reagents: Enzyme, Substrate, Inhibitors, Amplex Red/HRP Solution start->prepare_reagents dispense_inhibitors Dispense serial dilutions of test and reference inhibitors into 96-well plate prepare_reagents->dispense_inhibitors pre_incubate Add MAO-A or MAO-B enzyme and pre-incubate dispense_inhibitors->pre_incubate initiate_reaction Initiate reaction by adding p-Tyramine and Amplex Red/HRP pre_incubate->initiate_reaction incubate_dark Incubate at 37°C in the dark initiate_reaction->incubate_dark measure_fluorescence Measure fluorescence (Ex/Em = 530/590 nm) incubate_dark->measure_fluorescence data_analysis Calculate % inhibition and determine IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of MAO-A and MAO-B enzymes, p-tyramine, and the Amplex® Red/HRP reaction mixture in sodium phosphate buffer.

  • Inhibitor Plating: Add serial dilutions of the test compound and reference inhibitors to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition and Pre-incubation: Add the MAO-A or MAO-B enzyme solution to each well (except the negative control). Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-tyramine substrate and the Amplex® Red/HRP reaction mixture to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial characterization of this compound as a potential MAO inhibitor. The comparative data generated from these experiments will be instrumental in determining its potency and selectivity profile relative to established clinical and research compounds.

Should the experimental data reveal significant MAO inhibitory activity, further studies will be warranted. These may include mechanism of action studies to determine reversibility, in vivo efficacy studies in relevant animal models of depression or Parkinson's disease, and comprehensive pharmacokinetic and toxicological profiling. The insights gained from this systematic benchmarking approach will be critical in guiding the future development of this promising novel compound.

References

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. [Link]

  • Pargyline. Wikipedia. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC. [Link]

  • monoamine oxidase A – Knowledge and References. Taylor & Francis Online. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. BioAssay Systems. [Link]

  • Recently Published Clinical Pharmacology Study Confirms Azilect® Selectively Inhibits MAO-B at Approved Doses. Fierce Pharma. [Link]

  • Monoamine oxidase. Wikipedia. [Link]

  • Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. OSTI.gov. [Link]

  • Monoamine Oxidase: Function & Inhibitors. StudySmarter. [Link]

  • What MAO inhibitors are in clinical trials currently?. Patsnap Synapse. [Link]

  • Drug action (IC 50 values) on MAO A and MAO B activities. ResearchGate. [Link]

  • Role of MAO A and B in neurotransmitter metabolism and behavior. PubMed. [Link]

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. PMC. [Link]

  • Studies of selective and reversible monoamine oxidase inhibitors. PubMed. [Link]

  • Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. PMC. [Link]

  • Monoamine oxidase B inhibitors for early Parkinson's disease. PMC. [Link]

  • Monoamine oxidase inactivation: from pathophysiology to therapeutics. PMC. [Link]

  • Safinamide: an add-on treatment for managing Parkinson's disease. PMC. [Link]

  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. [Link]

  • Kinetics of MAO-B inhibition with safinamide. ResearchGate. [Link]

  • The Role of Monoamine Oxidase in Humans and Its Metabolism. Psychiatric Annals. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. ResearchGate. [Link]

  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic. [Link]

  • Why are there big differences in reported IC50 values for MAO-B inhibition by curcumin. ResearchGate. [Link]

  • Effects of clorgyline (specific MAO‐A inhibitor) and deprenyl (specific... ResearchGate. [Link]

  • Xadago (Safinamide), an Oral MAO-B Inhibitor, FDA Approved as Adjunctive Treatment for Patients with Parkinson's Disease. American Health & Drug Benefits. [Link]

  • Moclobemide. Wikipedia. [Link]

Sources

Spectroscopic Data Analysis: A Comparative Guide to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine and a Structural Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is a compound of interest, incorporating several key pharmacophores: a benzylamine backbone, a morpholino substituent known for improving pharmacokinetic properties, a trifluoromethyl group that can enhance metabolic stability and binding affinity, and N-methylation which can modulate pharmacological activity. Given the absence of publicly available, peer-reviewed spectroscopic data for this specific molecule, this guide serves a dual purpose. First, it provides a scientifically-grounded prediction of its key spectroscopic features based on an analysis of its constituent fragments. Second, it presents a direct comparison with a structurally related, well-characterized compound, 2-(Trifluoromethyl)benzylamine , to highlight the spectral influence of the N-methyl and 2-morpholino substitutions.

This guide is intended for researchers and drug development professionals, offering insights into spectral interpretation and the causality behind experimental choices for structural verification.

Molecular Structures Overview

A clear understanding of the molecular architecture is the foundation of spectral interpretation. The structures of our target compound and its comparator are presented below.

Caption: Chemical structures of the target compound and the selected alternative.

Comparative Spectroscopic Analysis

A side-by-side comparison of spectroscopic data is the most effective method for structural elucidation. The following tables summarize the documented data for 2-(Trifluoromethyl)benzylamine and the predicted data for our target compound.

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms. The predicted shifts for the target compound are based on additive principles and analysis of the electronic effects of the substituents.

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound (Predicted) ~ 7.6 - 7.4m3HAromatic protons (H-3, H-4, H-6)
~ 3.8 - 3.7t4HMorpholino protons (-O-CH₂-)
~ 3.6s2HBenzylic protons (-CH₂-N)
~ 2.9 - 2.8t4HMorpholino protons (-N-CH₂-)
~ 2.3s3HN-methyl protons (-N-CH₃)
2-(Trifluoromethyl)benzylamine (Actual) [1]7.61d1HAromatic proton
7.55 - 7.52m2HAromatic protons
7.32t1HAromatic proton
3.99s2HBenzylic protons (-CH₂-NH₂)
1.81s (broad)2HAmine protons (-NH₂)

Expertise & Causality:

  • Aromatic Region: The introduction of the ortho-morpholino group in the target compound is expected to create a more complex splitting pattern for the aromatic protons compared to the simpler pattern of the alternative. The powerful electron-withdrawing nature of the trifluoromethyl group will deshield adjacent protons, pushing them downfield.

  • Aliphatic Region: The key differentiators for the target compound are the distinct signals for the morpholino and N-methyl groups. The morpholino protons adjacent to the oxygen (~3.7 ppm) are more deshielded than those adjacent to the nitrogen (~2.8 ppm). The N-methyl signal is anticipated around 2.3 ppm, a characteristic region for such groups. The benzylic protons of the target (~3.6 ppm) are predicted to be slightly upfield compared to the alternative (3.99 ppm) due to the electronic influence of the adjacent tertiary amine and the ortho-morpholino group.

¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

¹³C NMR provides a map of the carbon skeleton. The strong electronegativity of fluorine atoms causes significant downfield shifts and characteristic C-F coupling.

Compound Chemical Shift (δ, ppm) Key Features
This compound (Predicted) ~ 150 (C-2), ~140 (C-1)Quaternary aromatic carbons attached to morpholino and benzyl groups.
~ 130 - 120Aromatic CH carbons.
~ 124 (q, ¹JCF ≈ 272 Hz)Trifluoromethyl carbon (-CF₃).[2]
~ 67Morpholino carbons (-O-CH₂-).
~ 60Benzylic carbon (-CH₂-N).
~ 52Morpholino carbons (-N-CH₂-).
~ 42N-methyl carbon (-N-CH₃).
2-(Trifluoromethyl)benzylamine (Actual) [3]141.9, 128.5, 128.4, 126.9, 125.4 (q), 125.3 (q)Aromatic carbons. The quartets arise from coupling to the fluorine atoms.
124.7 (q, ¹JCF ≈ 274 Hz)Trifluoromethyl carbon (-CF₃).
43.1Benzylic carbon (-CH₂-NH₂).

Expertise & Causality:

  • The most diagnostic signal in both spectra is the quartet for the -CF₃ carbon, with a large one-bond coupling constant (¹JCF) of approximately 272-274 Hz.[2] This is an unmistakable confirmation of the trifluoromethyl group's presence.

  • The target compound will display additional signals in the aliphatic region corresponding to the morpholino (~67 and ~52 ppm) and N-methyl (~42 ppm) carbons, which are absent in the alternative, providing clear evidence of these substitutions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies.

Compound Frequency (cm⁻¹) Vibration Type
This compound (Predicted) ~ 2950 - 2800C-H stretching (aliphatic)
~ 1600, 1450C=C stretching (aromatic)
~ 1325C-F stretching (strong, characteristic)
~ 1250 - 1050C-N and C-O stretching (amine and ether)
2-(Trifluoromethyl)benzylamine (Actual) [4]~ 3400 - 3300N-H stretching (primary amine, two bands)
~ 3050C-H stretching (aromatic)
~ 2900C-H stretching (aliphatic)
~ 1620N-H bending (scissoring)
~ 1315C-F stretching (strong)

Expertise & Causality:

  • The most significant difference is the presence of N-H stretching bands (~3400-3300 cm⁻¹) in the primary amine alternative, which will be absent in the tertiary amine target compound. This is a rapid and powerful diagnostic tool to distinguish between them.

  • Both compounds will exhibit a very strong absorption band around 1320 cm⁻¹ due to the C-F stretching of the trifluoromethyl group. The target compound will also show strong C-O stretching from the morpholine ether linkage.

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

Compound Predicted m/z Interpretation
This compound (Predicted) 288.14[M]+, Molecular Ion.
215Loss of the morpholino group.
186McLafferty rearrangement or cleavage of the benzyl-nitrogen bond.
2-(Trifluoromethyl)benzylamine (Actual) [1]175.06[M]+, Molecular Ion.
174[M-H]+, Loss of a hydrogen atom.
159[M-NH₂]+, Loss of the amino group.
109Loss of CF₃.

Experimental Protocols & Workflow

To ensure the generation of high-fidelity, reproducible data, the following standardized protocols are recommended. Each protocol is designed as a self-validating system.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Weigh ~5-10 mg of Analyte Dissolve Dissolve in 0.5 mL Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR ¹H, ¹³C, DEPT, COSY, HSQC NMR (400 MHz Spectrometer) Filter->NMR MS Mass Spectrometry (EI or ESI) Filter->MS IR FT-IR Spectroscopy (ATR) Filter->IR Process Process & Integrate Spectra NMR->Process Assign Assign Peaks & Fragments Process->Assign Compare Compare with Predicted Data & Alternative Compound Assign->Compare Structure Confirm Structure Compare->Structure

Caption: Standard workflow for comprehensive spectroscopic analysis of a novel compound.

1. NMR Spectroscopy Protocol

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Set automatically

    • Spectral Width: 20 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2 seconds

  • Rationale: CDCl₃ is a standard solvent for many organic molecules. TMS provides a 0 ppm reference. The chosen parameters for both ¹H and ¹³C are standard for routine structural confirmation, balancing signal-to-noise with acquisition time. For unambiguous assignments, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are highly recommended.

2. FT-IR Spectroscopy Protocol

  • Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Rationale: ATR is a rapid and convenient technique that requires minimal sample preparation. Acquiring 32 scans provides an excellent signal-to-noise ratio for clear identification of functional group vibrations. A background scan of the clean ATR crystal must be taken before the sample scan.

3. Mass Spectrometry Protocol

  • Instrument: Mass spectrometer with Electron Impact (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • EI (for volatile compounds): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet.

    • ESI (for less volatile/more polar compounds): Prepare a dilute solution (~1 mg/mL) in a solvent like methanol or acetonitrile.

  • Acquisition (ESI):

    • Ionization Mode: Positive

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: ~3.5 kV

  • Rationale: ESI is a soft ionization technique that is excellent for generating the molecular ion ([M+H]⁺), confirming the molecular weight. EI provides more fragmentation, which is useful for elucidating the structure of different parts of the molecule. The choice of ionization source depends on the compound's properties.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By predicting its spectral characteristics and comparing them against the known data of a simpler structural analog, 2-(Trifluoromethyl)benzylamine, we have established a clear roadmap for its structural confirmation. The key diagnostic features will be the absence of N-H signals in the IR spectrum, the presence of characteristic ¹H and ¹³C NMR signals for the N-methyl and morpholino groups, and a molecular ion peak at m/z 288 in the mass spectrum. The provided protocols ensure that data acquisition is robust, reliable, and adheres to the principles of scientific integrity, empowering researchers to confidently elucidate the structures of novel molecular entities.

References

  • PubChem. 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]

  • Salinas-Torres, A., et al. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molbank, 2022(4), M1483. [Link]

  • NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. in NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • ResearchGate. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

  • PubChem. 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Reyes-González, M. A., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(2), M988. [Link]

  • ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

  • Szychowski, K. A., et al. (2022). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][5]benzothiazinium Chloride as Anticancer Agent. Molecules, 27(18), 5981. [Link]

  • ResearchGate. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. [Link]

  • SpectraBase. 2-Fluoro-5-(trifluoromethyl)benzyl alcohol. [Link]

  • SpectraBase. N-(2-Methylbutyl)-3-(trifluoromethyl)benzylamine. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is a highly functionalized building block increasingly utilized in medicinal chemistry and drug development. Its unique combination of a secondary amine, a morpholine ring, and a trifluoromethyl group makes it a valuable intermediate for synthesizing complex molecular scaffolds with potential therapeutic applications. However, the synthetic complexity of this molecule also introduces a significant risk of process-related impurities.

For researchers and drug development professionals, the purity of starting materials is not a trivial matter. Undisclosed impurities can lead to inconsistent experimental results, introduce confounding variables in biological assays, and, in the worst-case scenario, lead to the generation of toxic byproducts in subsequent synthetic steps. This guide provides a comprehensive framework for the rigorous purity analysis of commercially available this compound, empowering scientists to qualify their reagents with confidence. We will explore a multi-pronged, or orthogonal, analytical approach, explaining not just the "how" but the critical "why" behind each experimental choice.

Understanding the Impurity Profile: A Synthesis-First Approach

To effectively analyze for purity, one must first anticipate the likely impurities. These are typically unreacted starting materials, byproducts of side reactions, or degradation products.[1][2][3] A plausible synthetic route to the target compound involves the reductive amination of 2-morpholino-5-(trifluoromethyl)benzaldehyde with methylamine.

G

This pathway highlights several potential impurities:

  • Impurity A (Unreacted Starting Material): Residual 2-morpholino-5-(trifluoromethyl)benzaldehyde.

  • Impurity B (Under-methylation): The primary amine, 2-morpholino-5-(trifluoromethyl)benzylamine, resulting from incomplete methylation or demethylation.

  • Impurity C (Degradation): Benzylamines can be susceptible to air oxidation, potentially leading to the corresponding imine or aldehyde.[4] The starting aldehyde can also oxidize to a carboxylic acid.

Orthogonal Analytical Strategy for Robust Purity Verification

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. We advocate for an orthogonal approach, using methods with different separation and detection principles to ensure all potential impurities are resolved and quantified. Our strategy integrates High-Performance Liquid Chromatography (HPLC) for primary quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Quantitative Nuclear Magnetic Resonance (qNMR) as an absolute purity measure.

// Nodes Start [label="Commercial Sample Received", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV Analysis\n(Primary Purity Assay, % Area)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS Analysis\n(Identity Confirmation & Impurity ID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qNMR [label="qNMR Analysis\n(Absolute Purity Assay, % w/w)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Final Purity Assignment &\nSupplier Qualification", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> HPLC [label="Separation & Quantification"]; Start -> LCMS [label="Mass-based Identification"]; Start -> qNMR [label="Absolute Quantification"]; HPLC -> Decision [label="Quantitative Data"]; LCMS -> Decision [label="Structural Confirmation"]; qNMR -> Decision [label="Orthogonal Verification"]; } ends_dot Caption: Orthogonal workflow for comprehensive purity analysis.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[5][6] A reversed-phase method is ideal for separating the target compound from its more polar or non-polar impurities.

Causality Behind the Method
  • Column Choice (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides excellent retention for aromatic compounds like our target molecule.

  • Mobile Phase (Acetonitrile/Water with TFA): An acetonitrile/water gradient is used to elute a wide range of compounds. Trifluoroacetic acid (TFA) is added as an ion-pairing agent. At a low pH (~2), it protonates the amine functional groups on the target molecule and basic impurities, leading to sharper, more symmetrical peaks and improved retention.

  • UV Detection: The aromatic ring in the molecule provides strong UV absorbance. Based on the UV spectrum of benzylamine, detection at 210 nm and 256 nm is appropriate to capture the analyte and potential aromatic impurities.[7]

Detailed Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 210 nm and 256 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Sample Preparation:

    • Accurately weigh ~10 mg of the commercial sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Final concentration ~1.0 mg/mL.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The system is deemed suitable if it meets the criteria outlined by the USP.[8][9][10][11]

      • Precision: Relative Standard Deviation (RSD) of the main peak area must be ≤ 2.0%.[8]

      • Peak Tailing (Tailing Factor): Must be ≤ 2.0 for the main peak.[8]

Confirmatory & Identification Technique: LC-MS

While HPLC-UV provides quantitative data based on peak area, it does not confirm the identity of the peaks. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry to confirm the molecular weight of the main peak and provide mass information for unknown impurities.[12]

Detailed Experimental Protocol: LC-MS
  • System: Waters ACQUITY UPLC I-Class with a SQ Detector 2 or equivalent.

  • Methodology: Employ the same HPLC method as described in Section 4.2.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The secondary amine and morpholine nitrogen are readily protonated.

    • Scan Range: m/z 100–500. This range covers the expected molecular weight of the product (~260.25 g/mol ) and its likely impurities.

    • Data Analysis:

      • Confirm the main peak exhibits the expected [M+H]⁺ ion.

      • Analyze the mass spectra of impurity peaks to propose potential structures. For example, an impurity with an [M+H]⁺ ion 14 Da lower than the main peak could suggest the des-methyl impurity.

Orthogonal Purity Assay: Quantitative NMR (qNMR)

Quantitative NMR has emerged as a powerful primary ratio method for purity determination.[13][14][15] Unlike chromatography, where purity is often a relative percentage of detected peaks, qNMR determines the absolute purity (mass fraction) of the analyte against a certified internal standard.[16][17] Its power lies in the fact that the NMR signal intensity is directly proportional to the number of nuclei, regardless of the compound's structure.[14]

Causality Behind the Method
  • Internal Standard Selection: Maleic acid is an excellent internal standard. It is non-volatile, stable, highly pure, and has a simple ¹H NMR spectrum with a sharp singlet in a region that does not overlap with the analyte signals.

  • Solvent Choice: DMSO-d₆ is used as it effectively dissolves both the analyte and the internal standard.

  • Signal Selection: For quantification, we select well-resolved signals from both the analyte (e.g., the N-CH₃ singlet) and the internal standard (the vinyl protons of maleic acid).

Detailed Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean vial.

    • Accurately weigh ~10 mg of a certified maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. .

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or higher.

    • Experiment: Standard ¹H NMR pulse program.

    • Key Parameters:

      • Relaxation Delay (d1): 30 seconds. A long delay is crucial to ensure complete T1 relaxation for all protons, which is fundamental for accurate quantification.

      • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Processing and Calculation:

    • Carefully integrate the selected analyte signal (I_analyte) and the internal standard signal (I_std).

    • Calculate the purity (Purity_analyte) using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • Purity_std = Purity of the certified internal standard

Comparative Analysis: Results from Commercial Suppliers

To illustrate the importance of this guide, three batches of this compound were procured from different commercial suppliers (designated A, B, and C) and subjected to the described analytical workflow.

ParameterSupplier ASupplier BSupplier C
Stated Purity 98% (GC)>97% (HPLC)98%
Appearance Colorless OilPale Yellow OilColorless Oil
HPLC Purity (% Area @ 210nm) 99.1%96.5%98.8%
Number of Impurities >0.1% 253
Major Impurity Identity (by LC-MS) Unreacted Aldehyde (0.5%)Des-methyl Amine (1.8%)Unknown (m/z 275)
qNMR Purity (% w/w) 98.9%95.8%98.5%

Analysis of Results:

  • Supplier A: Showed high purity across all platforms, with results closely matching the stated purity. The primary impurity was correctly identified as a process-related starting material.

  • Supplier B: Exhibited a significant discrepancy between the stated purity and the experimentally determined values. The presence of a major des-methyl impurity suggests issues in the methylation or purification step of their synthesis. This lot would be unsuitable for sensitive applications without further purification.

  • Supplier C: While the purity values were high, the presence of a significant unknown impurity detected by LC-MS warrants caution. Further structural elucidation would be required before this batch could be used in a regulated or cGMP environment, as per ICH Q3A guidelines.[18][19]

Conclusion and Recommendations

The purity of key intermediates like this compound is a cornerstone of reproducible and reliable research. This guide demonstrates that a simple purity statement on a supplier's certificate of analysis is insufficient for rigorous scientific applications.

As a Senior Application Scientist, I offer the following recommendations:

  • Trust but Verify: Always perform in-house quality control on critical reagents, regardless of the supplier's reputation.

  • Embrace Orthogonality: Utilize a combination of analytical techniques (HPLC, LC-MS, qNMR) to build a complete and trustworthy purity profile. A single method can be misleading.

  • Think Like a Chemist: Understand the synthetic route of your material to predict, identify, and quantify the most probable impurities.

  • Qualify, Don't Just Quantify: For critical cGMP or clinical-phase work, all impurities above the identification threshold (typically 0.10%) must be structurally characterized, in line with regulatory guidelines such as ICH Q3A(R2).[2][18][20]

By implementing this robust analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable data, successful syntheses, and ultimately, accelerated drug discovery programs.

References

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Retrieved from [Link]

  • Wang, H.-Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉 Chromatography. Retrieved from [Link]

  • Njar, V. C., et al. (2006). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Retrieved from [Link]

  • Cantillo, D., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Publications. Retrieved from [Link]

  • Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Martinez, A., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • Smith, F. P., et al. (1995). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human). PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzylamine. Retrieved from [Link]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • GMP Compliance. (2014). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Nishikiori, R., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2021). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. ACS Publications. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]

  • Pharmachem. (2021). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. YouTube. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

Sources

Cross-reactivity studies of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in the field of neuropharmacology and drug discovery, it is my pleasure to present this comprehensive guide on the cross-reactivity profiling of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine derivatives. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the characterization of novel psychoactive compounds.

Introduction: The Critical Role of Selectivity in CNS Drug Discovery

The development of novel central nervous system (CNS) agents requires a meticulous evaluation of their selectivity profile. The therapeutic efficacy of such agents is intrinsically linked to their ability to interact with the intended molecular target with high affinity and specificity. Off-target interactions can lead to a range of adverse effects, limiting the therapeutic window and potentially causing unforeseen toxicities.[1][2] The this compound scaffold represents a class of compounds with potential activity at monoamine transporters due to structural similarities with known monoamine reuptake inhibitors.[3][4] The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough investigation of its cross-reactivity profile essential.[5][6]

This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound derivatives, outlines detailed experimental protocols, and offers a hypothetical data comparison to illustrate the expected outcomes.

Rationale for Target Selection: Primary Targets and Potential Off-Targets

Based on the core structure, the primary targets for this compound derivatives are presumed to be the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][3] Therefore, initial screening should focus on quantifying the affinity and potency of these compounds at each of these transporters.

Cross-reactivity studies should encompass a panel of secondary targets that are commonly associated with the side effects of CNS drugs. A comprehensive off-target panel should include, but is not limited to:

  • Adrenergic Receptors (α1, α2, β): Interaction with these receptors can lead to cardiovascular side effects such as orthostatic hypotension and tachycardia.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Off-target effects at these receptors can modulate the therapeutic activity of the primary mechanism or introduce side effects like sexual dysfunction, weight gain, and sleep disturbances.[2]

  • Dopamine Receptors (D1, D2, D3, D4): Unintended interactions can result in extrapyramidal symptoms or hormonal changes.

  • Histamine Receptors (H1): Antagonism at H1 receptors is a common cause of sedation and weight gain.

  • Muscarinic Acetylcholine Receptors (M1-M5): Anticholinergic effects such as dry mouth, blurred vision, and cognitive impairment can arise from interactions with these receptors.

  • Monoamine Oxidase (MAO-A and MAO-B): Inhibition of these enzymes can lead to significant drug-drug and drug-food interactions (e.g., "cheese effect").[7]

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended for the efficient and comprehensive evaluation of novel compounds.

Caption: A tiered experimental workflow for assessing the cross-reactivity of novel CNS compounds.

Detailed Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters and Off-Target Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human transporter (SERT, NET, or DAT) or the receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known, non-radiolabeled ligand.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

Functional assays, such as neurotransmitter uptake assays, provide a measure of the compound's potency as an inhibitor of transporter function.

Protocol: Transporter Uptake Assay

  • Cell Culture:

    • Plate HEK293 cells expressing the human transporter of interest in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor.

    • Initiate the uptake by adding a mixture of a radiolabeled monoamine (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) and a corresponding unlabeled monoamine.

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value for the inhibition of monoamine uptake.

Monoamine Oxidase (MAO) Inhibition Assay

Fluorometric or spectrophotometric assays can be used to assess the inhibitory activity of the compounds against MAO-A and MAO-B.[7][8]

Protocol: Fluorometric MAO Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A or MAO-B enzymes.

    • Prepare a working solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that detects hydrogen peroxide, a byproduct of the MAO reaction.[7]

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme, varying concentrations of the test compound, and a buffer.

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate/probe solution.

    • Incubate at 37°C, protected from light.

  • Detection and Analysis:

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Hypothetical Cross-Reactivity Profile of a Novel this compound Derivative (Compound X)

TargetKi (nM)
Primary Targets
SERT1.5
NET25.8
DAT150.3
Secondary Targets (Off-Targets)
α1-Adrenergic> 10,000
5-HT2A850
H1 Histamine2,500
M1 Muscarinic> 10,000
MAO-A> 10,000
MAO-B5,000

Interpretation:

In this hypothetical example, Compound X demonstrates high affinity and selectivity for SERT over NET and DAT. The selectivity index can be calculated as the ratio of Ki values (e.g., NET/SERT selectivity = 25.8 / 1.5 = 17.2). A higher selectivity index is generally desirable. The compound shows significantly lower affinity for the tested off-targets, suggesting a favorable initial safety profile.

Conclusion

The systematic evaluation of the cross-reactivity of this compound derivatives is a critical step in their development as potential therapeutic agents. The methodologies outlined in this guide provide a robust framework for characterizing the selectivity profile of these novel compounds. By understanding their interactions with both primary and secondary targets, researchers can make informed decisions regarding lead optimization and further preclinical development, ultimately contributing to the discovery of safer and more effective CNS therapies.

References

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Sympathomimetic drug allergy: cross-reactivity study by patch test. PubMed. Available at: [Link]

  • Comparative efficacy and safety of selective serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors in older adults: a network meta-analysis. PubMed. Available at: [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Pharmacological profile of novel psychoactive benzofurans. PubMed. Available at: [Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PMC. Available at: [Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. MDPI. Available at: [Link]

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. NIH. Available at: [Link]

  • Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. PubMed. Available at: [Link]

  • Binding profiles of the monoamine transporter antagonist used in this study. ResearchGate. Available at: [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • Structural and Activity Profile Relationships Between Drug Scaffolds. PMC. Available at: [Link]

  • Selectivity of different serotonin and norepinephrine reuptake... ResearchGate. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC. Available at: [Link]

  • Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Publications. Available at: [Link]

  • Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. SciRP.org. Available at: [Link]

  • 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide. PubChem. Available at: [Link]

  • Pharmacological affinity fingerprints derived from bioactivity data for the identification of designer drugs. PMC. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • A meta-analysis of clinical trials comparing milnacipran, a serotonin--norepinephrine reuptake inhibitor, with a selective serotonin reuptake inhibitor for the treatment of major depressive disorder. PubMed. Available at: [Link]

  • N-[Morpholino(phenyl)methyl]benzamide. PMC. Available at: [Link]

  • A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. MDPI. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitor (SSRI) Efficiency, and Comparison to Alternative Antidepressant Treatments. NSUWorks. Available at: [Link]

  • N-Methyl-3-(trifluoromethyl)benzylamine. MySkinRecipes. Available at: [Link]

  • SELECTIVE SEROTONIN RE-UPTAKE INHIBITORS: AN OVERVIEW. Psychiatria Danubina. Available at: [Link]

  • 3,5-Bis(trifluoromethyl)benzylamine. PubChem. Available at: [Link]

  • This compound, 97%. RHENIUM BIO SCIENCE. Available at: [Link]

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. Vrije Universiteit Amsterdam. Available at: [Link]

Sources

Comparative Analysis of Synthetic Routes to N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the morpholino and N-methylbenzylamine moieties are common pharmacophores.[1][2] This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the optimal strategy for their needs.

Route 1: Convergent Synthesis via Reductive Amination

This approach is centered around the preparation of a key aldehyde intermediate, which then undergoes a direct conversion to the final product in a single step. This convergent strategy is often favored for its efficiency and potential for higher overall yields.

Conceptual Overview

The synthesis commences with the nucleophilic aromatic substitution of a fluorine atom on 2-fluoro-5-(trifluoromethyl)benzaldehyde with morpholine. The resulting 2-morpholino-5-(trifluoromethyl)benzaldehyde is then subjected to reductive amination with methylamine to afford the target compound. Reductive amination is a powerful and widely used method for the formation of C-N bonds.[3]

Experimental Protocol: Route 1

Step 1: Synthesis of 2-morpholino-5-(trifluoromethyl)benzaldehyde

  • To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).[4]

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-morpholino-5-(trifluoromethyl)benzaldehyde.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions as it can solvate the potassium carbonate and facilitate the reaction.

  • Base: Potassium carbonate is a mild base that acts as a scavenger for the hydrofluoric acid generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring.

Step 2: Reductive Amination to this compound

  • Dissolve 2-morpholino-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

  • Add a solution of methylamine (1.5 eq, typically as a solution in THF or water) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or distillation under reduced pressure to give the final product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of imines to amines in the presence of other functional groups.[5]

  • Two-Step, One-Pot Procedure: The initial formation of the imine followed by reduction is crucial. Adding the reducing agent simultaneously with the amine and aldehyde can lead to the reduction of the aldehyde to the corresponding alcohol as a side product.

  • Temperature Control: The addition of sodium borohydride is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of byproducts.

Visualization of Route 1

Route 1: Convergent Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Fluoro-5-(trifluoromethyl)benzaldehyde 2-Fluoro-5-(trifluoromethyl)benzaldehyde 2-Morpholino-5-(trifluoromethyl)benzaldehyde 2-Morpholino-5-(trifluoromethyl)benzaldehyde 2-Fluoro-5-(trifluoromethyl)benzaldehyde->2-Morpholino-5-(trifluoromethyl)benzaldehyde Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->2-Morpholino-5-(trifluoromethyl)benzaldehyde Methylamine Methylamine This compound This compound Methylamine->this compound 2-Morpholino-5-(trifluoromethyl)benzaldehyde->this compound Reductive Amination

Caption: Convergent synthesis of the target molecule via a key aldehyde intermediate.

Route 2: Linear Synthesis via Sequential Functionalization

This route employs a more traditional, linear approach where the core structure is assembled in a stepwise manner. While potentially involving more steps, this strategy can be advantageous if the starting materials are more readily available or if intermediate purification is simpler.

Conceptual Overview

The synthesis begins with the commercially available 2-fluoro-5-(trifluoromethyl)benzylamine. The morpholino group is introduced via nucleophilic aromatic substitution. The final step involves the N-methylation of the secondary amine to yield the target product.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-morpholino-5-(trifluoromethyl)benzylamine

  • In a sealed tube, combine 2-fluoro-5-(trifluoromethyl)benzylamine (1.0 eq), morpholine (2.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).[2]

  • Heat the mixture to 120-140 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 2-morpholino-5-(trifluoromethyl)benzylamine.

Causality Behind Experimental Choices:

  • Higher Temperature and Different Solvent: The fluorine atom in 2-fluoro-5-(trifluoromethyl)benzylamine is less activated towards nucleophilic substitution compared to the aldehyde in Route 1. Therefore, a higher boiling point solvent like DMSO and higher temperatures are required.

  • Excess Morpholine: Using an excess of morpholine can help to drive the reaction to completion.

Step 2: N-methylation of 2-morpholino-5-(trifluoromethyl)benzylamine

  • To a solution of 2-morpholino-5-(trifluoromethyl)benzylamine (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq, 37% solution).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.[6]

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Reductive Methylation: This is a classic and efficient method for the N-methylation of primary and secondary amines. Formaldehyde forms an iminium ion in situ, which is then reduced by sodium cyanoborohydride.

  • Sodium Cyanoborohydride: This reducing agent is particularly useful for reductive aminations as it is stable in protic solvents and selectively reduces iminium ions over carbonyl groups.[6]

Visualization of Route 2

Route 2: Linear Synthesis cluster_start_2 Starting Material cluster_intermediate_2 Intermediate cluster_final_2 Final Product 2-Fluoro-5-(trifluoromethyl)benzylamine 2-Fluoro-5-(trifluoromethyl)benzylamine 2-Morpholino-5-(trifluoromethyl)benzylamine 2-Morpholino-5-(trifluoromethyl)benzylamine 2-Fluoro-5-(trifluoromethyl)benzylamine->2-Morpholino-5-(trifluoromethyl)benzylamine Nucleophilic Aromatic Substitution This compound This compound 2-Morpholino-5-(trifluoromethyl)benzylamine->this compound N-Methylation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, a compound whose structural motifs—a benzylamine core, a morpholino substituent, and a trifluoromethyl group—necessitate a cautious and informed approach to its handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this directive synthesizes data from structurally analogous compounds to establish a framework for its safe management.

The fundamental principle guiding this protocol is the "cradle-to-grave" responsibility for hazardous waste, a concept championed by the U.S. Environmental Protection Agency (EPA)[1][2]. This means that from the moment a chemical is synthesized or acquired to its final disposal, the generating laboratory is accountable for its safe containment and management[1][2].

Hazard Assessment Based on Structural Analogs
  • Benzylamine Core : Benzylamine itself is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage[3][4]. It is also recognized as harmful to aquatic life.

  • Trifluoromethyl Group : The presence of trifluoromethyl groups on a benzylamine structure, as seen in 3,5-Bis(trifluoromethyl)benzylamine, significantly increases its corrosive properties, causing severe skin burns and eye damage, as well as respiratory irritation[5][6][7].

  • Morpholine Moiety : Morpholine is a corrosive and flammable liquid that can be harmful if inhaled, swallowed, or absorbed through the skin[8]. While it is biodegradable, its immediate hazardous properties demand careful handling[9].

Based on this analysis of structural analogs, it is prudent to treat this compound as a hazardous substance that is likely corrosive, a skin and eye irritant, and potentially toxic.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any procedure that involves handling this compound, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment[10][11].

Equipment Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors that can cause severe eye damage[12][13].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can lead to burns and absorption of the chemical[12][13].
Body Protection A lab coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing[12].
Respiratory Protection A NIOSH/MSHA-approved respirator.To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible[13].

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[12][14]. An eyewash station and safety shower must be readily accessible[12].

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[13][15].

Step 1: Segregation and Labeling

  • Segregate all waste containing this compound from other waste streams. This includes neat compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and wipes).

  • Collect the waste in a designated, properly sealed, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[16].

Step 2: Management of Spills

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing the full complement of PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[8][17].

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container[17].

  • Decontaminate the spill area with a suitable solvent, followed by a thorough washing. All cleanup materials must also be disposed of as hazardous waste[16].

Step 3: Final Disposal

  • The final disposal of the hazardous waste container must be handled by a licensed environmental waste management contractor[16].

  • Ensure that all necessary waste disposal documentation is completed accurately and retained for institutional records. The EPA's regulations for hazardous waste generators are comprehensive and must be followed[1][18].

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Containment cluster_spill_management Spill Management cluster_final_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate container Use Designated Hazardous Waste Container segregate->container label_waste Label Container Correctly container->label_waste store Store Waste in a Secure Area label_waste->store spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain Immediate Action collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->container Dispose of all materials as hazardous waste contractor Arrange for Licensed Waste Contractor store->contractor document Complete all Waste Documentation contractor->document end_proc End of Process document->end_proc

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[12].

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention[6][12].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[5][12].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].

Conclusion

The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its potential hazards, stringent adherence to safety protocols, and compliance with all relevant regulations. By adopting the procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment and uphold their commitment to environmental stewardship.

References

  • 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. SynQuest Laboratories, Inc.
  • Benzylamine Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/407712]
  • 2-Fluoro-5-(trifluoromethyl)benzylamine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/product/b5678]
  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [URL: https://www.osha.
  • The microbial degradation of morpholine. ResearchGate. [URL: https://www.researchgate.
  • Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw]
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw/learn-basics-hazardous-waste]
  • Morpholine Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/morpholine-110-91-8]
  • Safe Disposal of N-(2-Methyl-5-nitrophenyl)acetamide: A Procedural Guide. Benchchem. [URL: https://www.benchchem.com/product/B5678]
  • Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0108873_EN.htm]
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [URL: https://www.osha.
  • Benzylamine Safety Data Sheet. Thermo Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c00037]
  • The Manufacture, Storage and Import of Hazardous Chemical Rules, 1989. India Code. [URL: https://www.indiacode.nic.in/handle/123456789/1515?view_type=browse&sam_handle=123456789/1362]
  • BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-sds/benzylamine-for-synthesis-1924b.aspx]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [URL: https://www.cleanmanagement.
  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC. [URL: https://discover.dtic.mil/results/?q=AD1124451]
  • Benzylamine Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/benzylamine-100-46-9]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [URL: http://www.hymasynthesis.com/]
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [URL: https://pubs.acs.org/journal/joceah]
  • Hazardous Waste and Disposal. American Chemical Society. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
  • Depolymerization of Polyesters with Morpholine. ResearchGate. [URL: https://www.researchgate.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [URL: https://www.youtube.
  • Safety Data Sheet: Benzylamine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3549-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNzU4MDl8YXBwbGljYXRpb24vcGRmfGg1Ni9oZDMvOTAxNTk5NDU0NjIwNi5wZGZ8YjY2YjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjYxYjY]
  • Safety Data Sheet Morpholine. Redox. [URL: https://www.redox.com/sds/AU/MORPHOLINE_AU_SDS.pdf]
  • 3,5-Bis(trifluoromethyl)benzylamine Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC3104M_msds.pdf]
  • 2-Methyl-5-(trifluoromethyl)benzaldehyde Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds]
  • Hazardous Waste. Ohio EPA. [URL: https://epa.ohio.
  • 3,5-Bis(trifluoromethyl)benzylamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521099]
  • 4-(Trifluoromethyl)benzylamine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/263508]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine, a compound of interest in contemporary research. By grounding our protocols in established safety principles for analogous compounds, we aim to empower you with the knowledge to maintain a secure laboratory environment.

Understanding the Hazard Profile: An Evidence-Based Approach

The potential hazards of this compound can be inferred from its structural components: an aromatic amine, a morpholine ring, and a trifluoromethyl group. Aromatic amines can be irritants and may have other toxicological properties.[1][2] Trifluoromethylated compounds are generally stable; however, their thermal decomposition can release hazardous substances.[3][4]

Based on data from similar chemical structures, it is prudent to treat this compound as a substance that may cause skin and eye irritation or damage.[5] Inhalation and ingestion should also be avoided.[6][7]

Inferred Hazard Classification:

Hazard ClassClassificationRationale
Skin Corrosion/IrritationCategory 1B or 2Aromatic amines are known to be skin irritants or corrosives.[5]
Serious Eye Damage/IrritationCategory 1 or 2ACompounds with similar structures can cause serious eye damage.[5]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4A conservative estimation based on related compounds.[7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)May cause respiratory irritation if inhaled.[5][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each item.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and aerosols. A face shield should be used in conjunction with goggles.[5][9]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is recommended. Ensure gloves are compatible with aromatic amines. Regularly inspect gloves for any signs of degradation or breakthrough.[1][10]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat provides a primary barrier. A chemical-resistant apron offers additional protection against spills.
Respiratory Use in a certified chemical fume hoodAll handling of the solid or solutions should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory.[1]
Feet Closed-toe shoesProtects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.

Weighing and Solution Preparation

All weighing and solution preparation must be conducted within a certified chemical fume hood.

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood.

  • Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust.

  • Dissolving: Slowly add the solid to the chosen solvent in a suitable container. Stir gently to dissolve.

  • Cleaning: Immediately after use, decontaminate all equipment that came into contact with the chemical.

Experimental Use
  • Containment: Conduct all reactions and manipulations within the chemical fume hood.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

Emergency Procedures: Be Prepared

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Follow institutional emergency response procedures.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound.

G cluster_prep Preparation & Handling cluster_disposal Waste & Decontamination cluster_emergency Emergency Response start Start: Receive Chemical inspect Inspect Container start->inspect store Store Safely inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Equipment experiment->decontaminate spill Spill Occurs experiment->spill exposure Exposure Occurs experiment->exposure waste Collect Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose spill->decontaminate Small Spill in Hood evacuate Evacuate Area spill->evacuate Large Spill first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for Safe Handling of this compound.

References

  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (2021). ICSC 0577 - TRIFLUOROMETHANE. Retrieved from [Link]

  • Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.